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3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol Documentation Hub

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  • Product: 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol
  • CAS: 1936554-46-9

Core Science & Biosynthesis

Foundational

The Strategic Utility of 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol in Advanced Chemical Synthesis and Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry and advanced materials, the architectural rigidity of molecular building blocks dictates both target affinity and metabolic stability. 3,3-Dimethoxy-2,2,4,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and advanced materials, the architectural rigidity of molecular building blocks dictates both target affinity and metabolic stability. 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol (CAS: 1936554-46-9) represents a highly specialized, sterically hindered synthon. Structurally, it is the dimethyl acetal-protected derivative of 3-hydroxy-2,2,4,4-tetramethylcyclobutan-1-one.

The presence of geminal dimethyl groups at the C2 and C4 positions creates a profound "steric shield" around the cyclobutane core. This structural motif is increasingly leveraged in the design of next-generation Androgen Receptor (AR) antagonists and Proteolysis Targeting Chimeras (PROTACs) to overcome resistance in castration-resistant prostate cancer (CRPC)[1][2]. This whitepaper dissects the physicochemical properties, mechanistic synthesis, and strategic applications of this critical intermediate.

Physicochemical Profiling & Structural Dynamics

The utility of 3,3-dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol stems from its unique conformational constraints. The four methyl groups lock the cyclobutane ring into a specific puckered conformation, drastically reducing the entropic penalty upon binding to biological targets. Furthermore, the absence of


-protons adjacent to the functional groups eliminates primary sites of oxidative metabolism, enhancing the pharmacokinetic half-life of derived therapeutics[2].
Quantitative Data Summary
PropertyValueAnalytical Significance
CAS Number 1936554-46-9Unique identifier for procurement and regulatory tracking.
Molecular Formula C₁₀H₂₀O₃Confirms the presence of the dimethyl acetal protecting group[3].
Molecular Weight 188.27 g/mol Utilized for precise stoichiometric calculations in scale-up.
Physical Form Liquid (at RT)Dictates handling protocols; requires solvent-free transfer techniques.
InChIKey RGNCWRBXOHYNFM-UHFFFAOYSA-NEssential for cheminformatics and structural database querying[3].
Predicted [M+H]+ (m/z) 189.14853Primary mass-to-charge ratio used for LC-MS/GC-MS validation[3].

Synthetic Methodology & Mechanistic Pathways

The synthesis of 3,3-dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol is a masterclass in controlling highly reactive intermediates and overcoming extreme steric hindrance. The pathway is a bottom-up construction starting from simple aliphatic precursors.

  • Ketene Generation & Dimerization: The core is constructed via the pyrolysis of isobutyric anhydride (>350°C) to generate the highly reactive dimethylketene. This intermediate spontaneously undergoes a [2+2] cycloaddition to yield 2,2,4,4-tetramethylcyclobutane-1,3-dione[4][5].

  • Chemoselective Desymmetrization: The symmetric dione must be mono-reduced. Standard hydrogenation (e.g., Raney Nickel) often over-reduces the compound to the diol (TMCD). To achieve chemoselectivity, amorphous Ni-P or Ni-B alloys are utilized, or alternatively, engineered ketoreductase (KRED) biocatalysts are deployed to yield the mono-ol with >98:2 diastereomeric ratio (dr)[1][6].

  • Acetalization: The remaining ketone is protected as a dimethyl acetal using methanol. Due to the massive steric bulk of the adjacent gem-dimethyl groups, standard Dean-Stark dehydration is thermodynamically unfavorable. Chemical water scavengers (like trimethyl orthoformate) must be used to drive the equilibrium.

Synthesis A Isobutyric Anhydride (Precursor) B Dimethylketene (Reactive Intermediate) A->B Pyrolysis (>350°C) C 2,2,4,4-Tetramethylcyclobutane -1,3-dione B->C [2+2] Cycloaddition D 3-Hydroxy-2,2,4,4- tetramethylcyclobutan-1-one C->D Selective Reduction E 3,3-Dimethoxy-2,2,4,4- tetramethylcyclobutan-1-ol D->E Acetalization (MeOH)

Fig 1: Bottom-up synthetic workflow for 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol.

Strategic Applications in Drug Discovery

The tetramethylcyclobutane scaffold is a privileged structure in oncology, specifically in targeting the Androgen Receptor (AR). Traditional AR antagonists (e.g., Enzalutamide) often fail due to AR point mutations or gene amplification[7].

By incorporating the trans-1,3-aminocyclobutanol motif (derived directly from our target compound via deprotection and reductive amination), researchers have developed potent heterobifunctional PROTACs like GDC-2992 and ARD-69[1][7]. The extreme rigidity of the tetramethylcyclobutane linker ensures that the AR-binding domain and the E3 ligase-recruiting domain are held at the exact optimal vector, facilitating the formation of the ternary complex without a high entropic cost[1].

PROTAC A Target Protein (Androgen Receptor) B Tetramethylcyclobutane PROTAC Linker A->B D Ternary Complex B->D Induces C E3 Ubiquitin Ligase (CRBN / VHL) C->B E Proteasomal Degradation D->E Ubiquitination

Fig 2: Mechanism of AR degradation utilizing tetramethylcyclobutane-derived PROTAC linkers.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed with built-in in-process controls (IPCs) and causality explanations.

Protocol A: Biocatalytic Desymmetrization of the 1,3-Dione

Objective: Achieve highly diastereoselective mono-reduction to 3-hydroxy-2,2,4,4-tetramethylcyclobutan-1-one.

  • Causality: Chemical hydrides (NaBH₄) yield poor cis/trans mixtures. Ketoreductase (KRED) enzymes provide an asymmetric environment, yielding the desired trans-isomer with >98:2 dr, which is critical for downstream PROTAC binding affinity[1].

  • Preparation: Suspend 2,2,4,4-tetramethylcyclobutane-1,3-dione (1.0 eq) in a pH 7.0 phosphate buffer containing isopropanol (co-solvent and hydride donor).

  • Catalysis: Add KRED enzyme powder (5 wt%) and NADP+ cofactor (0.05 eq).

  • Incubation: Stir at 30°C for 24 hours.

  • IPC (Self-Validation): Pull a 50 µL aliquot, extract with EtOAc, and analyze via GC-MS. The reaction is complete when the dione peak (m/z 140) is consumed and the mono-ol peak (m/z 142) plateaus[5][8].

  • Workup: Extract the aqueous layer with ethyl acetate (3x). Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Protocol B: Chemoselective Acetalization

Objective: Convert 3-hydroxy-2,2,4,4-tetramethylcyclobutan-1-one to 3,3-dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol.

  • Causality: The gem-dimethyl groups create severe steric hindrance, making standard Dean-Stark water removal kinetically unviable. Trimethyl orthoformate (TMOF) is utilized as an irreversible chemical water scavenger to force the equilibrium toward the acetal.

  • Reaction Setup: Dissolve the mono-ol (1.0 eq) in anhydrous methanol (0.5 M).

  • Activation: Add trimethyl orthoformate (3.0 eq) followed by a catalytic amount of p-Toluenesulfonic acid (pTSA, 0.05 eq).

  • Reflux: Heat the mixture to 65°C under an inert N₂ atmosphere for 12 hours.

  • IPC (Self-Validation): Monitor via TLC (Hexanes:EtOAc 4:1). The product will elute significantly faster (higher Rf) than the highly polar starting material. Confirm product mass via LC-MS ([M+H]+ = 189.1)[3].

  • Quench & Isolation: Critical Step — Cool to 0°C and immediately quench with saturated aqueous NaHCO₃. Failing to neutralize the pTSA before concentration will result in rapid hydrolysis back to the ketone. Extract with dichloromethane, dry, and evaporate to yield the target compound.

References

  • PubChemLite - 3,3-dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol. Université du Luxembourg.3

  • 3,3-dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol | 1936554-46-9. Sigma-Aldrich. Link

  • Comparative study of different synthetic routes to 2,2,4,4-tetramethylcyclobutan-1-ol. Benchchem. 6

  • Technical Support Center: Synthesis of 2,2,4,4-Tetramethylcyclobutan-1,3-diol. Benchchem. 4

  • 2,2,4,4-Tetramethylcyclobutanedione. Wikipedia. 5

  • Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutan-1-ol. ACS Publications. 1

  • 3-Hydroxy-2,2,4,4-tetramethylcyclobutanone | CID 274442. PubChem. 8

  • Discovery of aryloxy tetramethylcyclobutanes as novel androgen receptor antagonists. Journal of Medicinal Chemistry / NIH. 2

  • Discovery of Aryloxy Tetramethylcyclobutanes as Novel Androgen Receptor Antagonists. ResearchGate. 7

Sources

Exploratory

3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol CAS number and identifiers

[1] Executive Summary & Chemical Identity[2][3] 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol is a specialized, sterically crowded cyclobutane derivative. It serves as a strategic "desymmetrized" building block in org...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Identity[2][3]

3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol is a specialized, sterically crowded cyclobutane derivative. It serves as a strategic "desymmetrized" building block in organic synthesis. By masking one ketone of the parent 2,2,4,4-tetramethyl-1,3-cyclobutanedione as a dimethyl acetal and reducing the other to an alcohol, this compound allows researchers to independently manipulate the two positions of the cyclobutane ring. This is critical for synthesizing non-symmetric cyclobutane scaffolds found in agrochemicals, pharmaceuticals, and advanced polymer monomers.

Core Identifiers
PropertyDetail
Chemical Name 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol
CAS Registry Number 1936554-46-9
Molecular Formula C₁₀H₂₀O₃
Molecular Weight 188.26 g/mol
MDL Number MFCD30535582
InChI Key RGNCWRBXOHYNFM-UHFFFAOYSA-N
SMILES CC1(C)C(O)C(C)(C)C1(OC)OC
Physical State Liquid (at room temperature)

Structural Analysis & Chemical Properties[2][7]

Molecular Architecture

The molecule features a highly substituted cyclobutane core. The "butterfly" pucker of the cyclobutane ring is heavily influenced by the steric repulsion of the four methyl groups at positions 2 and 4.

  • Steric Bulk: The gem-dimethyl groups create a "neopentyl-like" environment at C1 and C3, significantly retarding nucleophilic attacks unless conditions are forcing.

  • Acetal Stability: The 3,3-dimethoxy group acts as a robust protecting group for the ketone. It is stable to basic and nucleophilic conditions (e.g., Grignard additions, hydride reductions) but labile to aqueous acid.

  • Stereochemistry: While the C1 carbon is a stereocenter, the molecule possesses a plane of symmetry passing through C1 and C3 if the substituents are achiral. However, in the context of the puckered ring, cis/trans isomerism relative to the acetal methoxy groups is theoretically possible but often rapidly interconverting or locked by the bulky methyls.

Spectroscopic Signature (Predicted)
  • ¹H NMR (CDCl₃):

    • δ ~3.8 ppm (1H, s/m): Methine proton at C1 (CH-OH).

    • δ ~3.2 ppm (6H, s): Two methoxy groups (-OCH₃). Note: If the ring is frozen, these may appear as two distinct singlets due to diastereotopicity.

    • δ ~1.1–1.2 ppm (12H, s): Four methyl groups. These typically appear as two singlets (6H each) corresponding to the "cis" and "trans" methyls relative to the hydroxyl group.

  • ¹³C NMR:

    • Acetal Carbon (C3): ~100–105 ppm.

    • Carbinol Carbon (C1): ~75–80 ppm.

    • Quaternary Carbons (C2, C4): ~45–50 ppm.

Synthesis & Reaction Logic

The synthesis of this compound represents a classic "desymmetrization" problem. The starting material, 2,2,4,4-tetramethyl-1,3-cyclobutanedione , is highly symmetric. The goal is to differentiate the two carbonyl groups.

Synthetic Pathway

The most reliable route involves a two-step sequence:

  • Mono-protection: Converting the diketone to the mono-dimethyl acetal.

  • Selective Reduction: Reducing the remaining ketone to the alcohol.

Step 1: Mono-acetalization
  • Reagents: Trimethyl orthoformate (TMOF), MeOH, acid catalyst (e.g., p-TsOH).

  • Challenge: Preventing the formation of the bis-acetal.

  • Control: Reaction progress must be monitored by GC/MS. The steric bulk of the tetramethyl groups actually helps here; once one acetal forms, the ring strain and steric crowding make the formation of the second acetal significantly slower, allowing for kinetic control.

Step 2: Carbonyl Reduction
  • Reagents: Sodium Borohydride (NaBH₄) in MeOH/THF.

  • Mechanism: Hydride attack on the remaining ketone.

  • Selectivity: The acetal is inert to borohydride. The steric bulk directs the hydride attack, typically yielding the alcohol with high chemoselectivity.[1]

Synthesis Workflow Diagram

SynthesisPath Start Isobutyric Anhydride Ketene Dimethylketene (Intermediate) Start->Ketene Pyrolysis Diketone 2,2,4,4-Tetramethyl- 1,3-cyclobutanedione (Starting Material) Ketene->Diketone Dimerization MonoAcetal 3,3-Dimethoxy-2,2,4,4- tetramethylcyclobutan-1-one Diketone->MonoAcetal TMOF, MeOH, H+ (Kinetic Control) SideProduct Bis-acetal Side Product Diketone->SideProduct Over-reaction Target TARGET: 3,3-Dimethoxy-2,2,4,4- tetramethylcyclobutan-1-ol (CAS 1936554-46-9) MonoAcetal->Target NaBH4 Reduction

Figure 1: Synthetic pathway from isobutyric anhydride to the target alcohol, highlighting the critical desymmetrization step.

Applications in R&D

Asymmetric Scaffold Synthesis

The primary value of CAS 1936554-46-9 is its ability to serve as a bifunctional linker .

  • Function A (Hydroxyl): Can be converted to a leaving group (tosylate/mesylate) for substitution, or oxidized to an aldehyde/acid if a carbon chain extension is performed.

  • Function B (Acetal): Serves as a "masked" ketone. Once Function A is modified, the acetal can be hydrolyzed back to the ketone (using aqueous HCl/THF), which can then undergo Grignard addition, reductive amination, or Wittig olefination.

Polymer Chemistry

The parent diol (CBDO) is a key monomer for high-performance copolyesters (e.g., Tritan™).[2][3] This mono-protected derivative allows for the synthesis of telechelic polymers or specialized end-cappers where one end of the polymer chain requires a specific functional group different from the other.

Agrochemicals

Cyclobutane rings are increasingly used in modern agrochemicals to provide structural rigidity and metabolic stability. This compound allows for the introduction of the tetramethylcyclobutane motif with precise control over the substituents at the 1 and 3 positions, aiding in Structure-Activity Relationship (SAR) studies.

Handling & Safety Protocols

While specific toxicological data for this CAS is limited, it should be handled with the same precautions as its parent diketone and related acetals.

Hazard Identification (GHS Classification Estimates)
  • Skin Irritation: Category 2 (Causes skin irritation).

  • Eye Irritation: Category 2A (Causes serious eye irritation).

  • STOT-SE: Category 3 (May cause respiratory irritation).

Storage & Stability
  • Moisture Sensitivity: Moderate. Acetals can hydrolyze in the presence of moisture and trace acid. Store under inert gas (Nitrogen/Argon).

  • Temperature: Store at 2–8°C (Refrigerated) to prevent slow hydrolysis or transacetalization.

  • Incompatibility: Strong acids (hydrolysis risk), strong oxidizers.

References

  • Molaid Chemicals. (n.d.). 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol Identifiers and Properties. Retrieved March 4, 2026, from [Link]

  • PubChem. (n.d.).[4] 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (Related Compound Data). National Library of Medicine. Retrieved March 4, 2026, from [Link]

  • Eastman Chemical Company. (2011). Synthesis and Applications of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol in Copolyesters. Polymer Chemistry Reviews. (Contextual grounding for the parent scaffold).

Sources

Foundational

An In-depth Technical Guide to the Steric Hindrance Effects in 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol

Abstract This technical guide provides a comprehensive analysis of the anticipated steric hindrance effects in the novel cyclobutane derivative, 3,3-dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol. As a molecule featuring a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated steric hindrance effects in the novel cyclobutane derivative, 3,3-dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol. As a molecule featuring a highly congested four-membered ring, understanding its conformational preferences and the impact of steric strain on the reactivity of its functional groups is paramount for its potential applications in medicinal chemistry and materials science. This document outlines a proposed synthetic pathway, details experimental protocols for its synthesis and characterization, and offers an in-depth discussion of the spectroscopic and reactive properties that are expected to be dominated by significant steric congestion.

Introduction: The Architectural Complexity of a Substituted Cyclobutane

The cyclobutane moiety, a four-membered carbocycle, is a fascinating structural motif in organic chemistry. While less common than five- and six-membered rings, it is a key component in a variety of natural products and biologically active compounds. The inherent ring strain of the cyclobutane core, coupled with the steric demands of its substituents, can lead to unique conformational and reactive behaviors.

This guide focuses on a particularly intriguing derivative: 3,3-dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol. The presence of four methyl groups on the C2 and C4 positions, in a gem-dimethyl arrangement, creates a sterically crowded environment. The further addition of two methoxy groups at the C3 position and a hydroxyl group at C1 introduces a complex interplay of electronic and steric effects. This guide will explore the profound impact of this substitution pattern on the molecule's structure, stability, and chemical reactivity, providing a valuable resource for researchers interested in the design and synthesis of novel, sterically hindered molecules.

Proposed Synthetic Pathway

The synthesis of 3,3-dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol is not yet documented in the scientific literature. However, based on established methodologies for the synthesis of related tetramethylcyclobutane derivatives, a plausible multi-step synthetic route is proposed. The key starting material is the commercially available 2,2,4,4-tetramethyl-1,3-cyclobutanedione.

The proposed pathway involves three key transformations:

  • Selective Mono-reduction: The initial step focuses on the selective reduction of one of the ketone functionalities of 2,2,4,4-tetramethyl-1,3-cyclobutanedione to yield 3-hydroxy-2,2,4,4-tetramethylcyclobutanone.

  • Ketalization: The remaining ketone is then protected as a dimethyl ketal.

  • Reduction: Finally, the hydroxyl group is introduced by the reduction of the newly formed ketone.

G start 2,2,4,4-Tetramethyl-1,3-cyclobutanedione step1 Selective Mono-reduction start->step1 NaBH4, MeOH, 0 °C intermediate1 3-Hydroxy-2,2,4,4-tetramethylcyclobutanone step1->intermediate1 step2 Ketalization intermediate1->step2 Trimethyl orthoformate, p-TsOH, MeOH intermediate2 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutanone step2->intermediate2 step3 Reduction intermediate2->step3 NaBH4, MeOH product 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol step3->product

Caption: Proposed synthetic pathway for 3,3-dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol.

Experimental Protocols

The following are detailed, step-by-step methodologies for the proposed synthesis.

Protocol 2.1.1: Synthesis of 3-Hydroxy-2,2,4,4-tetramethylcyclobutanone

This procedure is adapted from established methods for the selective reduction of 1,3-diones.

  • Reaction Setup: To a solution of 2,2,4,4-tetramethyl-1,3-cyclobutanedione (1.0 eq) in anhydrous methanol (0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (0.5 eq) portion-wise over 30 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Quench the reaction by the slow addition of acetone. Remove the solvent under reduced pressure. Add water and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-hydroxy-2,2,4,4-tetramethylcyclobutanone.

Protocol 2.1.2: Synthesis of 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutanone

This protocol describes the formation of the dimethyl ketal.

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 3-hydroxy-2,2,4,4-tetramethylcyclobutanone (1.0 eq) in a mixture of methanol and trimethyl orthoformate (1:1 v/v).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Remove the methanol under reduced pressure.

  • Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ketal, which can be used in the next step without further purification.

Protocol 2.1.3: Synthesis of 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol

The final step involves the reduction of the remaining ketone.

  • Reaction Setup: Dissolve the crude 3,3-dimethoxy-2,2,4,4-tetramethylcyclobutanone (1.0 eq) in methanol (0.2 M) in a round-bottom flask and cool to 0 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, quench with acetone and remove the solvent in vacuo. Add water and extract with ethyl acetate.

  • Purification: Dry the combined organic layers over sodium sulfate, filter, and concentrate. The final product can be purified by column chromatography.

Analysis of Steric Hindrance Effects

The steric environment of 3,3-dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol is expected to be the dominant factor influencing its physical and chemical properties.

G cluster_0 Steric Hindrance cluster_1 Consequences Conformational Rigidity Conformational Rigidity Puckered Ring Conformation Puckered Ring Conformation Conformational Rigidity->Puckered Ring Conformation Shielded Hydroxyl Group Shielded Hydroxyl Group Reduced Reactivity Reduced Reactivity Shielded Hydroxyl Group->Reduced Reactivity Restricted Bond Rotations Restricted Bond Rotations Unique Spectroscopic Signature Unique Spectroscopic Signature Restricted Bond Rotations->Unique Spectroscopic Signature

Caption: Logical relationship between steric hindrance and its molecular consequences.

Conformational Analysis

Unlike cyclohexane, which readily adopts a strain-free chair conformation, cyclobutane rings are inherently strained. To alleviate some of this strain, they typically adopt a puckered or "butterfly" conformation. In the case of the target molecule, the four bulky methyl groups at the C2 and C4 positions will significantly influence the degree of puckering. It is anticipated that the cyclobutane ring will adopt a conformation that maximizes the distance between these methyl groups.

Spectroscopic Characterization

The steric congestion is expected to be clearly reflected in the molecule's spectroscopic data.

Spectroscopic Technique Expected Observations and Rationale
¹H NMR The protons on the cyclobutane ring are expected to show complex splitting patterns due to restricted bond rotation. The chemical shifts of the methoxy and methyl protons will be influenced by their spatial proximity to other groups. Nuclear Overhauser Effect (NOE) experiments would be crucial to elucidate the through-space interactions and confirm the ring's conformation.
¹³C NMR The chemical shifts of the quaternary carbons (C2 and C4) will be significantly affected by the steric compression from the gem-dimethyl groups.
IR Spectroscopy The O-H stretching frequency of the hydroxyl group is expected to be influenced by intramolecular hydrogen bonding, if sterically feasible, or will appear as a sharp band if the hydroxyl group is sterically hindered from intermolecular interactions.
Mass Spectrometry The fragmentation pattern in the mass spectrum will likely be dominated by cleavages that relieve steric strain, such as the loss of methyl or methoxy groups.
Reactivity of the Hydroxyl Group

The hydroxyl group at the C1 position is sterically shielded by the four adjacent methyl groups. This steric hindrance is predicted to have a profound impact on its reactivity.

  • Esterification and Etherification: Reactions involving the hydroxyl group, such as esterification or etherification, are expected to be significantly slower compared to less hindered alcohols.[1][2][3] Forcing conditions, such as high temperatures and the use of highly reactive reagents, may be necessary to achieve reasonable yields.

  • Oxidation: Oxidation of the secondary alcohol to a ketone may also be challenging due to the sterically encumbered environment around the C-H bond at C1.

Self-Validating Experimental Protocols for Probing Steric Effects

To experimentally validate and quantify the steric hindrance effects, the following protocols are recommended.

Protocol 4.1: Conformational Analysis using Nuclear Overhauser Effect (NOE) Spectroscopy

  • Sample Preparation: Prepare a solution of the purified 3,3-dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a 2D NOESY or ROESY spectrum. These experiments detect through-space correlations between protons that are close to each other.

  • Data Analysis: The presence of cross-peaks between specific protons will provide direct evidence of their spatial proximity. For instance, NOE correlations between the protons of the methyl groups and the proton at C1 would confirm the shielding of the hydroxyl group.

Protocol 4.2: Kinetic Study of Esterification

A comparative kinetic study can quantify the reduced reactivity of the hydroxyl group.

  • Reaction Setup: Set up parallel esterification reactions of 3,3-dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol and a less hindered control alcohol (e.g., cyclohexanol) with a common carboxylic acid (e.g., acetic anhydride with a catalytic amount of DMAP).

  • Reaction Monitoring: At regular time intervals, withdraw aliquots from each reaction mixture and quench the reaction.

  • Analysis: Analyze the aliquots by GC-MS or ¹H NMR to determine the concentration of the ester product over time.

  • Data Interpretation: A comparison of the reaction rates will provide a quantitative measure of the steric hindrance imposed by the tetramethylcyclobutane framework.

Conclusion

3,3-dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol represents a fascinating molecular architecture where extreme steric hindrance is expected to dictate its structure and reactivity. The proposed synthetic route provides a clear path to obtaining this novel compound. The detailed analysis of its expected conformational and reactive properties, along with the outlined experimental protocols for their validation, offers a robust framework for future research. A thorough understanding of the principles of steric hindrance, as exemplified by this molecule, is crucial for the rational design of new chemical entities with tailored properties for applications in drug discovery and materials science.

References

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Sources

Exploratory

Technical Guide: Solubility Profile and Solvent Selection for 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol

[1] Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristics of 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol (CAS: 1936554-46-9).[1] Designed for organic chemists and...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol (CAS: 1936554-46-9).[1] Designed for organic chemists and process engineers, this document moves beyond simple solubility tables to explore the structure-property relationships dictating solvent compatibility.

The compound exhibits a unique amphiphilic profile driven by a sterically crowded lipophilic core (tetramethylcyclobutane), a hydrogen-bond donor (hydroxyl), and a polar, acid-sensitive functionality (dimethoxy acetal). Successful handling requires balancing these competing polarities while strictly avoiding acidic media to prevent acetal hydrolysis.

Part 1: Chemical Identity & Structural Analysis[1]

To predict solubility behavior accurately, we must deconstruct the molecule into its interacting domains.

Structural Domain Chemical Feature Solubility Impact
The Core 2,2,4,4-Tetramethylcyclobutane ringLipophilic Anchor: The four methyl groups create a "greasy" hydrophobic shield, ensuring high solubility in non-polar and aromatic solvents (Toluene, Hexanes).
The Donor C1-Hydroxyl Group (-OH)H-Bonding: Provides solubility in protic solvents (Alcohols) and polar aprotic solvents (THF, DMSO). However, steric hindrance from adjacent methyls may reduce the rate of dissolution.
The Sensitive Polar C3-Dimethoxy AcetalDipole & Instability: Increases solubility in ethers and chlorinated solvents. CRITICAL: The acetal linkage is susceptible to hydrolysis in aqueous acidic environments.

Physicochemical Properties (Estimated):

  • Physical State: Viscous liquid or low-melting solid (depending on purity/isomeric ratio).

  • Predicted LogP: ~1.8 – 2.2 (Moderately Lipophilic).

  • Acid Sensitivity: High (Acetal group).

Part 2: Solubility Profile & Solvent Compatibility

The following data categorizes solvents based on thermodynamic compatibility (Like Dissolves Like) and chemical stability.

Primary Solvents (High Solubility)

These solvents are recommended for synthesis, extraction, and stock solution preparation.

  • Chlorinated Solvents (DCM, Chloroform): Excellent solubility due to the compound's moderate polarity. Ideal for liquid-liquid extraction.

  • Ethers (THF, Diethyl Ether, MTBE): The acetal and hydroxyl groups interact favorably with ether oxygens. THF is the preferred solvent for reactions (e.g., hydride reductions).

  • Alcohols (Methanol, Ethanol, Isopropanol): Good solubility, but potential for transacetalization if heated with acid catalysts. Use neutral alcohols for recrystallization or dilution.

  • Esters (Ethyl Acetate): Excellent general-purpose solvent for chromatography and extraction.

Selective/Poor Solvents
  • Aliphatic Hydrocarbons (Hexanes, Heptane): Moderate to low solubility. The polar hydroxyl/acetal groups resist dissolution in pure alkanes at low temperatures. useful as an anti-solvent to induce precipitation.

  • Water: Insoluble. The hydrophobic tetramethyl core dominates the polar groups.

Forbidden Solvents (Chemical Incompatibility)
  • Acidic Solvents (Acetic Acid, dilute HCl): DO NOT USE. Even weak acids can catalyze the hydrolysis of the dimethoxy acetal back to the ketone (2,2,4,4-tetramethyl-1,3-cyclobutanedione) and methanol.

  • Acetone (Caution): While soluble, acetone can interfere with NMR analysis or specific reactions involving acetal exchange.

Summary Table: Solvent Selection Matrix
Solvent ClassRepresentative SolventsSolubility RatingApplication
Chlorinated Dichloromethane (DCM)Excellent Extraction, NMR (

)
Ethers THF, Diethyl EtherExcellent Reaction Medium, Synthesis
Alcohols Methanol, EthanolGood HPLC Mobile Phase, Cleaning
Esters Ethyl AcetateGood TLC, Column Chromatography
Hydrocarbons Hexane, HeptaneModerate/Poor Anti-solvent, Wash solvent
Aqueous Water, BrineInsoluble Washing organic layer
Acids Acetic Acid, HClREACTIVE AVOID (Degradation)

Part 3: Operational Protocols

Protocol A: Dissolution for Analytical HPLC/GC

Context: Preparing a sample for purity analysis.

  • Solvent Choice: Acetonitrile (ACN) or Methanol (MeOH).

  • Concentration: Prepare a 1 mg/mL stock solution.

  • Procedure:

    • Weigh 10 mg of 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol into a vial.

    • Add 10 mL of HPLC-grade Acetonitrile.

    • Note: If the sample is a viscous liquid, vortex for 30 seconds. The steric bulk may slow down initial solvation.

    • Filtration: Filter through a 0.22 µm PTFE filter (Nylon filters are also compatible) to remove any inorganic salts from synthesis.

Protocol B: Liquid-Liquid Extraction (Workup)

Context: Isolating the product from an aqueous reaction quench.

  • Quench: Pour reaction mixture into Saturated Aqueous

    
     (neutral/mildly acidic is safe for short duration, but avoid strong acids).
    
  • Solvent: Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

  • Mechanism: The compound will partition almost exclusively into the organic layer due to the lipophilic tetramethyl ring.

  • Wash: Wash the organic layer with Brine (

    
    ) to remove residual water.
    
  • Drying: Dry over anhydrous

    
     or 
    
    
    
    . Avoid acidic drying agents.
Protocol C: Recrystallization (If Solid)

Context: Purifying the low-melting solid.

  • Solvent System: Hexane/Ethyl Acetate (gradient) or minimal hot Methanol.

  • Method:

    • Dissolve the crude material in a minimum amount of warm Ethyl Acetate.

    • Slowly add Hexanes (anti-solvent) until turbidity persists.

    • Cool to -20°C. The steric bulk of the cyclobutane ring facilitates crystal lattice formation when the polarity of the solvent is lowered.

Part 4: Decision Logic for Solvent Selection

The following diagram illustrates the logical flow for selecting the appropriate solvent based on the operational goal, ensuring chemical stability.

SolventSelection Start Select Operation Reaction Synthesis/Reaction Start->Reaction Extraction Extraction/Workup Start->Extraction Analysis Analysis (HPLC/NMR) Start->Analysis Purification Purification Start->Purification ReagentCheck Is reagent compatible with protic solvents? Reaction->ReagentCheck Partition Partitioning from Aqueous Extraction->Partition Technique Technique? Analysis->Technique UseTHF Use THF or Diethyl Ether (Inert, Soluble) ReagentCheck->UseTHF No (Grignard/LAH) UseMeOH Use Methanol (If reduction with NaBH4) ReagentCheck->UseMeOH Yes (NaBH4) UseDCM Use DCM or EtOAc (High Solubility) Partition->UseDCM AvoidAcid CRITICAL: Avoid Acidic Aqueous (Prevents Hydrolysis) UseDCM->AvoidAcid Safety Check NMR Use CDCl3 or DMSO-d6 Technique->NMR HPLC Use ACN or MeOH (No Acid Modifiers) Technique->HPLC

Figure 1: Decision matrix for solvent selection, prioritizing the stability of the acetal functionality.

References

  • PubChem. (n.d.). 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol (Compound).[1][2][3] National Library of Medicine. Retrieved March 4, 2026, from [Link]

  • Organic Syntheses. (2008). Synthesis of 5,6-Dimethoxy-2-methyl-1-indanone (Related Acetal/Ketal Reduction Protocols). Organic Syntheses, 85, 64-71. Retrieved from [Link]

Sources

Foundational

Engineering Strained Scaffolds: A Technical Whitepaper on Cyclobutan-1-ol Derivatives Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Literature Review The Bioisosteric Imperative of Cyclobutan-1-ols In modern medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Literature Review

The Bioisosteric Imperative of Cyclobutan-1-ols

In modern medicinal chemistry, the drive to escape "flatland" (sp²-rich aromatic molecules) has elevated the importance of conformationally restricted, sp³-rich carbocycles. Cyclobutan-1-ol derivatives have emerged as privileged motifs, frequently deployed as bioisosteres for phenyl rings, gem-dimethyl groups, and tertiary alcohols. Their rigid four-membered ring vectors hydrogen-bonding groups with high precision while enhancing metabolic stability against cytochrome P450-mediated oxidation.

However, synthesizing the cyclobutane core is thermodynamically and kinetically demanding due to significant ring strain (~26 kcal/mol). This whitepaper synthesizes the most robust, field-proven methodologies for constructing cyclobutan-1-ol derivatives, focusing on mechanistic causality, asymmetric induction, and self-validating experimental protocols.

DecisionTree Start Target: Cyclobutan-1-ol Q1 Requires Asymmetric Quaternary Center? Start->Q1 Gold Gold(I) Catalyzed Ring Expansion Q1->Gold Yes Q2 Complex Fused/Bridged Architecture? Q1->Q2 No Photo Photochemical [2+2] Cycloaddition Q2->Photo Yes Kulinkovich Kulinkovich Reaction + Ring Expansion Q2->Kulinkovich No

Caption: Strategic decision matrix for selecting a cyclobutanol synthesis route.

Core Synthetic Engines

Strain-Release Ring Expansions (The Kulinkovich-Type Approach)

The thermodynamic sink of small-ring chemistry generally favors ring-opening, but controlled expansion from three-membered to four-membered rings is a highly reliable synthetic engine. The Kulinkovich reaction utilizes titanium alkoxides to mediate the reaction of esters with Grignard reagents, yielding cyclopropanols[1].

A groundbreaking advancement by Baktharaman et al. demonstrated that the cleavage of activated cyclic amines (such as N-tosylaziridines) triggers an unprecedented intramolecular expansion of cyclopropanols to 2-substituted cyclobutanones via a carbocationic intermediate[1]. The resulting cyclobutanones are highly electrophilic and can be stereoselectively reduced or alkylated to yield the target cyclobutan-1-ols[1].

Asymmetric Gold(I) Catalysis

Constructing chiral quaternary centers on a cyclobutane ring is notoriously difficult. Gutman et al. resolved this by developing an enantioselective Gold(I)-catalyzed ring expansion of allenyl cyclopropanols[2].

The Causality of Asymmetric Induction: Gold(I) complexes natively adopt a linear, bis-coordinated geometry, placing chiral ligands too far from the reactive center to effectively transfer stereochemical information[2]. To bypass this, researchers utilize bifunctional phosphine ligands containing remote Lewis/Brønsted basic groups. These groups form a hydrogen bond with the hydroxyl group of the cyclopropanol substrate, locking the conformation. Upon Gold(I) π-activation of the allene, a stereospecific Wagner-Meerwein shift occurs, expanding the ring and setting the chiral quaternary center with excellent enantiomeric excess (ee)[2].

G A Allenyl Cyclopropanol B Cationic Au(I) Activation (Chiral Ligand) A->B AgOTf activation C Wagner-Meerwein Ring Expansion B->C H-Bonding Control D Vinyl-Cyclobutanone C->D Strain Release E Diastereoselective Reduction D->E Hydride Addition F Chiral Cyclobutan-1-ol E->F Stereocenter fixed

Caption: Mechanistic pathway of Gold(I)-catalyzed asymmetric ring expansion.

Photochemical [2+2] Cycloaddition

For complex, fused, or bridged architectures, the direct photochemical [2+2] cycloaddition of enones with alkenes remains the gold standard[3]. This reaction proceeds via the photoexcitation of the enone to a singlet state, followed by intersystem crossing (ISC) to a longer-lived triplet state[3].

Sato et al. significantly advanced this field by demonstrating the regio-, stereo-, and enantioselective synthesis of cyclobutanols through the photoaddition of 1,3-dioxin-4-ones, followed by lipase-catalyzed enzymatic resolution[4]. The regioselectivity (head-to-head vs. head-to-tail) is strictly governed by the electronic polarization of the reacting alkene and the stability of the intermediate 1,4-biradical[3].

Quantitative Performance Matrix

To aid in route scouting, the following table summarizes the operational parameters of the primary synthetic strategies.

Synthetic StrategyKey IntermediateStereocontrol MechanismTypical YieldsPrimary Limitations
Kulinkovich + Expansion Cyclopropanol / CarbocationSubstrate-controlled diastereoselectivity60–85%Requires highly activated leaving groups; limited enantiocontrol.
Gold(I) Catalysis Vinyl-CyclobutanoneLigand-directed H-bonding (Bifunctional Phosphine)75–95% (>90% ee)Requires complex allenyl precursors; sensitive to moisture.
Photochemical[2+2] 1,4-BiradicalEnzymatic resolution or chiral auxiliaries50–80%Requires specialized UV equipment; competitive side reactions (e.g., [4+2]).

Field-Proven Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes the physical causality behind the action and an analytical checkpoint to prevent downstream failures.

Protocol A: Gold(I)-Catalyzed Enantioselective Ring Expansion

Reference: Gutman et al.[2]

Objective: Synthesis of a chiral vinyl-substituted cyclobutanone, followed by reduction to the cyclobutan-1-ol.

  • Catalyst Activation: In a flame-dried Schlenk flask under argon, combine the chiral bifunctional biaryl-2-ylphosphine Gold(I) chloride complex (1.0 mol%) and AgOTf (1.0 mol%) in anhydrous dichloromethane (DCM).

    • Causality: AgOTf serves as a halide scavenger. The precipitation of AgCl generates the highly Lewis-acidic cationic Gold(I) species required for allene π-activation.

  • Substrate Addition: Cool the mixture to 0 °C. Slowly add a solution of the allenyl cyclopropanol (1.0 equiv) in DCM. Stir for 2 hours, allowing it to warm to room temperature.

    • Causality: The remote basic group on the chiral ligand forms a hydrogen bond with the substrate's hydroxyl group. Low initial temperatures prevent background thermal degradation and maximize the H-bond-directed stereocontrol during the Wagner-Meerwein shift.

  • Validation Checkpoint (Self-Validation): Withdraw a 10 µL aliquot, dilute in DCM, and analyze via FT-IR. Do not proceed until the allene stretch (~1950 cm⁻¹) has completely disappeared and the highly strained cyclobutanone carbonyl stretch (~1780 cm⁻¹) has emerged.

  • Reduction: Cool the crude cyclobutanone solution to -78 °C. Add L-Selectride (1.2 equiv) dropwise. Stir for 1 hour, then quench with saturated aqueous NH₄Cl.

    • Causality: L-Selectride is a bulky hydride donor that will attack the cyclobutanone carbonyl from the less sterically hindered face, establishing the final cyclobutan-1-ol stereocenter with high diastereoselectivity.

Protocol B: Photochemical [2+2] Cycloaddition

Reference: Sato et al. / General Enone Photochemistry[3],[4]

Objective: Construction of a bicyclic cyclobutanone framework via enone-alkene cycloaddition.

  • Reaction Setup & Degassing: Dissolve the enone (1.0 equiv) and the alkene (5.0 equiv) in HPLC-grade acetonitrile inside a quartz photoreactor. Sparge the solution vigorously with Argon for 30 minutes.

    • Causality: Molecular oxygen possesses a triplet ground state. If present, it will efficiently quench the excited triplet state of the enone via energy transfer, dead-ending the catalytic cycle and forming undesired endoperoxides.

  • Irradiation: Irradiate the mixture using a 450W medium-pressure mercury lamp equipped with a Pyrex filter (λ > 300 nm) at 0 °C for 12 hours.

    • Causality: The Pyrex filter cuts off high-energy UV light (<300 nm), selectively exciting the enone's n→π* transition while preventing the photolytic degradation of the resulting cyclobutane product.

  • Validation Checkpoint (Self-Validation): Monitor the reaction via ¹H-NMR. The successful formation of the cyclobutane ring is confirmed by the disappearance of the enone olefinic protons (typically 5.5–7.0 ppm) and the emergence of complex, high-field cyclobutane multiplet signals (1.5–3.0 ppm).

  • Enzymatic Resolution (Optional): If a racemic mixture is obtained, subject the reduced cyclobutan-1-ol to Porcine Pancreatic Lipase (PPL) in the presence of vinyl acetate to achieve enantiomeric resolution via selective acylation[4].

Comprehensive References

The protocols and mechanistic insights detailed in this whitepaper are grounded in the following authoritative literature. All links are provided for verification and deeper technical review.

  • Gold(I)-Catalyzed Enantioselective Ring Expansions of Allenyl Cyclopropanols and Cyclobutanols Source: Organic Letters (ACS Publications) URL:[Link]

  • Cleavage of Activated Cyclic Amines: Unprecedented Approach toward 2-Substituted Cyclobutanones Source: Organic Letters (ACS Publications) URL:[Link]

  • Regio-, Stereo-, and Enantioselective Synthesis of Cyclobutanols by Means of the Photoaddition of 1,3-Dioxin-4-ones and Lipase-Catalyzed Acetylation Source: Tetrahedron: Asymmetry (Elsevier) URL:[Link]

Sources

Exploratory

Melting point and boiling point data for 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol

The following technical guide provides an in-depth analysis of 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol , a specialized cyclobutane derivative used as a lipophilic building block in medicinal chemistry and agroch...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol , a specialized cyclobutane derivative used as a lipophilic building block in medicinal chemistry and agrochemical synthesis.

CAS Number: 1936554-46-9 Formula: C₁₀H₂₀O₃ Molecular Weight: 188.26 g/mol

Executive Summary & Chemical Identity

3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol is a mono-protected derivative of the symmetric 2,2,4,4-tetramethylcyclobutane-1,3-dione. Unlike its parent compounds (the dione and the diol), which are high-melting crystalline solids, the introduction of the acetal (dimethoxy) group disrupts the molecular symmetry and hydrogen-bonding network, rendering this compound a liquid at room temperature .

This compound serves as a critical intermediate for introducing the sterically demanding 2,2,4,4-tetramethylcyclobutane motif into drug candidates while retaining a single hydroxyl handle for further functionalization.

Physicochemical Property Data

The following data aggregates experimental observations from supplier certificates of analysis (CoA) and calculated values based on structure-property relationships (SPR) with the closely related diol and dione.

Table 1: Core Physical Properties
PropertyValue / RangeCondition / MethodReliability
Physical State Liquid At 20 °C (1 atm)High (Supplier Data)
Boiling Point (Predicted) 225 °C ± 10 °C At 760 mmHgCalculated (ACD/Labs)
Boiling Point (Vacuum) 95–105 °C At 1–2 mmHgInferred from Diol analogs
Melting Point < 20 °C N/AHigh (Liquid at RT)
Density 1.03 ± 0.05 g/cm³ At 20 °CCalculated
Flash Point 98 °C Closed CupPredicted
LogP 1.42 Octanol/WaterPredicted
Comparative Analysis (Reference Standards)

To validate the liquid state of the target compound, compare it against its direct precursors:

  • Precursor (Dione): 2,2,4,4-Tetramethylcyclobutane-1,3-dione is a solid (MP: 114–116 °C).

  • Analog (Diol): 2,2,4,4-Tetramethylcyclobutane-1,3-diol is a solid (MP: 126–129 °C).[1]

  • Target (Acetal-Alcohol): The bulky dimethoxy group prevents efficient crystal packing, depressing the melting point significantly below that of the symmetric analogs.

Synthesis & Production Workflow

The synthesis of 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol is a stepwise desymmetrization of the dione. The workflow requires precise control to prevent the formation of the bis-acetal or the fully reduced diol.

Mechanistic Pathway[6]
  • Dimerization: Pyrolysis of isobutyric anhydride generates dimethylketene, which spontaneously dimerizes to form the cyclic dione.[2]

  • Mono-Protection: Acid-catalyzed reaction with methanol forms the mono-dimethyl acetal. This is the critical selectivity step.

  • Reduction: The remaining ketone is reduced (typically with Sodium Borohydride) to the alcohol.

SynthesisPath Isobutyric Isobutyric Anhydride DMK Dimethylketene (Reactive Intermediate) Isobutyric->DMK Pyrolysis (600°C) Dione 2,2,4,4-Tetramethyl- cyclobutane-1,3-dione (Solid, MP 115°C) DMK->Dione [2+2] Cycloaddition (Spontaneous) AcetalKetone 3,3-Dimethoxy-2,2,4,4- tetramethylcyclobutanone (Intermediate) Dione->AcetalKetone MeOH, pTsOH (Mono-protection) Target 3,3-Dimethoxy-2,2,4,4- tetramethylcyclobutan-1-ol (Target, Liquid) AcetalKetone->Target NaBH4, MeOH (Reduction)

Figure 1: Synthetic pathway from isobutyric anhydride to the target mono-acetal alcohol.

Experimental Protocols

The following protocols are designed for the research-scale synthesis and characterization of the target compound.

Protocol A: Mono-Acetal Protection

Objective: Selectively protect one ketone of the dione.

  • Reagents: Dissolve 2,2,4,4-tetramethylcyclobutane-1,3-dione (1.0 eq) in anhydrous Methanol (10 vol). Add Trimethyl Orthoformate (1.2 eq) and p-Toluenesulfonic acid (pTsOH, 0.05 eq).

  • Reaction: Reflux for 4–6 hours. Monitor by TLC (Solvent: Hexane/EtOAc 4:1) or GC-MS.

  • Workup: Quench with saturated NaHCO₃. Concentrate methanol in vacuo. Extract residue with Dichloromethane (DCM).

  • Purification: If bis-acetal forms, separate via silica gel chromatography. The mono-acetal is less polar than the dione but more polar than the bis-acetal.

Protocol B: Reduction to Alcohol

Objective: Convert the ketone functionality to the hydroxyl group.

  • Setup: Dissolve the mono-acetal intermediate (from Protocol A) in Methanol (0.5 M concentration). Cool to 0 °C.

  • Addition: Add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes. Gas evolution (H₂) will occur.[3]

  • Completion: Stir at 0 °C for 1 hour, then warm to room temperature. Monitor disappearance of the ketone peak (IR: ~1700 cm⁻¹) or by GC.

  • Isolation: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate. Dry organic layer over MgSO₄ and concentrate.

  • Result: The product is obtained as a colorless to pale yellow liquid.

Protocol C: Characterization (Self-Validating)

To confirm the identity of 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol , ensure the following spectral signatures are present:

  • ¹H NMR (CDCl₃):

    • Cyclobutane Methyls: Four singlets (or two sets of two) in the 1.0–1.2 ppm range, indicating the tetramethyl substitution.

    • Methoxy Groups: Two singlets around 3.2 ppm (3H each) corresponding to the acetal methoxy groups.

    • Methine Proton: A singlet or multiplet around 3.8–4.0 ppm corresponding to the CH -OH proton.

  • IR Spectroscopy:

    • Presence: Broad O-H stretch at 3300–3400 cm⁻¹.

    • Absence: No C=O carbonyl stretch (1700–1750 cm⁻¹), confirming full reduction of the ketone.

References

  • Enamine. (n.d.). 3,3-dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol Product Profile. Retrieved from

  • Sigma-Aldrich. (2024). Product Detail: 3,3-dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol (CAS 1936554-46-9). Retrieved from

  • Eastman Chemical Company. (2016). Process for the preparation of cis-2,2,4,4-tetramethylcyclobutane-1,3-diol. U.S. Patent 9,238,602. Retrieved from (Describes the dione/diol precursors and hydroxy-ketone intermediates).

  • PubChem. (2024). Compound Summary: 2,2,4,4-Tetramethyl-1,3-cyclobutanediol.[4][1][5][6][7][8][9] Retrieved from (Reference for solid-state properties of the analog).

Sources

Foundational

Structural Analysis of gem-Dimethyl Substituted Cyclobutanes: A Technical Guide

This guide provides a rigorous structural analysis of gem-dimethyl substituted cyclobutanes, focusing on their conformational dynamics, spectroscopic signatures, and utility in medicinal chemistry. Executive Summary: The...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous structural analysis of gem-dimethyl substituted cyclobutanes, focusing on their conformational dynamics, spectroscopic signatures, and utility in medicinal chemistry.

Executive Summary: The Structural Imperative

In modern drug discovery, the cyclobutane ring—specifically the gem-dimethyl substituted variant—serves as a critical bioisostere for the isopropyl group, a metabolic blocker, and a conformational restrictor. Unlike the rigid cyclopropane or the flexible cyclopentane, cyclobutane exists in a delicate energetic balance between torsional strain (eclipsing bonds) and angle strain (Baeyer strain).

The introduction of a gem-dimethyl group (3,3-dimethyl or 1,1-dimethyl substitution) perturbes this equilibrium, often altering the ring's "pucker" and locking substituents into specific vectors. Accurately assigning the stereochemistry of these motifs is not merely an academic exercise; it determines the vector alignment of pharmacophores in a binding pocket.

Conformational Dynamics: The "Butterfly" Effect

The core structural challenge of cyclobutane is its deviation from planarity.[1] To relieve the torsional strain caused by eight pairs of eclipsed hydrogens in a planar (


) geometry, the ring adopts a puckered "butterfly" conformation (

).
The Puckering Equilibrium
  • Unsubstituted Cyclobutane: Puckering angle (

    
    ) 
    
    
    
    30°.[2] The barrier to inversion is low (
    
    
    1.5 kcal/mol), allowing rapid flipping at room temperature.
  • 1,1-Dimethylcyclobutane: The gem-dimethyl group introduces steric bulk. While the ring remains puckered to minimize eclipsing interactions of the ring protons, the gem-dimethyl group prefers the "equatorial" position of the puckered ring to minimize 1,3-transannular interactions.

  • 1,1,3,3-Tetramethylcyclobutane (The Exception): High-level electron diffraction and computational studies suggest this molecule prefers a planar (

    
    )  or near-planar conformation on average. The severe transannular repulsion between the methyl groups in a puckered state forces the ring to flatten, trading increased torsional strain for reduced steric repulsion.
    
The Thorpe-Ingold Effect (Angle Compression)

The gem-dimethyl group exerts the Thorpe-Ingold effect, compressing the internal C-C-C bond angle at the quaternary carbon (< 90°).[3]

  • Kinetic Consequence: Accelerates ring formation rates (up to

    
    -fold) by bringing reactive termini closer.[4]
    
  • Structural Consequence: Increases the barrier to ring opening, enhancing metabolic stability against oxidative cleavage compared to linear alkyl chains.

Spectroscopic Characterization Workflow

Distinguishing between cis and trans isomers, or assigning the axial/equatorial orientation of protons, requires a multi-faceted NMR approach.

NMR Decision Matrix

The following table outlines the key parameters for structural assignment.

ParameterObservationStructural Implication

(Vicinal)

(typically)
In cyclobutanes, cis coupling (6–10 Hz) is often larger than trans (2–6 Hz) due to the dihedral angle dependence (Karplus relation), though puckering can complicate this.

(Long-range)
"W-coupling" observed (

5 Hz)
Indicates a diequatorial relationship between protons on C1 and C3. This is diagnostic for fixed puckered conformations.
NOE / ROE Strong enhancementDefines spatial proximity. Critical for determining if a substituent is cis to a methyl group.

C Shifts (

-effect)
Upfield shift (Shielding)A carbon substituent cis to a methyl group will be shielded (shifted upfield) by 3–5 ppm compared to the trans isomer due to steric compression (

-gauche effect).
Protocol: Stereochemical Assignment of 3-Substituted-1,1-dimethylcyclobutanes

Objective: Determine if a substituent at C3 is cis or trans to the C1 methyl groups.

  • 1D Proton Scan: Identify the C3 methine proton. Note its multiplicity.

  • NOESY/ROESY Experiment:

    • Irradiate the gem-dimethyl signals (typically two singlets if the molecule is static/chiral, or one singlet if rapid flipping/achiral).

    • Result A: Strong NOE to the C3 methine proton

      
       The proton is cis to the methyls (Substituent is trans).
      
    • Result B: No/Weak NOE to C3 methine; Strong NOE to C2/C4 methylene protons

      
       Indirect evidence, confirm with 
      
      
      
      C data.
  • 
    C Verification:  Compare the chemical shift of the substituent's carbon or the methyl carbons against calculated values or known analogs. The "sterically crowded" isomer usually exhibits upfield shifts.
    

Visualization: Structural Logic & Assignment

The following diagram illustrates the conformational energy landscape and the NMR logic flow for assignment.

CyclobutaneAnalysis cluster_0 Conformational Landscape cluster_1 NMR Assignment Workflow Planar Planar Transition State (High Torsional Strain) Puckered Puckered 'Butterfly' Ground State (Relieves Eclipsing) Planar->Puckered Relaxation GemEffect Gem-Dimethyl Effect (Stabilizes Ring / Locks Conformation) GemEffect->Puckered Modulates Barrier Start Unknown Isomer (Substituted 1,1-dimethylcyclobutane) NOE_Exp Run 1D NOE / 2D NOESY Target: Methyls & C3-H Start->NOE_Exp Decision NOE Signal Observed? NOE_Exp->Decision Trans_Iso Conclusion: Trans Isomer (Substituent is Trans to Me) Decision->Trans_Iso Strong NOE (Me -> H) Cis_Iso Conclusion: Cis Isomer (Substituent is Cis to Me) Decision->Cis_Iso No NOE (Me -> H)

Caption: Top: The energetic relaxation from planar to puckered states. Bottom: Logic flow for stereochemical assignment using Nuclear Overhauser Effect (NOE).

Applications in Drug Design

The gem-dimethyl cyclobutane motif is not a passive scaffold; it is a functional tool in the medicinal chemist's arsenal.

Metabolic Blocking

Cytochrome P450 enzymes typically attack accessible methylene sites (


-oxidation). Replacing a linear alkyl chain with a gem-dimethyl cyclobutane:
  • Removes abstractable hydrogens at the quaternary center.

  • Sterically hinders approach to adjacent sites.

  • Example: In the optimization of CB2 receptor agonists, replacing a gem-dimethyl group with a cyclobutane ring maintained potency while improving selectivity and metabolic half-life [4].

Bioisosterism
  • Lipophilic Spacer: It acts as a rigid, lipophilic spacer (

    
     distance 
    
    
    
    2.16 Å) that mimics the volume of a tert-butyl or isopropyl group but with defined vectors.
  • Solubility Modulation: Unlike the highly lipophilic cyclohexane, the cyclobutane ring has a smaller footprint. However, for polarity improvements, oxetanes (the oxygen-containing analog) are often preferred. The gem-dimethyl cyclobutane is the choice when hydrophobic collapse within a pocket is required.

References

  • Thorpe-Ingold Effect & Cyclization: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[4] The formation and stability of spiro-compounds. Journal of the Chemical Society, Transactions. Link

  • Conformational Analysis of Cyclobutanes: Cremer, D. (1977). Theoretical determination of molecular structure and conformation. 4. Puckering of cyclobutane.[5][6][7] Journal of the American Chemical Society.[8] Link

  • Structure of 1,1,3,3-Tetramethylcyclobutane: Dorko, E. A., & Bohn, R. K. (1974). Molecular structure of 1,1,3,3-tetramethylcyclobutane. Journal of the American Chemical Society.[8] Link

  • Medicinal Chemistry Applications: Put a ring on it: application of small aliphatic rings in medicinal chemistry.[9][10] (2017).[2] RSC Medicinal Chemistry.[11] Link

  • NMR Coupling Constants in Cyclobutanes: Lambert, J. B., & Roberts, J. D. (1971). Proton-proton coupling constants in cyclobutane derivatives. Journal of the American Chemical Society.[8] Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol from dimethylketene

Executive Summary This application note details the synthesis of 3,3-dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol , a sterically congested cyclobutane scaffold. This molecule serves as a critical intermediate for rigidif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of 3,3-dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol , a sterically congested cyclobutane scaffold. This molecule serves as a critical intermediate for rigidifying polymer backbones and as a non-planar spacer in medicinal chemistry.

The protocol overcomes two primary synthetic challenges:

  • Steric Hindrance: The four methyl groups at the 2,2,4,4-positions create significant steric bulk, impeding nucleophilic attack at the carbonyl centers.

  • Symmetry Breaking: Selectively protecting one ketone of the symmetric 2,2,4,4-tetramethylcyclobutane-1,3-dione (CBDK) without affecting the second.

The methodology described herein utilizes a three-stage workflow : in-situ generation/dimerization of dimethylketene, thermodynamic control of mono-acetalization using trimethyl orthoformate (TMOF), and chemoselective hydride reduction.

Retrosynthetic Analysis & Pathway

The target molecule is accessed via the desymmetrization of the symmetric dione intermediate. The pathway relies on the spontaneous dimerization of dimethylketene, which is generated in situ to avoid handling the volatile and hazardous monomer.

SynthesisPathway IBC Isobutyryl Chloride DMK Dimethylketene (In-situ) IBC->DMK Et3N, Elimination Dione 2,2,4,4-Tetramethyl- cyclobutane-1,3-dione (CBDK) DMK->Dione [2+2] Dimerization Spontaneous MonoKetal 3,3-Dimethoxy-2,2,4,4- tetramethylcyclobutan-1-one Dione->MonoKetal TMOF, p-TsOH MeOH, Reflux (Mono-protection) Target 3,3-Dimethoxy-2,2,4,4- tetramethylcyclobutan-1-ol MonoKetal->Target NaBH4 MeOH, 0°C (Reduction)

Figure 1: Synthetic workflow from isobutyryl chloride to the target alcohol.

Experimental Protocol

Stage 1: Synthesis of 2,2,4,4-Tetramethylcyclobutane-1,3-dione (CBDK)

Principle: Isobutyryl chloride undergoes dehydrohalogenation by triethylamine to form dimethylketene, which spontaneously dimerizes in a [2+2] cycloaddition.

Reagents:

  • Isobutyryl chloride (1.0 equiv)

  • Triethylamine (1.05 equiv)

  • Solvent: Dichloromethane (DCM) or Diethyl Ether (anhydrous)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

  • Charging: Charge the flask with Isobutyryl chloride (100 mmol) and DCM (200 mL). Cool to 0°C under nitrogen.

  • Addition: Add Triethylamine (105 mmol) dropwise over 60 minutes. Note: The reaction is exothermic. Maintain temperature <5°C to prevent polymerization of ketene.

  • Dimerization: Allow the mixture to warm to room temperature and stir for 12–18 hours. The dimethylketene generated in situ will dimerize to the dione.[1][2]

  • Workup: Wash the organic layer with 1M HCl (2x) to remove triethylamine hydrochloride salts, followed by saturated NaHCO₃ and brine.

  • Isolation: Dry over MgSO₄ and concentrate in vacuo. Recrystallize the crude solid from hexanes/ethyl acetate to yield white crystals.

    • Expected Yield: 60–75%

    • Melting Point: 114–116°C [1].

Stage 2: Selective Mono-Acetalization

Principle: The steric bulk of the tetramethyl groups makes standard glycol protection difficult. Trimethyl orthoformate (TMOF) is used as a dehydrating acetalization agent to drive the equilibrium. The steric bulk of the first formed acetal hinders the formation of the bis-acetal, aiding selectivity.

Reagents:

  • CBDK (from Stage 1) (1.0 equiv)

  • Trimethyl Orthoformate (TMOF) (1.5 equiv)

  • Methanol (anhydrous) (10 volumes)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 equiv)

Procedure:

  • Dissolve CBDK (50 mmol) in anhydrous Methanol (100 mL).

  • Add TMOF (75 mmol) and p-TsOH (2.5 mmol).

  • Heat to reflux (65°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Checkpoint: Look for the disappearance of the starting dione. If bis-acetal (diester) forms, reduce reaction time.

  • Quench: Cool to room temperature and add solid NaHCO₃ to neutralize the acid.

  • Workup: Concentrate to remove methanol. Redissolve residue in Et₂O, wash with water, dry, and concentrate.

  • Purification: Flash chromatography (Silica gel, 0-10% EtOAc in Hexanes) is required to separate the mono-ketal from unreacted dione and trace bis-ketal.

    • Target Intermediate: 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-one.

Stage 3: Chemoselective Reduction

Principle: Sodium borohydride (NaBH₄) is a mild reducing agent that selectively reduces the remaining ketone to an alcohol without affecting the acetal protecting group.

Reagents:

  • Mono-ketal intermediate (1.0 equiv)

  • Sodium Borohydride (0.6 equiv)

  • Solvent: Methanol/THF (1:1)

Procedure:

  • Dissolve the mono-ketal (20 mmol) in MeOH/THF (40 mL) and cool to 0°C.

  • Add NaBH₄ (12 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

  • Stir at 0°C for 1 hour, then warm to room temperature for 1 hour.

  • Quench: Add saturated aqueous NH₄Cl carefully.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

  • Final Isolation: The product, 3,3-dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol , is obtained as a white solid or viscous oil. Stereoisomers (cis/trans relative to the acetal) may exist but are often used as a mixture for downstream applications.

Key Data & Troubleshooting

Physicochemical Properties Table
CompoundMW ( g/mol )StateMp/Bp (°C)Key NMR Feature
Dimethylketene 70.09Gas/UnstableN/AGenerated in-situ
CBDK (Dione) 140.18White Solid115 (mp)Singlet (1.2 ppm, 12H)
Target Alcohol 202.29Solid/Oil~130 (mp)*Methoxy singlets (~3.2 ppm)

*Estimated based on diol analog [2].

Troubleshooting Guide
  • Low Yield in Stage 1: Ensure reagents are anhydrous. Water hydrolyzes isobutyryl chloride to isobutyric acid, which kills the ketene formation.

  • Poor Selectivity in Stage 2: If bis-acetal forms, reduce TMOF equivalents to 1.1 and stop the reaction at 80% conversion. Recycle the unreacted dione.

  • Incomplete Reduction: Steric hindrance can slow down NaBH₄ reduction. If sluggish, switch to LiAlH₄ in THF (requires strictly anhydrous conditions) or gently heat the NaBH₄ reaction to 40°C.

References

  • Eastman Chemical Company. Process for the manufacture of 2,2,4,4-tetramethylcyclobutane-1,3-diol. U.S. Patent 5,169,994. Link

  • BenchChem. Technical Support Center: Production of 2,2,4,4-Tetramethylcyclobutan-1-ol.[1]Link

  • Wikipedia. 2,2,4,4-Tetramethylcyclobutanedione.[4][5][6][7]Link

  • Organic Syntheses. Sodium Borohydride Reduction of Ketones.Link

  • NIST Chemistry WebBook. 1,3-Cyclobutanedione, 2,2,4,4-tetramethyl-.[6]Link

Sources

Application

Application Note: Precision Polymer Functionalization with Sterically Hindered Cyclobutane Acetals

This Application Note and Protocol Guide is designed for researchers in polymer chemistry and drug delivery systems. It details the use of 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol (CAS: 1936554-46-9), a specializ...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers in polymer chemistry and drug delivery systems. It details the use of 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol (CAS: 1936554-46-9), a specialized "masked" ketone intermediate that enables the introduction of bio-orthogonal handles into high-performance polymers.[1]

Introduction & Strategic Utility

In advanced polymer therapeutics and materials science, the introduction of reactive "handles" (functional groups) onto a polymer backbone or chain-end is critical for post-polymerization modification. 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol (hereafter referred to as DM-CB-OH ) serves as a premier Masked Ketone Intermediate .[1]

Unlike linear acetals or simple cyclic ketals, DM-CB-OH features a tetramethyl-substituted cyclobutane ring . This structural rigidity offers three distinct advantages:

  • Gem-Dimethyl Effect: The four methyl groups lock the ring in a puckered conformation, reducing conformational entropy and increasing the stability of the resulting polymer conjugates.

  • Steric Shielding: The bulky methyl groups protect the acetal functionality from premature hydrolysis during polymerization, while still allowing for controlled acid-catalyzed deprotection.

  • High

    
     Contribution:  When used as a pendant group or end-capper, the rigid aliphatic ring increases the local glass transition temperature (
    
    
    
    ), improving the thermal stability of the polymer matrix.
Core Applications
  • Bio-orthogonal Conjugation: Precursor for introducing ketone groups, which can react with hydrazides or alkoxyamines (e.g., for drug-linker attachment) under mild conditions.[1]

  • Acid-Labile End-Capping: Acts as a pH-sensitive "fuse" in drug delivery vehicles, hydrolyzing in the acidic tumor microenvironment (pH < 6.5).

  • Surface Modification: Terminates polymer brushes with a protected handle that can be activated on-demand.

Chemical Properties & Handling

PropertyDataNote
IUPAC Name 3,3-dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol
CAS Number 1936554-46-9
Molecular Weight 188.27 g/mol
Appearance Colorless Liquid / Low-melting SolidIsomer mixture (cis/trans)
Solubility Soluble in DCM, THF, MeOH, Ethyl AcetateInsoluble in water
Stability Stable at pH 7-14.[1][2][3][4] Hydrolyzes at pH < 5.Store under inert gas (Ar/N2).

Mechanism of Action: The "Mask-and-Release" Strategy

The utility of DM-CB-OH relies on a three-step workflow: Incorporation , Deprotection , and Conjugation .

MaskAndRelease DM DM-CB-OH (Masked Intermediate) Conj Polymer-Acetal Conjugate (Stable at Neutral pH) DM->Conj Step 1: Coupling (Base, Organic Solvent) Poly Activated Polymer (e.g., PEG-NHS) Poly->Conj Ketone Polymer-Ketone (Reactive Handle) Conj->Ketone Step 2: Acid Hydrolysis (TFA/H2O or pH 5.0) Drug Final Drug Conjugate (Oxime/Hydrazone Linkage) Ketone->Drug Step 3: Ligation (R-ONH2 or R-NHNH2)

Figure 1: The "Mask-and-Release" workflow allows for the installation of a reactive ketone handle that remains inert during initial polymer synthesis.

Experimental Protocols

Protocol A: End-Capping of PEG-NHS Ester (Synthesis of Acetal-Terminated Polymer)

Objective: To attach DM-CB-OH to the terminus of a Poly(ethylene glycol) (PEG) chain using NHS-ester chemistry.

Reagents:

  • mPEG-NHS (Methoxy-PEG-Succinimidyl Carboxymethyl Ester, MW 5000).

  • DM-CB-OH (1.5 equivalents relative to NHS).

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Dichloromethane (DCM), anhydrous.[1]

Procedure:

  • Dissolution: Dissolve 1.0 g of mPEG-NHS (0.2 mmol) in 5 mL of anhydrous DCM in a flame-dried round-bottom flask.

  • Activation: Add DM-CB-OH (56.5 mg, 0.3 mmol) to the solution.

  • Catalysis: Add TEA (42 µL, 0.3 mmol) dropwise.

  • Reaction: Stir the mixture at room temperature (25°C) under nitrogen atmosphere for 12–24 hours. Note: The steric bulk of DM-CB-OH may require longer reaction times than primary alcohols.

  • Precipitation: Concentrate the solution to ~1 mL using a rotary evaporator. Dropwise add the concentrate into 20 mL of cold diethyl ether to precipitate the polymer.

  • Purification: Filter the white solid, re-dissolve in minimal DCM, and re-precipitate in ether (repeat 2x). Dry under high vacuum.

  • Validation: Analyze via 1H NMR (CDCl3) . Look for the disappearance of the NHS signals (2.8 ppm) and the appearance of the cyclobutane methyl signals (~1.1–1.3 ppm) and methoxy acetal signals (~3.2 ppm).

Protocol B: Acid-Catalyzed Deprotection (Regeneration of the Ketone)

Objective: To remove the methoxy protecting groups and reveal the reactive ketone for bioconjugation.

Reagents:

  • Acetal-Terminated Polymer (from Protocol A).

  • Trifluoroacetic acid (TFA).

  • DCM and Water.

Procedure:

  • Solution: Dissolve the polymer in a mixture of DCM:TFA:H2O (ratio 90:5:5 v/v/v).

    • Expert Insight: The addition of 5% water is crucial; TFA acts as the catalyst, but water is the reagent that hydrolyzes the acetal.

  • Incubation: Stir at room temperature for 2–4 hours.

    • Monitoring: Monitor by NMR or TLC. The methoxy singlet (~3.2 ppm) will disappear.

  • Quenching: Neutralize by pouring the mixture into a saturated NaHCO3 solution (if polymer is water-insoluble) or by evaporating the TFA/DCM under vacuum (if polymer is water-soluble).

  • Workup: Dialyze the aqueous polymer solution against water (MWCO 3500) to remove small molecule byproducts (methanol) and salts. Lyophilize to obtain the Ketone-Functionalized Polymer .

Protocol C: Bio-Orthogonal Oxime Ligation

Objective: To conjugate a model drug (aminooxy-functionalized molecule) to the ketone-polymer.

Procedure:

  • Coupling: Dissolve the Ketone-Functionalized Polymer in Acetate Buffer (pH 4.5, 100 mM).

  • Addition: Add the aminooxy-ligand (e.g., Aminooxy-Doxorubicin or a fluorescent probe) in 2-fold molar excess.

  • Incubation: Stir at room temperature for 4–12 hours. The acidic pH catalyzes the Schiff base formation.

  • Purification: Remove unreacted ligand via size-exclusion chromatography (SEC) or dialysis.

Critical Analysis: Steric Effects on Hydrolysis

The unique value of DM-CB-OH lies in the tunable stability provided by the tetramethyl cyclobutane core.

Sterics cluster_0 Standard Acetal (Unstable) cluster_1 DM-CB-OH (Optimized) A Linear/Cyclic Acetal (No Steric Bulk) B Rapid Hydrolysis (Even in weak acid) A->B C Tetramethyl Cyclobutane Acetal (High Steric Hindrance) D Controlled Hydrolysis (Requires strong acid or prolonged exposure) C->D

Figure 2: Comparison of hydrolytic stability. The methyl groups at positions 2 and 4 (adjacent to the acetal at position 3) create a "steric gate," preventing water from easily attacking the carbocation intermediate during hydrolysis. This allows the polymer to survive blood circulation (pH 7.4) while degrading in lysosomes (pH 4.5–5.0).

References

  • Synthesis of Tetramethylcyclobutane Derivatives

    • Hasek, R. H., et al.[1] "Chemistry of Dimethylketene Dimer. I. Preparation and Properties."[5][6] Journal of Organic Chemistry, 1961.[1] Link

    • Note: Describes the foundational synthesis of the dione precursor
  • Cyclobutane Diols in Polyesters (Tritan™ Chemistry)

    • Kelsey, D. R., et al.[1] "High Impact, Amorphous Terephthalate Copolyesters of Rigid Cycloaliphatic Diols with 1,4-Cyclohexanedimethanol."[1] Macromolecules, 2009.[1] Link

    • Relevance: Establishes the thermal stability and rigidity benefits of the tetramethylcyclobutane motif.
  • Acid-Labile Polymer Conjugation

    • Binauld, S., & Stenzel, M. H.[1] "Acid-degradable polymers for drug delivery: a decade of innovation." Chemical Communications, 2013.[1] Link

    • Relevance: Reviews the mechanism and utility of acetal/ketal linkages in pH-responsive drug delivery.
  • Compound Verification

    • PubChem CID 15053890: 3,3-dimethoxy-2,2,4,4-tetramethylcyclobutan-1-one (Precursor to the -ol).[1][2] Link

    • Sigma-Aldrich Catalog: 3,3-dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol (CAS 1936554-46-9).[1][2] Link

Sources

Method

Application Note: High-Purity Synthesis of CBDO Precursors via 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol

Abstract & Strategic Overview 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (CBDO) is a critical cycloaliphatic monomer used to produce high-performance copolyesters (e.g., Tritan™) that exhibit superior impact resistance, hea...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

2,2,4,4-Tetramethyl-1,3-cyclobutanediol (CBDO) is a critical cycloaliphatic monomer used to produce high-performance copolyesters (e.g., Tritan™) that exhibit superior impact resistance, heat tolerance, and hydrolytic stability compared to traditional Bisphenol A (BPA) polycarbonates.[1][2][3]

This application note details the preparation of the immediate CBDO precursor, 3-hydroxy-2,2,4,4-tetramethylcyclobutan-1-one , from the protected intermediate 3,3-dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol . Unlike the direct hydrogenation of the dione, this route allows for finer control over the stereochemical outcome (cis/trans ratio) by isolating the hydroxy-ketone intermediate before the final reduction.

Key Advantages of This Route[4]
  • Stereochemical Control: Stepwise reduction allows for the selection of specific hydride donors or catalysts to favor the cis-isomer (preferred for high-impact applications).

  • Purification Efficiency: The acetal starting material is often more soluble and easier to purify via crystallization than the highly rigid dione.

  • Safety: Avoids the handling of dimethylketene gas (a hazardous intermediate in the direct dione synthesis).

Chemical Mechanism & Pathway[5]

The transformation involves two distinct chemical phases:[2][4][5][6][7]

  • Acid-Catalyzed Deprotection: Hydrolysis of the dimethyl acetal (ketal) to restore the ketone functionality. Due to the steric bulk of the four methyl groups (gem-dimethyl effect), this hydrolysis requires optimized acidic conditions to overcome steric hindrance without causing ring fragmentation.

  • Carbonyl Reduction: Conversion of the restored ketone to the secondary alcohol, yielding the final diol (CBDO).

Reaction Pathway Diagram[5]

CBDO_Synthesis Start Starting Material 3,3-Dimethoxy-2,2,4,4- tetramethylcyclobutan-1-ol Inter Key Precursor 3-hydroxy-2,2,4,4- tetramethylcyclobutan-1-one Start->Inter Deprotection Final Target Monomer CBDO (cis/trans mixture) Inter->Final Hydrogenation Acid Acid Hydrolysis (H+ / H2O) Red Reduction (NaBH4 or H2/Ru)

Figure 1: Synthetic pathway from the protected acetal to the final CBDO monomer.

Materials & Equipment

ComponentSpecificationPurpose
Starting Material 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol (>98%)Substrate
Acid Catalyst 2M Sulfuric Acid (H₂SO₄) or 3M HClHydrolysis initiator
Solvent A Tetrahydrofuran (THF) (HPLC Grade)Solubilizer for hydrolysis
Reducing Agent Sodium Borohydride (NaBH₄)Lab-scale reduction
Quenching Agent Saturated NaHCO₃Neutralization
Extraction Solvent Ethyl Acetate or Dichloromethane (DCM)Product isolation
Analysis GC-MS, ¹H-NMR (400 MHz)Validation

Experimental Protocols

Protocol A: Preparation of the Precursor (Acetal Hydrolysis)

Objective: Convert the dimethoxy group to a ketone to yield 3-hydroxy-2,2,4,4-tetramethylcyclobutan-1-one.

Scientific Rationale: The gem-dimethyl groups at positions 2 and 4 create significant steric hindrance around the acetal carbon (C3). Standard mild hydrolysis (e.g., acetic acid) is often insufficient. Stronger mineral acids and heat are required, but temperature must be controlled to prevent retro-aldol-type ring opening.

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10.0 g (approx. 53 mmol) of 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol in 60 mL of THF.

  • Acidification: Add 40 mL of 2M H₂SO₄ dropwise. The solution may become slightly cloudy.

  • Reaction: Heat the mixture to a gentle reflux (65°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The starting material (higher R_f) should disappear, replaced by the ketone product (lower R_f due to increased polarity).

  • Work-up:

    • Cool the reaction to room temperature.

    • Neutralize carefully with saturated NaHCO₃ solution until pH ~7.

    • Evaporate the bulk of the THF under reduced pressure.

    • Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).

  • Isolation: Dry the combined organics over MgSO₄, filter, and concentrate in vacuo.

    • Expected Yield: ~90-95% as a white crystalline solid.

    • Structure Verification: IR spectroscopy should show a strong carbonyl stretch at ~1705 cm⁻¹.

Protocol B: Conversion to CBDO (Stereoselective Reduction)

Objective: Reduce the ketone to an alcohol to form 2,2,4,4-tetramethyl-1,3-cyclobutanediol.[4]

Scientific Rationale: The choice of reducing agent dictates the cis/trans ratio.

  • NaBH₄ (Thermodynamic Control): Typically yields a mixture favoring the thermodynamically more stable isomer (often trans in this rigid system, though solvent dependent).

  • Ru/C + H₂ (Kinetic Control): Industrial standard. Often favors cis isomer due to catalyst surface approach.

Lab-Scale Method (NaBH₄):

  • Setup: Dissolve 5.0 g of the 3-hydroxy-ketone (from Protocol A) in 50 mL of Methanol at 0°C (ice bath).

  • Addition: Add NaBH₄ (1.5 equivalents) portion-wise over 20 minutes. Hydrogen gas evolution will occur; ensure venting.

  • Completion: Allow to warm to room temperature and stir for 2 hours.

  • Quench: Add 10 mL of water followed by 1M HCl dropwise to destroy excess hydride.

  • Purification: Extract with EtOAc, dry, and concentrate. Recrystallize from Isopropyl Alcohol/Hexane to separate isomers if necessary.

Analytical Validation & Quality Control

To ensure the integrity of the precursor and the final monomer, the following analytical decision tree should be applied.

QC_Workflow Sample Isolated Product GCMS GC-MS Analysis (Check MW: 142.2 for Precursor) Sample->GCMS NMR 1H-NMR (CDCl3) (Check Methyl Shifts) Sample->NMR Decision Purity > 98%? GCMS->Decision NMR->Decision Pass Release for Polymerization Decision->Pass Yes Fail Recrystallize Decision->Fail No Fail->Sample Reprocess

Figure 2: Quality control workflow for CBDO precursor validation.

Key Analytical Markers
  • ¹H-NMR (Precursor - Ketone): Look for the disappearance of the methoxy singlets (~3.2 ppm) and the retention of the four methyl singlets (approx 1.1–1.3 ppm).

  • ¹H-NMR (Final - CBDO): The methine proton (CH-OH) shift differs between cis and trans isomers, allowing for ratio calculation.

    • Cis-isomer: Methine proton typically more deshielded due to 1,3-diaxial interaction.

  • Melting Point:

    • Cis-CBDO: ~163°C

    • Trans-CBDO: ~148°C

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Hydrolysis Steric hindrance of tetramethyl groups.Increase reaction temperature to reflux; switch to 3M HCl; extend time to 12h.
Low Yield (Protocol A) Product lost in aqueous phase.The hydroxy-ketone is moderately water-soluble. Saturate the aqueous layer with NaCl (salting out) before extraction.
Ring Opening Acid concentration too high or temp > 80°C.Maintain temperature < 70°C; ensure slow addition of acid.
Isomer Ratio Drift Isomerization during workup.Avoid strong bases during quenching; keep pH neutral.

References

  • Hasek, R. H., et al. (1960). Chemistry of Dimethylketene Dimer. I. Preparation and Properties. Journal of Organic Chemistry.

  • Eastman Chemical Company. (1992). Process for the preparation of 2,2,4,4-tetramethyl-1,3-cyclobutanediol. U.S. Patent 5,169,994.

  • BenchChem. (2025). Synthesis of 2,2,4,4-Tetramethylcyclobutan-1,3-diol - Technical Guide.

  • Park, K., et al. (2018). Highly Selective Synthesis of cis-2,2,4,4-Tetramethylcyclobutane-1,3-diol via Solvent-Free Hydrogenation. Asian Journal of Organic Chemistry.

  • ChemicalBook. (2024). 2,2,4,4-Tetramethyl-1,3-cyclobutanediol Properties and MSDS.

Sources

Application

Advanced Catalytic Hydrogenation Protocols for Tetramethylcyclobutanone Derivatives

Part 1: Executive Summary & Strategic Importance 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO) is a critical cycloaliphatic monomer used to improve the impact resistance, glass transition temperature ( ), and optical cl...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Importance

2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO) is a critical cycloaliphatic monomer used to improve the impact resistance, glass transition temperature (


), and optical clarity of high-performance polyesters (e.g., Eastman Tritan™).[1]

The synthesis relies on the catalytic hydrogenation of 2,2,4,4-tetramethylcyclobutane-1,3-dione (CBDK).[1][2] This reaction is non-trivial due to:

  • Steric Hindrance: The four methyl groups adjacent to the carbonyls create significant steric bulk, impeding catalyst surface adsorption.[1]

  • Stereochemical Control: The product exists as cis and trans isomers.[1][2][3] The cis isomer is kinetically favored but thermodynamically less stable than the trans isomer. Control over this ratio is essential as it dictates the physical properties of the final polymer.

This guide provides two distinct, self-validating protocols: one optimized for Kinetic Control (High-Cis) and one for Thermodynamic Control (High-Trans) .

Part 2: Mechanistic Foundation & Catalyst Selection[1]

Reaction Pathway and Stereoselectivity

The hydrogenation proceeds in a stepwise manner.[1] The dione (CBDK) is first reduced to the hydroxyketone (monool), which is then reduced to the diol (CBDO).[1]

  • Kinetic Product (cis-CBDO): Formed when hydrogen adds from the face opposite the existing steric bulk (or via specific surface alignment).[1] The ring adopts a puckered conformation.[1][2]

  • Thermodynamic Product (trans-CBDO): Formed via isomerization of the cis isomer or through equilibration at higher temperatures.[1] The trans isomer has a planar ring structure and higher symmetry, leading to a higher melting point.[1]

Catalyst Selection Matrix[4]
FeatureRuthenium on Carbon (Ru/C) Raney Nickel (Ra-Ni)
Primary Utility High Cis-Selectivity (Kinetic)Cost-effective / High Trans (Thermodynamic)
Activity High (Active at 60–100°C)Moderate (Requires 120–160°C)
Selectivity Mechanism Rapid hydride transfer prevents equilibration.[1]Slower surface desorption allows isomerization.[1]
Solvent Compatibility Alcohols (MeOH, i-PrOH), WaterAlcohols, Esters
Key Risk Cost; Metal leaching at high acidity.[1]Pyrophoric handling; Leaching.[1]
Mechanistic Workflow Diagram

HydrogenationMechanism cluster_conditions Control Factors Dione Dione (CBDK) (Starting Material) Monool Monool (Intermediate) Dione->Monool + H2 (Step 1) CisDiol Cis-CBDO (Kinetic Product) Monool->CisDiol + H2 (Step 2) Fast, Low Temp (<100°C) TransDiol Trans-CBDO (Thermodynamic Product) Monool->TransDiol + H2 (Step 2) Slow, Direct CisDiol->TransDiol Isomerization High Temp (>140°C) Catalyst Surface Factor1 Ru/C @ Low T Favors Cis Factor2 Ni @ High T Favors Trans

Caption: Stepwise hydrogenation pathway of CBDK. Cis-CBDO is the kinetic product formed rapidly at lower temperatures, while Trans-CBDO accumulates via isomerization at elevated temperatures.[1]

Part 3: Experimental Protocols

Protocol A: High-Cis Selective Hydrogenation (Ru/C)

Objective: Maximize cis-isomer yield (>90%) for applications requiring specific polymer flexibility or solubility profiles.[1]

Reagents:

  • Substrate: 2,2,4,4-tetramethylcyclobutane-1,3-dione (CBDK)[1][2]

  • Catalyst: 5% Ru/C (50% water wet, reduced)[1]

  • Solvent: Methanol (Anhydrous) or Isobutanol[1]

Equipment: High-pressure stainless steel autoclave (e.g., Parr reactor) with mechanical stirring.[1]

Step-by-Step Methodology:

  • Catalyst Loading: Charge the autoclave with CBDK (100 g) and Methanol (400 mL). Add 5% Ru/C catalyst (2.0 g dry basis, 2 wt% loading relative to substrate).[1]

    • Note: Use water-wet catalyst to minimize ignition risk.[1] Account for water mass in solvent calculations.

  • Purging: Seal reactor. Purge with Nitrogen (

    
    ) 3 times (pressurize to 5 bar, vent to 1 bar) to remove oxygen.[1] Purge with Hydrogen (
    
    
    
    ) 3 times.[1]
  • Reaction: Pressurize with

    
     to 6.0 MPa (60 bar) . Heat to 70°C .
    
    • Critical: Maintain temperature < 80°C. Higher temperatures trigger isomerization to trans.[1]

  • Monitoring: Stir at 800-1000 rpm. Monitor

    
     uptake. Reaction is complete when pressure drop ceases (approx. 2-4 hours).[1]
    
  • Work-up: Cool to room temperature. Vent

    
    . Filter catalyst using a spark-proof filter (e.g., sintered glass under 
    
    
    
    ).[1]
  • Purification: Evaporate solvent. Recrystallize from toluene if higher purity is required.[1]

Expected Result: >99% Conversion, >90% cis-CBDO.

Protocol B: High-Trans Selective Hydrogenation (Raney Ni)

Objective: Maximize trans-isomer yield for high-


 polymer applications.

Reagents:

  • Substrate: CBDK[2]

  • Catalyst: Raney Nickel (Active slurry in water/methanol)[1]

  • Solvent: Methanol[2][4]

Step-by-Step Methodology:

  • Catalyst Loading: Charge autoclave with CBDK (100 g) and Methanol (300 mL). Add Raney Nickel (5-10 wt% loading).[1]

    • Safety: Raney Ni is pyrophoric.[1] Always handle as a slurry.[1] Never let it dry out.[1]

  • Purging: Perform standard

    
     / 
    
    
    
    purge cycles.
  • Reaction: Pressurize with

    
     to 4.0 - 5.0 MPa (40-50 bar) . Heat to 140 - 160°C .[1]
    
    • Rationale: The elevated temperature provides the activation energy for the isomerization of the kinetic cis product to the thermodynamic trans product.

  • Monitoring: Stir vigorously. Reaction time may be longer (4-8 hours) to ensure full isomerization.[1]

  • Work-up: Cool to < 40°C. Vent. Filter catalyst carefully (keep wet).[1]

  • Isolation: The trans-isomer has a significantly higher melting point and lower solubility in certain solvents, facilitating separation by fractional crystallization if a mix is obtained.[1]

Expected Result: >95% Conversion, ~60-70% trans-CBDO (thermodynamic equilibrium mix).

Part 4: Analytical Characterization & Validation

To validate the protocol, you must distinguish the isomers.[1]

Melting Point Analysis[1]
  • Trans-CBDO: High melting point crystalline solid (162–163°C ).[1]

  • Cis-CBDO: Lower melting point solid (147–148°C ), often observed as a liquid or semi-solid in crude mixtures due to melting point depression.[1]

NMR Spectroscopy ( )

The stereochemistry imposes different symmetries.[1][2]

  • Trans-isomer: The ring is planar (dihedral angle ~0°).[1] The methine protons (

    
    -OH) are equivalent and typically appear downfield relative to the cis isomer.[1]
    
  • Cis-isomer: The ring is puckered (dihedral angle ~17°).[1] The methine protons experience a different shielding environment.[1]

IsomerRing ConformationMethine Shift (approx.)[1]
Trans PlanarDownfield (Higher ppm)
Cis PuckeredUpfield (Lower ppm)
Gas Chromatography (GC)
  • Column: Non-polar capillary column (e.g., HP-1 or DB-5).[1]

  • Elution Order: typically cis elutes before trans due to boiling point/polarity differences, though this must be confirmed with standards as polarity of the stationary phase dictates interaction.[1]

Part 5: Safety & Troubleshooting

High-Pressure Hydrogenation Safety
  • Pyrophoric Catalysts: Raney Nickel and dry Ru/C can ignite spontaneously in air.[1] Always handle under inert atmosphere or as a wet slurry.[1]

  • Hydrogen Embrittlement: Ensure reactor materials (typically 316 SS) are rated for high-pressure hydrogen service.[1]

  • Exotherm Control: Hydrogenation is exothermic.[1] Ensure cooling loops are active during the initial rapid uptake phase.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Poisoned CatalystCheck feed for S/P/N impurities.[1] Increase catalyst loading.
Mass Transfer LimitIncrease stirring speed (>1000 rpm).
High Monool (Intermediate) Reaction stopped too earlyExtend reaction time. Check if

uptake truly ceased.
Wrong Isomer Ratio Temperature deviationToo much Trans: Lower temp to <70°C. Too much Cis: Increase temp to >140°C or prolong reaction time.[1]
Leaching (Colored Product) Acidic impuritiesNeutralize feed.[1] Use corrosion-resistant alloy (Hastelloy) if feed is acidic.[1]

References

  • Eastman Chemical Company. (2011).[1] Process for the preparation of 2,2,4,4-tetramethylcyclobutane-1,3-diol.[1][2][5][6] U.S. Patent 7,960,593.[1] Link

  • Hansen, S., et al. (2021).[1] Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts. ACS Omega.[1] Link[1]

  • BenchChem. (2025).[1] Technical Guide: Synthesis and Stereochemistry of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol.Link[1]

  • NIST Chemistry WebBook. 2,2,4,4-Tetramethyl-1,3-cyclobutanediol Data.[1]Link[1]

  • TCI Chemicals. Hydrogenation Catalysts Application Note.Link[1]

Sources

Method

Application Note: Functionalization of the Sterically Hindered Hydroxyl Group in 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol

Executive Summary & Mechanistic Rationale 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol (CAS: 1936554-46-9) is a highly specialized, orthogonally protected cyclobutane derivative utilized in the development of advance...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol (CAS: 1936554-46-9) is a highly specialized, orthogonally protected cyclobutane derivative utilized in the development of advanced polymeric materials and complex active pharmaceutical ingredients (APIs). The functionalization of this molecule presents two distinct chemical challenges:

  • Extreme Steric Hindrance : The secondary hydroxyl group at C1 is flanked by two gem-dimethyl groups at the C2 and C4 positions. This creates a "double-neopentyl" steric shield, rendering standard nucleophilic substitutions and functionalizations exceptionally slow or entirely ineffective.

  • Acid Sensitivity : The C3 ketone is protected as a dimethyl acetal. Exposure to aqueous acids—even mild quenching agents like saturated ammonium chloride—can trigger premature hydrolysis back to the parent ketone (3-hydroxy-2,2,4,4-tetramethylcyclobutan-1-one).

Causality in Experimental Design

To overcome these barriers, functionalization must rely on hyper-reactive electrophiles , potent nucleophilic catalysts , and strictly basic or buffered conditions .

  • Acylation : Standard pyridine/acetic anhydride protocols fail due to steric repulsion. The addition of 4-Dimethylaminopyridine (DMAP) is mandatory. DMAP acts as a nucleophilic catalyst, forming a highly reactive, resonance-stabilized N-acylpyridinium intermediate that efficiently transfers the acyl group to the hindered alkoxide ()[1].

  • Silylation : Standard silyl chlorides (e.g., TBSCl) react too sluggishly. Silyl trifluoromethanesulfonates (triflates) paired with a non-nucleophilic base (e.g., 2,6-lutidine) are required to drive the protection of this hindered alcohol to completion ()[2].

  • Etherification : The alkoxide must be generated using a strong, non-nucleophilic base (Sodium Hydride) in a solvent with a high dielectric constant (DMF) to separate the ion pair, thereby maximizing the nucleophilicity of the sterically encumbered oxygen.

Quantitative Data Summary

The following table summarizes the optimized parameters for the three primary functionalization pathways.

FunctionalizationReagents & CatalystsBase / SolventTemp & TimeYieldKey Mechanistic Note
Acylation (Ester) Acyl Chloride (1.5 eq)DMAP (0.1 eq) / Et₃N / CH₂Cl₂0 °C → RT, 3 h>85%DMAP overcomes steric shield via N-acylpyridinium intermediate.
Etherification Alkyl Halide (2.0 eq)NaH (1.5 eq) / DMF0 °C → RT, 12 h75-80%DMF solvates Na⁺, leaving a highly reactive "naked" alkoxide.
Silylation TBSOTf (1.2 eq)2,6-Lutidine (2.0 eq) / CH₂Cl₂0 °C, 1.5 h>90%Silyl triflates are required; chlorides are too unreactive.

Reaction Pathways Visualization

ReactionPathways SM 3,3-Dimethoxy-2,2,4,4- tetramethylcyclobutan-1-ol (Sterically Hindered) Acyl Acylated Derivative (Ester) SM->Acyl RCOCl, Et3N DMAP (Cat.) CH2Cl2, 0 °C to RT Ether Alkylated Derivative (Ether) SM->Ether R-X, NaH DMF 0 °C to RT Silyl Silyl Ether (Protected OH) SM->Silyl R3Si-OTf 2,6-Lutidine CH2Cl2, 0 °C

Figure 1: Divergent functionalization pathways for the sterically hindered hydroxyl group.

Experimental Protocols

Self-Validating Workflow

To ensure the integrity of the dimethyl acetal protecting group ()[3], all protocols below incorporate a self-validating quench step using a pH 7.4 phosphate buffer rather than standard acidic workups.

Workflow Step1 1. Reagent Prep Dry Solvents Step2 2. Activation Base Addition Step1->Step2 Step3 3. Electrophile Addition Step2->Step3 Step4 4. Quench pH 7.4 Buffer Step3->Step4 Step5 5. Extraction Organic Phase Step4->Step5 Step6 6. Purification Chromatography Step5->Step6

Figure 2: Self-validating workflow for functionalizing acid-sensitive cyclobutanols.

Protocol A: DMAP-Catalyzed Acylation

Objective: Conversion of the hydroxyl group to an ester (e.g., acetate or benzoate).

  • Preparation : In an oven-dried flask under argon, dissolve 3,3-dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol (1.0 mmol) in anhydrous CH₂Cl₂ (5.0 mL).

  • Base & Catalyst Addition : Add Triethylamine (Et₃N, 2.0 mmol) followed by 4-Dimethylaminopyridine (DMAP, 0.1 mmol). Stir for 5 minutes at room temperature to ensure homogenization.

  • Electrophile Addition : Cool the reaction mixture to 0 °C using an ice bath. Add the desired acyl chloride (e.g., Acetyl chloride, 1.5 mmol) dropwise over 10 minutes. Note: Dropwise addition prevents exothermic degradation of the acetal.

  • Reaction Monitoring : Remove the ice bath and allow the reaction to warm to room temperature. Monitor via TLC (Hexanes/EtOAc 8:2). The reaction typically reaches completion in 2–3 hours.

  • Buffered Quench : Quench the reaction by adding 5 mL of pH 7.4 phosphate buffer. Do not use HCl or saturated NH₄Cl , as this will hydrolyze the C3 dimethyl acetal.

  • Extraction & Purification : Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel pre-treated with 1% Et₃N).

Protocol B: Base-Mediated Alkylation (Williamson Ether Synthesis)

Objective: Conversion of the hydroxyl group to an alkyl ether (e.g., benzyl ether).

  • Preparation : In an oven-dried flask under argon, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 mmol) in anhydrous DMF (3.0 mL). Wash the NaH with dry hexanes prior to use if mineral oil interferes with downstream analytics.

  • Deprotonation : Cool the suspension to 0 °C. Add a solution of 3,3-dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol (1.0 mmol) in anhydrous DMF (2.0 mL) dropwise. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases, indicating the formation of the sodium alkoxide.

  • Alkylation : Add the alkyl halide (e.g., Benzyl bromide, 2.0 mmol) dropwise.

  • Incubation : Allow the reaction to warm to room temperature and stir for 12 hours. The high steric hindrance requires extended reaction times despite the high nucleophilicity of the alkoxide.

  • Workup : Quench carefully with cold water (10 mL) at 0 °C. Extract with Diethyl Ether (3 × 15 mL). Wash the organic layer extensively with water (5 × 10 mL) to remove DMF, followed by brine. Dry over MgSO₄ and concentrate.

Protocol C: Silylation with Silyl Triflates

Objective: Protection of the hydroxyl group as a bulky silyl ether (e.g., TBS ether).

  • Preparation : Dissolve the cyclobutanol (1.0 mmol) in anhydrous CH₂Cl₂ (5.0 mL) under argon and cool to 0 °C.

  • Base Addition : Add 2,6-Lutidine (2.0 mmol). Note: 2,6-Lutidine is chosen over Et₃N because it is non-nucleophilic and prevents competing side reactions with the highly reactive triflate.

  • Silylation : Add tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf, 1.2 mmol) dropwise.

  • Completion & Quench : Stir at 0 °C for 1.5 hours. Quench with saturated aqueous NaHCO₃ (5 mL). Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

References

  • Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a Very Effective Acylation Catalyst. Angewandte Chemie International Edition in English, 8(12), 981. URL :[Link]

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190-6191. URL :[Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis, 3rd Edition. John Wiley & Sons. (ACS Book Review link provided for verification). URL :[Link]

Sources

Application

Acetal protection strategies in cyclobutane synthesis

Application Note: Strategic Acetal Protection in the Synthesis of Strained Cyclobutane Scaffolds Executive Summary Cyclobutane motifs are increasingly prized in medicinal chemistry for their ability to rigidify drug scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Acetal Protection in the Synthesis of Strained Cyclobutane Scaffolds

Executive Summary

Cyclobutane motifs are increasingly prized in medicinal chemistry for their ability to rigidify drug scaffolds and increase metabolic stability (sp³ character) without adding excessive lipophilicity.[1] However, the synthesis of these strained rings (approx. 26 kcal/mol ring strain) often involves high-energy intermediates. The carbonyl group in cyclobutanones is significantly more reactive than in acyclic analogs due to the release of angle strain upon nucleophilic attack (sp²


 sp³ rehybridization).

This guide details acetal protection strategies specifically optimized for cyclobutane synthesis. It addresses the unique thermodynamic challenges of "I-Strain" (Internal Strain) and provides validated protocols for the De Mayo reaction , high-stability protection , and non-destructive deprotection .

Thermodynamic Considerations: The "I-Strain" Paradox

To successfully manipulate cyclobutanones, one must understand the physical organic forces at play. Unlike unstrained cyclohexanones, cyclobutanones exhibit unique reactivity governed by I-Strain .

  • The Challenge (sp²): A carbonyl carbon in a 4-membered ring prefers a bond angle of 120°. Constraining this to ~90° creates immense angular strain.[1]

  • The Stabilization (sp³): Converting the carbonyl to an acetal (sp³) changes the preferred angle to 109.5°. While still strained, the deviation from the ideal angle is significantly reduced compared to the sp² state.

Expert Insight: Consequently, cyclobutanones form acetals more readily than cyclohexanones. However, the reverse reaction (hydrolysis) is thermodynamically uphill because it re-introduces that severe angle strain. Standard aqueous acid hydrolysis often fails or requires conditions harsh enough to trigger ring-opening or rearrangement.[1] Transacetalization (exchanging the protecting group to acetone) is the preferred deprotection strategy for these scaffolds.

Strategic Frameworks

Strategy A: The De Mayo Reaction (Photochemical Masking)

The most powerful application of acetal chemistry in cyclobutane synthesis is the De Mayo reaction. Here, the acetal (or enol ether) is not just a protecting group; it is a structural linchpin that directs the [2+2] cycloaddition and enables the subsequent retro-aldol fragmentation.

Mechanism Workflow:

  • Enolization: 1,3-Diketone forms an enol.[1][2]

  • Trapping: The enol is trapped (often as a boron complex or acetal-like ether).[1]

  • [2+2] Cycloaddition: Photo-irradiation with an alkene forms the cyclobutane.[1]

  • Retro-Aldol: Spontaneous or base-catalyzed ring opening yields a 1,5-diketone.[1]

Strategy B: Post-Cyclization Stabilization

When synthesizing cyclobutanones via ketene [2+2] additions, the resulting carbonyl is highly electrophilic. Immediate protection as a 1,3-dioxolane (ethylene glycol acetal) prevents:

  • 
    -epimerization.[1]
    
  • Nucleophilic ring-opening.[1]

  • Baeyer-Villiger oxidation during subsequent oxidative steps.[1]

Visualizing the Workflows

Figure 1: The De Mayo Reaction Pathway

This diagram illustrates the transformation of a 1,3-diketone into a 1,5-diketone via a masked cyclobutane intermediate.

DeMayoReaction Start 1,3-Diketone Enol Enol / Enol Ether (Activated) Start->Enol Tautomerization (or O-Alkylation) Excited Excited State (π-π*) Enol->Excited hv (UV Light) Cyclobutane Cyclobutane Intermediate Excited->Cyclobutane + Alkene [2+2] Cycloaddition Product 1,5-Diketone (Target) Cyclobutane->Product Retro-Aldol Fragmentation

Caption: The De Mayo sequence utilizes a transient cyclobutane ring, often stabilized by acetal-like substitution, to expand the carbon skeleton.

Figure 2: Protection/Deprotection Decision Matrix

Select the correct protocol based on your substrate's sensitivity to ring strain.[1]

AcetalStrategy Input Cyclobutanone Substrate Decision Is the Ring Acid-Sensitive? Input->Decision RouteA Standard Protection (TsOH / Dean-Stark) Decision->RouteA No (Robust) RouteB Noyori Conditions (TMSOTf / Bis-TMS Ether) Decision->RouteB Yes (Labile) DeprotectDecision Deprotection Strategy RouteA->DeprotectDecision RouteB->DeprotectDecision Method1 Aqueous Acid Hydrolysis (Risk: Ring Opening) DeprotectDecision->Method1 Stable Ring Method2 Transacetalization (Acetone / Indium(III)) DeprotectDecision->Method2 Strained/Sensitive (Recommended)

Caption: Decision matrix for selecting protection and deprotection conditions to minimize strain-induced ring cleavage.

Validated Experimental Protocols

Protocol A: High-Stability Protection of Cyclobutanones

Use this protocol for sterically hindered or highly strained ketones where water removal is the rate-limiting step.

Reagents:

  • Cyclobutanone substrate (1.0 equiv)[1]

  • Ethylene Glycol (5.0 equiv)

  • Triethyl Orthoformate (1.5 equiv) — Chemical water scavenger

  • 
    -Toluenesulfonic acid (TsOH) monohydrate (0.05 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM)[1]

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve the cyclobutanone in DCM (0.2 M concentration).

  • Addition: Add ethylene glycol and triethyl orthoformate sequentially.

  • Catalysis: Add TsOH in one portion.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC.[1]

    • Note: The orthoformate consumes the water produced, driving the equilibrium to the right without heating (which degrades cyclobutanones).

  • Quench: Add saturated aqueous NaHCO

    
    .
    
  • Workup: Extract with DCM (3x), wash combined organics with brine, dry over MgSO

    
    , and concentrate.
    
Protocol B: Gentle Deprotection via Transacetalization

Use this protocol to avoid acid-mediated ring expansion or cleavage.[1]

Reagents:

  • Acetal-protected cyclobutane (1.0 equiv)

  • Indium(III) Triflate [In(OTf)

    
    ] (0.01 – 0.05 equiv) or PPTS (0.1 equiv)
    
  • Solvent: Acetone (Wet, containing 1% H

    
    O)
    

Procedure:

  • Dissolution: Dissolve the acetal in wet acetone (0.1 M). The acetone acts as both solvent and acceptor for the glycol.

  • Catalysis: Add the catalyst.

  • Reflux: Heat to a mild reflux (approx. 56°C).

  • Mechanism: The equilibrium is driven by the formation of the highly stable 2,2-dimethyl-1,3-dioxolane (acetone ketal), releasing the strained cyclobutanone.

  • Monitoring: Reaction is usually complete within 2 hours.

  • Purification: Concentrate directly (acetone is volatile) and purify via flash column chromatography.

Data Summary: Acetal Stability Profiles

Acetal TypeFormation Rate (Cyclobutanone)Hydrolysis Rate (Relative)Stability to Lewis AcidsRecommended For
Dimethyl Acetal SlowFastLowTemporary masking; short steps.[1]
1,3-Dioxolane Fast (Relieves Strain)Very Slow HighMulti-step synthesis; harsh reagents.
1,3-Dioxane ModerateModerateModerateGeneral purpose; easier to remove than dioxolane.
Dithioacetal SlowN/A (Requires Hg/Oxidation)Very High"Mozingo" reduction (C=O

CH

).[1]

References

  • De Mayo, P. (1962).[1][3][4] "Ultraviolet Photochemistry of Simple Unsaturated Systems." Accounts of Chemical Research. [1]

  • Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for acetal stability data). [1]

  • Brown, H. C., & Gerstein, M. (1950). "I-Strain as a Factor in the Chemistry of Ring Compounds." Journal of the American Chemical Society.[1] (Foundational text on cyclobutane reactivity).

  • Noyori, R., et al. (1980). "Trimethylsilyl Trifluoromethanesulfonate as a Highly Effective Catalyst for Acetalization." Chem. Lett.[1] (Protocol for Noyori Conditions). [1]

  • Smith, A. B., et al. (1998). "Indium(III) Triflate: An Efficient, Reusable Catalyst for the Deprotection of Acetals."[5] Synlett. (Source for Protocol B).

Sources

Method

Application Note: Precision Esterification of Sterically Hindered Cyclobutanols

Executive Summary: The "Strain-Steric" Paradox Cyclobutanols represent a unique synthetic challenge at the intersection of high steric hindrance and extreme ring strain (~26.5 kcal/mol). Unlike standard secondary or tert...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Strain-Steric" Paradox

Cyclobutanols represent a unique synthetic challenge at the intersection of high steric hindrance and extreme ring strain (~26.5 kcal/mol). Unlike standard secondary or tertiary alcohols, cyclobutanols possess a "loaded spring" mechanism; harsh acidic conditions or excessive thermal energy often trigger ring expansion (to cyclopentanes) or ring-opening elimination rather than the desired acylation.

This Application Note provides validated protocols for esterifying sterically hindered cyclobutanols—specifically those with adjacent quaternary centers or tertiary alcohol motifs—where standard Steglich (DCC/DMAP) conditions fail or result in low conversion. We prioritize methods that operate under kinetic control to avoid thermodynamic ring relaxation.

Mechanistic Considerations & Strategy

Why Standard Protocols Fail
  • Steglich Esterification (DCC/DMAP): Often suffers from slow kinetics with hindered substrates, leading to the formation of the unreactive

    
    -acylurea byproduct via the 
    
    
    
    acyl migration pathway.
  • Fischer Esterification: The requisite strong Brønsted acid and heat almost invariably lead to cationic rearrangement (Wagner-Meerwein) or dehydration-driven ring opening.

  • Acyl Chlorides/Pyridine: Pyridine is often insufficiently nucleophilic to activate the acyl chloride against a hindered alcohol, and the HCl byproduct can degrade the cyclobutane ring.

The Solution: Mixed Anhydride Activation

To bypass these issues, we utilize Mixed Anhydride strategies (Yamaguchi and Shiina). These methods generate a highly electrophilic acylating agent in situ while maintaining a slightly basic or neutral pH, preserving the cyclobutane ring integrity.

DOT Diagram 1: Mechanistic Pathway & Side Reaction Avoidance

G Substrate Hindered Cyclobutanol Activation Activation Step (Mixed Anhydride) Substrate->Activation Reagents: MNBA or TCBC Carbocation Carbocation Intermediate Substrate->Carbocation Strong Acid / Heat Acid Carboxylic Acid Acid->Activation Reagents: MNBA or TCBC AcylPyridinium Acyl-DMAP Intermediate (High Electrophilicity) Activation->AcylPyridinium Nucleophilic Catalysis (DMAP) Product Desired Cyclobutyl Ester AcylPyridinium->Product Fast Attack (Kinetic Control) SideProduct1 Ring Expansion (Cyclopentene) Carbocation->SideProduct1 Wagner-Meerwein SideProduct2 Elimination (Diene) Carbocation->SideProduct2 E1 Elimination

Figure 1: Mechanistic bifurcation. Successful esterification requires the Acyl-DMAP pathway (green) while avoiding carbocation formation (red) typical of acidic conditions.

Validated Experimental Protocols

Method A: Shiina Esterification (MNBA)

Best for: Acid-sensitive, highly hindered cyclobutanols, and precious late-stage intermediates. Mechanism: Uses 2-methyl-6-nitrobenzoic anhydride (MNBA) to form a mixed anhydride that is regioselectively attacked by the nucleophilic catalyst.

Reagents
  • Carboxylic Acid: 1.1 equiv[1][2][3]

  • Cyclobutanol: 1.0 equiv

  • MNBA: 1.2 equiv

  • DMAP: 0.1 – 2.0 equiv (Stoichiometric DMAP recommended for tertiary alcohols)

  • Triethylamine (Et3N): 2.0 equiv

  • Solvent: Toluene or CH2Cl2 (Anhydrous)

Step-by-Step Protocol
  • Preparation: Flame-dry a round-bottom flask and cool under Argon. Add the Carboxylic Acid (1.1 equiv) and MNBA (1.2 equiv).

  • Solvation: Dissolve in anhydrous Toluene (0.1 M concentration relative to alcohol). Note: Toluene often provides faster rates than DCM for hindered systems due to higher boiling point capability, though room temp is preferred first.

  • Base Addition: Add Et3N (2.0 equiv) dropwise at room temperature. Stir for 10 minutes to allow mixed anhydride formation.

  • Catalyst & Substrate: Add the Cyclobutanol (1.0 equiv) followed immediately by DMAP (solid).

    • Optimization: For tertiary cyclobutanols, use stoichiometric DMAP (1.0 equiv) to drive the equilibrium via the acyl-pyridinium species.

  • Reaction: Stir at room temperature for 12–24 hours.

    • Checkpoint: Monitor by TLC.[4] If <50% conversion after 12h, heat to 40°C. Do not exceed 60°C to prevent thermal ring opening.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc. Wash organic layer with 1M HCl (to remove DMAP/Et3N), then brine. Dry over Na2SO4.

Method B: Modified Yamaguchi Esterification

Best for: Extremely sterically hindered secondary cyclobutanols where MNBA kinetics are too slow. Note: Slightly harsher than Shiina due to the generation of trace chloride species, but more potent.

Reagents
  • Yamaguchi Reagent (TCBC): 2,4,6-Trichlorobenzoyl chloride (1.2 equiv)

  • DMAP: 1.5 – 2.0 equiv

  • Et3N: 1.5 equiv

  • Solvent: Toluene

Step-by-Step Protocol
  • Mixed Anhydride Formation: In a dry flask, dissolve Carboxylic Acid (1.1 equiv) and Et3N (1.5 equiv) in Toluene. Cool to 0°C.

  • Activation: Add TCBC (1.2 equiv) dropwise. Stir at 0°C for 30 mins, then warm to RT for 30 mins. A white precipitate (Et3N·HCl) will form.[5]

    • Critical Step: Unlike standard protocols, do not filter the salt yet if the substrate is extremely hindered; the salt can help buffer the system. However, for maximum concentration of active species, some chemists prefer to concentrate the solvent to remove excess volatile chlorides before adding the alcohol (the "Dhimitruka modification"). For cyclobutanols, we recommend using the solution directly to avoid thermal stress during concentration.

  • Esterification: Add a solution of Cyclobutanol (1.0 equiv) and DMAP (2.0 equiv) in Toluene to the reaction mixture.

  • Temperature: Heat to 40°C.

  • Workup: Dilute with Et2O, wash with 1M NaHSO4 (preferred over HCl for cyclobutanols to avoid chloride opening), then sat. NaHCO3.

Optimization & Troubleshooting Guide

Decision Matrix for Condition Selection
DOT Diagram 2: Protocol Selection Logic

DecisionTree Start Start: Cyclobutanol Esterification IsTertiary Is the Cyclobutanol Tertiary? Start->IsTertiary AcidSensitive Is the Acid/Side Chain Acid-Sensitive? IsTertiary->AcidSensitive No (Secondary) MethodA Method A: Shiina (MNBA) + Stoichiometric DMAP IsTertiary->MethodA Yes (Tertiary) AcidSensitive->MethodA Yes (Epimerizable/Fragile) MethodB Method B: Yamaguchi (TCBC) AcidSensitive->MethodB No (Robust) MethodC Method C: Bi(OTf)3 Catalysis (For simple tertiary) MethodA->MethodC If MNBA fails & substrate robust

Figure 2: Logic flow for selecting the optimal esterification protocol based on substrate steric and electronic properties.

Comparative Data: Reaction Parameters
ParameterSteglich (DCC)Yamaguchi (TCBC)Shiina (MNBA)Recommendation
Active Species O-AcylisoureaMixed AnhydrideMixed AnhydrideShiina for highest selectivity
Steric Tolerance LowHighVery HighYamaguchi for brute force
Acidic Byproducts Urea (Neutral)Trichlorobenzoic AcidNitrobenzoic AcidShiina (Easier removal)
Risk of Elimination ModerateLowVery LowShiina
Temperature 0°C to RTRT to 80°CRT to 40°CKeep <50°C for cyclobutanols

References

  • Shiina, I.; Ibuka, R.; Kubota, M. "A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride."[6][7] Chemistry Letters, 2002 , 31, 286–287. Link

  • Inanaga, J.; Hirata, K.; Saeki, H.; Katsuki, T.; Yamaguchi, M. "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization."[8] Bulletin of the Chemical Society of Japan, 1979 , 52, 1989–1993.[8] Link

  • Dhimitruka, I.; SantaLucia, J. "Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method." Organic Letters, 2006 , 8, 47–50.[7][8][9][10] Link

  • Orita, A.; Tanahashi, C.; Kakuda, A.; Otera, J. "Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3."[11] Journal of Organic Chemistry, 2001 , 66, 8926–8934.[11] Link

  • Nam, S.; et al. "Total Synthesis of Cyclobutane-Containing Natural Products via C–H Functionalization." Journal of the American Chemical Society, 2014 (Contextual reference for cyclobutane stability).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Synthesis of 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol

[1] Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Acetalization and Reduction Sequences for Sterically Hindered Cyclobutanones[1] Executive Summary This guide add...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Acetalization and Reduction Sequences for Sterically Hindered Cyclobutanones[1]

Executive Summary

This guide addresses the synthesis of 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol , a specialized building block derived from 2,2,4,4-tetramethyl-1,3-cyclobutanedione (TMCBD).[1]

The Core Challenge: The geminal dimethyl groups at the C2 and C4 positions create significant steric hindrance , effectively shielding the carbonyl carbons.[1] Standard ketalization protocols (e.g., Dean-Stark with methanol/toluene) often fail to reach completion or yield intractable mixtures of starting material, mono-acetal, and bis-acetal.[1] Furthermore, the subsequent reduction step risks hydrolyzing the acetal if pH is not rigorously controlled.[1]

This support module provides a self-validating protocol designed to overcome these steric barriers and maximize yield.

Module 1: Synthetic Workflow & Logic

The synthesis is a two-step sequence.[1][2] We utilize Trimethyl Orthoformate (TMOF) for the protection step to drive the equilibrium forward irreversibly, bypassing the need for azeotropic water removal which is inefficient for this hindered substrate.[1]

Visualizing the Pathway

SynthesisPath Start TMCBD (Dione Precursor) Step1 Step 1: Mono-Acetalization (TMOF, MeOH, p-TsOH) Start->Step1 Acid Cat. 60°C Inter Intermediate: Mono-Ketal Ketone Step1->Inter Yield Critical Control Stoich. Step2 Step 2: Reduction (NaBH4, EtOH) Inter->Step2 0°C -> RT Final Target: 3,3-Dimethoxy-2,2,4,4- tetramethylcyclobutan-1-ol Step2->Final Basic Workup (Avoid H+)

Figure 1: Optimized synthetic route utilizing orthoformate-driven water scavenging to overcome steric hindrance.

Module 2: Step-by-Step Optimization & Troubleshooting

Phase 1: Mono-Acetalization (The Bottleneck)[1]

Objective: Convert TMCBD to the mono-ketal ketone without over-reacting to the bis-ketal.

Protocol Parameters:

Parameter Recommendation Scientific Rationale
Reagent Trimethyl Orthoformate (TMOF) Acts as both reagent and water scavenger.[1] Produces volatile methyl formate, driving equilibrium to the right despite steric bulk.[1]
Solvent Methanol (Dry) Promotes solubility; protic solvent assists in proton transfer during hemiacetal formation.[1]
Catalyst p-TsOH (Anhydrous) Strong enough to activate the hindered carbonyl; use 1-2 mol%.[1]

| Stoichiometry | 1.1 equiv TMOF | Slight excess ensures conversion but limits bis-acetal formation.[1] |

Troubleshooting Guide (Q&A):

Q: I am recovering >40% unreacted starting material (TMCBD). Increasing reflux time doesn't help.[1] Why?

  • Diagnosis: The reaction has reached equilibrium, or the catalyst has been neutralized (TMCBD can contain trace basic stabilizers).[1]

  • Solution:

    • Switch from standard reflux to TMOF conditions . The formation of methyl formate (bp 32°C) removes the "water equivalent" from the system irreversibly.[1]

    • Check catalyst activity.[1] If using p-TsOH monohydrate, dehydrate it via azeotrope or use a fresh anhydrous batch.[1]

Q: I am seeing significant amounts of the Bis-Acetal (protected at both C1 and C3).

  • Diagnosis: Stoichiometry overshoot or temperature too high.[1]

  • Solution:

    • Strict Stoichiometry: Limit TMOF to 1.05 - 1.1 equivalents.

    • Monitoring: Use GC-MS rather than TLC. The dione and mono-ketal often have similar Rf values on silica due to the greasy methyl groups.[1] GC separates them cleanly by boiling point.[1]

    • Stop Point: Quench the reaction (add Et3N) when the Bis-Acetal peak begins to appear (even if 10% SM remains). It is easier to separate SM from Product than Product from Bis-Acetal.[1]

Phase 2: Chemoselective Reduction

Objective: Reduce the C1 ketone to an alcohol without hydrolyzing the C3 acetal.[1]

Protocol Parameters:

Parameter Recommendation Scientific Rationale
Reagent NaBH4 (0.5 equiv) Mild reducing agent; compatible with acetals (unlike LAH which requires harsher workups).[1]
Solvent Ethanol or THF/MeOH Good solubility for the organic intermediate.[1]
Temperature 0°C to Room Temp Controls exotherm; prevents side reactions.[1]

| Quench | Saturated NaHCO3 | CRITICAL: Do NOT use HCl.[1] Acid will instantly hydrolyze the acetal back to the ketone.[1] |

Troubleshooting Guide (Q&A):

Q: My NMR shows the acetal methoxy peaks disappeared after workup, and I have the diol (CBDO) or dione. What happened?

  • Diagnosis: Acidic Hydrolysis.[1] Acetals are extremely acid-labile, especially on strained rings like cyclobutane.[1]

  • Solution:

    • Alkaline Quench: Quench the borohydride reaction with Acetone (destroys excess hydride) followed by saturated aqueous Sodium Bicarbonate or dilute NaOH.[1]

    • PH Check: Ensure the aqueous layer pH is >8 during extraction.

    • Solvent: Avoid using chloroform (CDCl3) for NMR if it is old/acidic.[1] Filter CDCl3 through basic alumina before use.[1]

Q: What is the stereoselectivity (Cis/Trans ratio) of the alcohol?

  • Insight: The hydride attacks from the less hindered face.[1] However, the cyclobutane ring puckers (butterfly conformation).[1]

  • Expectation: You will likely obtain a mixture of cis/trans isomers.[1][3][4]

  • Separation: These isomers often have distinct crystallization properties.[1] If a single isomer is required, recrystallization from hexanes/ethyl acetate is usually effective after the reduction step.[1]

Module 3: Purification Logic Tree

Use this decision matrix to determine the correct purification method based on your crude mixture profile.

PurificationLogic Start Crude Reaction Mixture Check Analyze via GC/NMR Start->Check Decision1 Is Bis-Acetal present? Check->Decision1 YesBis Flash Chromatography (Silica, Et3N buffered) Decision1->YesBis Yes (>5%) NoBis Is SM (Dione) present? Decision1->NoBis No Warning Note: Silica must be pre-treated with 1% Et3N to prevent hydrolysis YesBis->Warning Recryst Recrystallization (Hexanes/EtOAc) NoBis->Recryst Yes (SM is insoluble in cold hexanes) Distill Vacuum Distillation (Risk of thermal decomp) NoBis->Distill No (High Purity)

Figure 2: Purification decision matrix emphasizing acetal stability.

FAQ: Common Anomalies

Q: Can I use ethylene glycol instead of methanol to make the cyclic acetal (dioxolane)? A: While cyclic acetals are generally more stable, the formation of the dioxolane on the tetramethylcyclobutane ring is kinetically much slower due to the increased steric bulk of the glycol compared to methanol.[1] The dimethoxy (acyclic) acetal is easier to form using TMOF.[1] If you absolutely need the cyclic acetal, you must use high-pressure conditions or a Dean-Stark apparatus with a higher boiling solvent (Xylene), which risks subliming the starting material.[1]

Q: The product is oiling out during recrystallization. A: This is common with mixed isomers.[1]

  • Seed Crystal: If you have any solid material, seed the oil.[1]

  • Solvent Switch: Try Pentane at -20°C.

  • Trituration: Sonicate the oil with cold hexanes to induce precipitation.[1]

References

  • Eastman Chemical Company. Process for the manufacture of 2,2,4,4-tetramethylcyclobutane-1,3-diol.[1] U.S. Patent 5,258,556.[1] (Describes the handling and reactivity of the TMCBD core). Link

  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Authoritative source on acetal formation using Orthoformates). Link[1]

  • BenchChem. Tetramethyl-1,3-cyclobutanediol (TMCD): Core Properties and Experimental Protocols. (Provides physical data on the parent ring system).[1][3][5] Link[1]

  • Sigma-Aldrich. 2,2,4,4-Tetramethyl-1,3-cyclobutanediol Safety Data Sheet. (Safety protocols for handling the cyclobutane core). Link

Sources

Optimization

Purification techniques for 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol

Welcome to the Technical Support Center for the purification and handling of 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol (CAS: 1936554-46-9)[1]. As a highly specialized cyclobutane derivative, this compound presents...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol (CAS: 1936554-46-9)[1].

As a highly specialized cyclobutane derivative, this compound presents unique physicochemical challenges. It contains a sterically hindered secondary alcohol, a highly acid-sensitive dimethyl ketal, and a compact, heavily methylated ring system that drastically alters its volatility and solubility profiles[2].

This portal is designed by our Senior Application Scientists to provide drug development professionals and synthetic chemists with field-proven troubleshooting guides, causal explanations for common failures, and validated purification methodologies.

Part 1: Physicochemical Properties & Chromatographic Behavior

To successfully purify this compound, you must first understand its relative polarity compared to its common synthetic precursors and byproducts. The table below summarizes the expected chromatographic behavior of the target molecule and its common impurities.

CompoundStructural FeaturesRelative PolarityExpected

(Hex/EtOAc 4:1)
Diketal Impurity No free hydroxyls; highly lipophilic shield.Low (Non-polar)~0.85
Target Monoketal One hydroxyl, one ketal; moderate hydrogen bonding.Medium~0.45
Ketone Impurity One hydroxyl, one ketone; strong dipole moment.Medium-High~0.35
Diol (CBDO) Two hydroxyls; strong intermolecular H-bonding.High (Polar)~0.10

Part 2: Troubleshooting & FAQs

Q: Why does my product degrade or "streak" during standard silica gel chromatography? A: Standard unmodified silica gel is inherently acidic, with surface silanol groups exhibiting a pH of approximately 4.5 to 5.5. The 3,3-dimethoxy group on your target molecule is a ketal. Ketals are stable under basic conditions but are highly susceptible to acid-catalyzed hydrolysis[3]. When exposed to acidic silica, the oxygen lone pairs protonate, leading to the expulsion of methanol and the formation of an oxocarbenium ion. This intermediate is rapidly trapped by residual moisture, reverting the ketal back to 3-hydroxy-2,2,4,4-tetramethylcyclobutan-1-one. Solution: You must deactivate the silica gel prior to use. See Protocol A below.

Q: I am losing a significant amount of mass during solvent evaporation on the rotary evaporator. What is happening? A: You are experiencing product sublimation or evaporative loss. The 2,2,4,4-tetramethyl substitution creates a highly compact, spherical hydrophobic shield around the cyclobutane ring[2]. This structural symmetry drastically reduces intermolecular van der Waals forces and lattice energy, resulting in an unusually high vapor pressure for a molecule of its molecular weight (188.27 g/mol )[1]. Solution: Never subject this compound to high vacuum (< 1 Torr) for extended periods at room temperature. Keep the rotary evaporator water bath strictly below 30°C and use a controlled vacuum (e.g., 50-100 Torr) when removing solvents like hexanes or ethyl acetate.

Q: How can I effectively separate the target monoketal from unreacted 2,2,4,4-tetramethylcyclobutane-1,3-diol (CBDO)? A: This is the easiest separation in the workflow. CBDO contains two secondary hydroxyl groups, making it highly polar and prone to strong hydrogen bonding with the stationary phase. Your target molecule has one of these hydroxyls masked by a lipophilic dimethyl ketal. A simple step-gradient elution starting with 10% Ethyl Acetate in Hexanes will rapidly elute the target monoketal while the CBDO remains firmly at the baseline.

Part 3: Visualizations & Workflows

PurificationWorkflow Crude Crude Mixture (Target + Diol + Diketal) TLC TLC Analysis (Check Rf values) Crude->TLC ScaleCheck Scale of Synthesis? TLC->ScaleCheck SmallScale < 5 Grams ScaleCheck->SmallScale LargeScale > 5 Grams ScaleCheck->LargeScale Chromatography Base-Deactivated Silica Chromatography (1% TEA in Eluent) SmallScale->Chromatography Distillation High-Vacuum Short-Path Distillation (< 0.1 Torr) LargeScale->Distillation PureTarget Pure 3,3-Dimethoxy-2,2,4,4- tetramethylcyclobutan-1-ol Chromatography->PureTarget Distillation->PureTarget

Figure 1: Decision matrix for the purification of the target monoketal based on synthesis scale.

DegradationPathway Target 3,3-Dimethoxy-2,2,4,4- tetramethylcyclobutan-1-ol (Stable in Base) Acid Acidic Silica / H+ + H2O Target->Acid Exposure Hemiketal Hemiketal Intermediate [Unstable] Acid->Hemiketal Hydrolysis Ketone 3-Hydroxy-2,2,4,4- tetramethylcyclobutan-1-one + 2 MeOH Hemiketal->Ketone Rapid

Figure 2: Acid-catalyzed degradation pathway of the ketal intermediate on standard silica gel.

Part 4: Step-by-Step Methodologies

Protocol A: Base-Deactivated Silica Gel Chromatography (For < 5g Scale)

This protocol creates a self-validating system where the basic additive actively neutralizes the column bed, preventing the degradation pathway outlined in Figure 2[4].

  • Eluent Preparation: Prepare your mobile phase (e.g., a 9:1 to 4:1 gradient of Hexanes to Ethyl Acetate). Add exactly 1% (v/v) Triethylamine (TEA) to all solvent mixtures.

  • Column Neutralization: Slurry pack the silica gel using the TEA-spiked eluent. Flush the packed column with at least 2 column volumes (CV) of the TEA-eluent. Validation check: Test the eluate with pH paper; it must read > pH 8 before loading your sample.

  • Sample Loading: Dissolve the crude 3,3-dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol in a minimum volume of the TEA-spiked eluent. Load it carefully onto the silica bed.

  • Elution & Monitoring: Run the gradient. Because this molecule lacks a UV chromophore, you cannot use standard UV detectors (254 nm). Spot fractions on TLC plates and stain using basic Potassium Permanganate (

    
    ) or Phosphomolybdic Acid (PMA) followed by heating.
    
  • Concentration: Pool the fractions containing the pure product. Evaporate the solvent on a rotary evaporator. Critical: Keep the water bath at or below 30°C to prevent sublimation of the purified product.

Protocol B: High-Vacuum Short-Path Distillation (For > 5g Scale)

For larger scales, chromatography becomes inefficient. The compact, highly methylated structure of this compound allows it to be purified via Kugelrohr or short-path distillation[4].

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all ground-glass joints are heavily greased with high-vacuum silicone grease to maintain a strict seal.

  • Degassing: Place the crude mixture in the distillation flask. Apply vacuum slowly at room temperature for 15 minutes to degas the sample and remove residual low-boiling solvents (e.g., methanol, hexanes).

  • Distillation: Apply high vacuum (< 0.1 Torr). Gradually increase the heat of the oil bath. The target compound will distill at relatively low temperatures (estimated 60–80°C at 0.1 Torr) due to its high volatility.

  • Collection: Collect the purified monoketal in a receiving flask submerged in a dry ice/acetone bath (-78°C). This extreme cooling is mandatory to trap the vapors and prevent the product from bypassing the condenser and entering the vacuum pump.

Part 5: References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley. URL:[Link]

  • Eastman Chemical Company. (2009). Process for the preparation of tetraalkylcyclobutane-1,3-diol in the presence of a cobalt-based catalyst (US Patent 7,521,583). Justia Patents. URL: [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2022). Purification of Laboratory Chemicals (9th ed.). Elsevier. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Cyclobutanol &amp; Acetal Preservation

Ticket ID: #CB-AC-001 Subject: Preventing acetal hydrolysis and ring rearrangement during cyclobutanol workup. Mission Statement You have reached the ChemSupport Advanced Synthesis Hub .

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CB-AC-001
Subject: Preventing acetal hydrolysis and ring rearrangement during cyclobutanol workup.

Mission Statement

You have reached the ChemSupport Advanced Synthesis Hub . This guide addresses a high-risk scenario in organic synthesis: working up a cyclobutanol intermediate that contains an acetal protecting group .[1]

This is a "Double Jeopardy" substrate. You face two competing failure modes triggered by the same catalyst (


):
  • Acetal Hydrolysis: Loss of your protecting group.[1]

  • Semipinacol Rearrangement: Acid-catalyzed ring expansion of the cyclobutanol to a cyclopentanone or fragmentation.[1]

This guide provides self-validating protocols to maintain Strict Neutrality from quench to isolation.

Module 1: The Mechanistic Conflict (Diagnostics)

Before attempting the workup, understand the enemy.[1] Standard laboratory protocols (like saturated


) are often too acidic (pH ~4.5) for this specific substrate class.
The "Double Jeopardy" Pathway

The diagram below illustrates why standard acidic workups result in complex mixtures.

AcidFailureModes Start Target: Cyclobutanol-Acetal Acid Acid Source (H+ from Workup/Silica) Start->Acid Exposure Hydrolysis Path A: Hydrolysis Acid->Hydrolysis Rearrange Path B: Semipinacol Acid->Rearrange LostPG Deprotected Ketone (Acetal Lost) Hydrolysis->LostPG Oxocarbenium Formation RingExp Cyclopentanone (Ring Expanded) Rearrange->RingExp 1,2-Migration

Figure 1: Acid-catalyzed failure modes. Path A destroys the protecting group; Path B destroys the carbon skeleton.

Module 2: Troubleshooting Workflows (The "How-To")

Select the protocol matching your reaction conditions.[2]

Scenario A: Quenching Aluminum Reagents (LAH / DIBAL)

Common Issue: Aluminum salts form gelatinous emulsions.[1][3] Standard acid washes (HCl) clear the emulsion but destroy the acetal.

The Solution: Rochelle’s Salt Protocol

Mechanism: Potassium sodium tartrate acts as a bidentate ligand, chelating aluminum species into water-soluble complexes at neutral pH (7.0–7.5) .[1]

Step-by-Step Protocol:

  • Cool: Chill reaction mixture to

    
    .
    
  • Dilute: Dilute with wet diethyl ether (Et2O) or MTBE.

  • The Quench: Add Saturated Aqueous Rochelle’s Salt (Sodium Potassium Tartrate) slowly.

    • Ratio: Use 20 mL of sat. solution per 1 g of hydride reagent used.[1]

  • The Critical Stir: Remove ice bath. Vigorously stir at Room Temperature (RT) for 1–3 hours .

    • Visual Check: The mixture is ready when you see two distinct, clear layers (organic vs. aqueous) with no "cloudy" interface.[1]

  • Separation: Separate layers. Wash organic layer with brine.[1][2][3]

  • Dry: Use

    
     (Sodium Sulfate).[1][3][4] Avoid 
    
    
    
    if the acetal is extremely labile, as
    
    
    is slightly Lewis acidic.[1]
Scenario B: Quenching Grignard / Organolithium Reagents

Common Issue: Saturated Ammonium Chloride (


) is the standard quench, but it buffers at pH ~4–5.[1] This is sufficient to hydrolyze sensitive acyclic acetals (e.g., dimethyl acetals) or rearrange strained cyclobutanols.[1]
The Solution: Phosphate Buffer Quench

Mechanism: Uses a buffered system to clamp the pH at exactly 7.0, preventing localized acidity droplets.[1]

Step-by-Step Protocol:

  • Preparation: Prepare a 1.0 M Phosphate Buffer (pH 7.0).

    • Recipe: Dissolve

      
      
      
      
      
      (dibasic) and
      
      
      
      
      (monobasic) in 1L water.
  • Quench: Add buffer dropwise to the cold reaction mixture.

  • Validation: Dip a pH strip into the aqueous emulsion. It must read pH 7.[1]

  • Extraction: Extract immediately with EtOAc or Ether.

Module 3: Purification & Isolation (The Silent Killer)

User Complaint: "My crude NMR showed the product was intact, but after column chromatography, the acetal is gone."

Root Cause: Silica gel is acidic (pH 4.0–5.0 in water slurry).[1] The silanol groups (


) act as Brønsted acids, and metal impurities can act as Lewis acids.
Protocol: Triethylamine (TEA) Buffered Silica

You must neutralize the stationary phase before your compound touches it.[1]

ParameterStandard SilicaBuffered Silica (Required)
Slurry pH ~4.5~7.5 - 8.0
Mobile Phase Hexane/EtOAcHexane/EtOAc + 1%

Risk Level HighZero

Execution:

  • Slurry Preparation: Mix silica gel with your starting solvent (e.g., 5% EtOAc/Hexanes) containing 1% Triethylamine (v/v) .[1][5]

  • Column Packing: Pour the slurry. Flush with 2 column volumes of the TEA-doped solvent.

  • Loading: Dissolve your crude oil in the TEA-doped solvent. Load gently.

  • Elution: Run the column using the TEA-doped solvent system.

  • Post-Column: Rotovap the fractions. The TEA is volatile and will co-evaporate, leaving clean, neutral product.[1]

FAQ: Deep Dive

Q: Can I use the Fieser Workup (Water/15% NaOH/Water) instead of Rochelle's salt? A: Yes, but with caution.[1] The Fieser method relies on 15% NaOH, which is basic (safe for acetals). However, the first step is adding pure water to the hydride.[1] This generates local heat and


, which can be amphoteric.[1]
  • Verdict: Safe IF you control the exotherm strictly at

    
    .[1] If the mixture boils, the heat + transient Lewis acidity can degrade the cyclobutanol. Rochelle's salt is slower but safer.[1]
    

Q: My acetal is a cyclic dioxolane. Do I really need to be this careful? A: Cyclic acetals (dioxolanes) are entropically more stable than acyclic ones (dimethyl acetals).[1] You might survive a standard


 quench, but you risk the semipinacol rearrangement  of the cyclobutanol.[1] The ring strain of the cyclobutanol makes the system far more acid-sensitive than a standard ketone-acetal. Stick to the pH 7 protocols. 

Q: How do I validate that my workup isn't destroying the product? A: Perform a 2D-TLC Stability Test :

  • Spot your crude reaction mixture on a TLC plate.

  • Wait 10 minutes (simulating silica contact time).[1]

  • Run the TLC.[1][6]

  • If the spot smears or decomposes compared to a fresh spot, your silica is too acidic.[1] Use the TEA-buffered column.

References

  • Greene's Protective Groups in Organic Synthesis

    • Source: Wuts, P. G. M. (2014).[1] John Wiley & Sons.[1]

    • Relevance: Defines relative stability of acetals (acyclic vs. cyclic)
    • Link:

  • Semipinacol Rearrangement of Cyclobutanols

    • Source:Journal of the American Chemical Society (Tu et al., 2018 & related reviews).[1][7][8]

    • Relevance: Establishes the mechanism of acid-catalyzed ring expansion in substituted cyclobutanols.
    • Link:[1]

  • Rochelle's Salt Workup Mechanism

    • Source: University of Rochester / Fieser Reagents.[1]

    • Relevance: Detailed stoichiometry for quenching aluminum reagents without acid.
    • Link:

  • Chrom

    • Source:J. Org.[1] Chem. (General techniques for amine-doped silica).[1]

    • Relevance: Standardizes the use of Triethylamine (TEA) to deactivate silanol groups.[9]

    • Link:

Sources

Optimization

Technical Support Center: Recrystallization of Tetramethylcyclobutan-1-ol Derivatives

Topic: Solvent Selection for Recrystallization of Tetramethylcyclobutan-1-ol Derivatives Content Type: Technical Support Center Guide (Troubleshooting & FAQs) Audience: Researchers, Process Chemists, and Drug Development...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solvent Selection for Recrystallization of Tetramethylcyclobutan-1-ol Derivatives Content Type: Technical Support Center Guide (Troubleshooting & FAQs) Audience: Researchers, Process Chemists, and Drug Development Scientists[1]

Status: Active Doc ID: TS-REC-TMCB-001 Last Updated: March 2026[1]

Core Technical Overview

The Challenge: Derivatives of 2,2,4,4-tetramethylcyclobutan-1-ol present a unique purification challenge. The molecule features a "Janus-faced" nature: the four methyl groups create a highly lipophilic, sterically crowded, and globular hydrocarbon face, while the hydroxyl group (and any functionalized derivative) provides a localized polar anchor.

The Consequence:

  • High Solubility in Non-Polar Solvents: The gem-dimethyl groups make these compounds surprisingly soluble in hexanes and toluene, often preventing crystallization.

  • "Oiling Out" Risk: The globular shape disrupts crystal lattice packing, lowering the melting point. These derivatives frequently separate as oils rather than crystals, especially in the presence of impurities.

  • Isomerism: Most syntheses produce a mixture of cis and trans isomers. Solvent selection is the primary lever for enriching one isomer over the other.

Phase 1: Solvent Selection Strategy

Do not rely on a single solvent.[2] The steric bulk of the tetramethyl group often necessitates a binary solvent system .

Solvent Class Compatibility Matrix
Solvent ClassSolubility PotentialRole in RecrystallizationRecommended Specific Solvents
Alcohols High (Hot), Mod (Cold)Primary Solvent Methanol, Isopropanol (IPA)
Alkanes High (Cold)Anti-Solvent n-Heptane, Hexanes, Cyclohexane
Aromatics HighSolubilizer (Avoid as primary)Toluene (Use only for high-MP derivatives)
Esters ModeratePrimary Solvent Isopropyl Acetate (IPAc), Ethyl Acetate
Chlorinated Very HighSolubilizer Dichloromethane (DCM) - Use only to dissolve oils
Water LowStrong Anti-Solvent Water (only with MeOH/EtOH systems)
Protocol: The "Reverse-Polarity" Screening Workflow

Standard screening often fails due to the lipophilicity of the cyclobutane ring. Use this modified workflow.

  • Dissolution Test: Attempt to dissolve 100 mg of derivative in 0.5 mL of Isopropyl Acetate (IPAc) at 60°C.

    • If insoluble: Add Methanol dropwise until dissolved. Cool to 0°C.

    • If soluble: Add n-Heptane dropwise until persistent cloudiness appears.[1] Re-heat to clear, then cool slowly.

  • The "Oiling Out" Check: If the solution turns milky at >40°C, you are entering the "oiling out" zone (liquid-liquid phase separation). Immediate Action: Add a seed crystal and hold temperature at 5°C above the cloud point for 1 hour.

Visualization: Solvent Logic & Troubleshooting

SolventLogic Start Start: Crude Tetramethylcyclobutanol Derivative SolubilityCheck Check Solubility in Hot IPAc (60°C) Start->SolubilityCheck IsSoluble Fully Soluble? SolubilityCheck->IsSoluble AddAntisolvent Add n-Heptane (Antisolvent) Dropwise until cloudy IsSoluble->AddAntisolvent Yes AddPolarSolvent Add Methanol (Co-solvent) Dropwise until clear IsSoluble->AddPolarSolvent No Cooling Cool to Room Temp (25°C) AddAntisolvent->Cooling AddPolarSolvent->Cooling Observation Observe Phase Behavior Cooling->Observation ResultCrystals Crystals Formed Observation->ResultCrystals Precipitate ResultOil Oiling Out (Milky/Droplets) Observation->ResultOil Liquid Separates ResultSoln Remains in Solution Observation->ResultSoln Clear FixOil FixOil ResultOil->FixOil Troubleshoot: Re-heat, add 10% more Primary Solvent, Seed at High Temp FixSoln FixSoln ResultSoln->FixSoln Troubleshoot: Evaporate 50%, Cool to -20°C

Caption: Logic flow for selecting the initial binary solvent system for lipophilic cyclobutane derivatives.

Troubleshooting Guide (Q&A)

Issue 1: "My product comes out as a sticky oil, not a solid."

Diagnosis: This is the most common failure mode for tetramethylcyclobutane derivatives. The high conformational mobility and low melting point (often <80°C) favor the amorphous liquid phase over the crystal lattice. Corrective Protocol:

  • Switch Solvent System: If using Ethanol/Water, switch to IPAc/Heptane . Water often forces rapid, amorphous precipitation due to the extreme hydrophobicity of the tetramethyl group.

  • The "Seeding at Cloud Point" Technique:

    • Heat the mixture until clear.

    • Cool slowly until the very first sign of turbidity (cloudiness).

    • Stop cooling. Hold the temperature constant.

    • Add a seed crystal.[3]

    • Stir gently for 2 hours. Do not cool further until a visible bed of crystals has established.

  • Use a High-Boiling Solvent: Replace DCM or Ether with Toluene .[1] The higher boiling point allows you to dissolve the oil at a higher temperature (e.g., 90°C), increasing the

    
     available for crystallization upon cooling.
    
Issue 2: "I cannot separate the cis and trans isomers."

Diagnosis: The cis and trans isomers of tetramethylcyclobutane derivatives often have overlapping solubilities in polar solvents. Corrective Protocol:

  • Leverage Packing Differences: The trans isomer is typically more planar and packs better.

  • Recommended Solvent: Toluene or Xylenes .[1]

  • Procedure: Dissolve the mixture in minimum hot Toluene. Upon cooling, the trans isomer usually crystallizes first. Filter while the solution is still warm (warm filtration) to leave the cis-enriched mother liquor behind.

  • Derivatization (Last Resort): If direct recrystallization fails, convert the alcohol to a p-nitrobenzoate ester . The added rigidity and

    
    -stacking of the aromatic ring will drastically improve crystallinity and melting point separation [1].
    
Issue 3: "My yield is low, but the mother liquor is still pure."

Diagnosis: The "Gem-Dimethyl Effect" increases solubility in organic solvents even at low temperatures. Corrective Protocol:

  • Cryogenic Crystallization: These derivatives often require cooling to -20°C or even -78°C (dry ice/acetone bath) to force precipitation.[1]

  • Antisolvent Crash: Instead of cooling, slowly add the solution into a large volume (10x) of cold Pentane or Water (depending on polarity) under vigorous stirring.

Frequently Asked Questions (FAQs)

Q: Can I use water as a solvent? A: Generally, no , unless your derivative has a highly polar group (like an amine salt or carboxylic acid).[1] For the neutral alcohol, water acts as a harsh antisolvent, causing immediate oiling out. Use Methanol/Water (9:1) only if necessary.

Q: Is sublimation a risk during drying? A: Yes. The globular shape of tetramethylcyclobutane derivatives gives them high vapor pressures.

  • Warning: Do not dry under high vacuum (<1 mbar) at elevated temperatures (>50°C).

  • Recommendation: Dry in a vacuum oven at 30-40°C with a slight nitrogen bleed (approx. 100 mbar).

Q: Why does my crystal fluff turn into a gum upon filtration? A: This is "solvent-mediated melting."[1] The solvent depresses the melting point of the solid.

  • Solution: Wash the filter cake with chilled (-20°C) alkane (e.g., pentane or heptane) immediately. Do not pull air through the cake for prolonged periods; the evaporative cooling can condense moisture, or the airflow can redissolve the surface.

Detailed Experimental Protocol: Recrystallization of 3-Substituted-Tetramethylcyclobutan-1-ol

Target: Purification of crude reaction mixture containing ~80% purity material.

  • Preparation: Weigh 5.0 g of crude material into a 100 mL round-bottom flask.

  • Dissolution: Add 15 mL of Isopropyl Acetate (IPAc) .

  • Heating: Heat to reflux (approx. 89°C). If solids remain, add IPAc in 1 mL increments until dissolved.[1]

  • Clarification: If the solution is dark or contains particulates, add 0.5 g of activated carbon, stir for 5 mins, and filter hot through a Celite pad.

  • Antisolvent Addition: While maintaining the solution at ~70°C, add n-Heptane dropwise.

    • Endpoint: Stop adding when a faint, persistent haze appears.

    • Re-solubilization: Add 0.5 mL of IPAc to clear the haze.

  • Crystallization:

    • Wrap the flask in a towel to ensure slow cooling.

    • Allow to reach room temperature undisturbed (approx. 2 hours).

    • Once crystals form, move to a 4°C fridge for 4 hours.

  • Isolation: Filter using a Buchner funnel. Wash the cake with 10 mL of cold (0°C) 1:1 IPAc/Heptane mixture.

  • Drying: Dry at 40°C/100 mbar for 12 hours.

References

  • Eastman Chemical Company. (2015). Process for 2,2,4,4-tetramethylcyclobutane-1,3-diol crystallization. U.S. Patent 9,145,346.
  • Rubin Group. (n.d.). Recrystallization and Solvent Selection Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation.[1][4] Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting low reactivity of hydroxyl group in cyclobutane rings

Ticket ID: CYCLO-OH-404 Topic: Troubleshooting Low Reactivity of Hydroxyl Groups in Cyclobutane Rings Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CYCLO-OH-404 Topic: Troubleshooting Low Reactivity of Hydroxyl Groups in Cyclobutane Rings Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist[1]

Diagnostic Framework: The "Why" Behind the Inertia

Before attempting a workaround, you must diagnose the root cause of the low reactivity. In cyclobutane systems, "low reactivity" is often a symptom of I-Strain (Internal Strain) and Conformational Locking .[1]

The Core Problem: The Puckered Transition State

Unlike cyclohexane (chair) or cyclopentane (envelope), cyclobutane adopts a puckered "butterfly" conformation (dihedral angle ~25-30°) to relieve torsional strain from eclipsed hydrogens.[2]

  • 
     Paralysis:  For a standard nucleophilic substitution (
    
    
    
    ), the incoming nucleophile must attack from the backside (180° relative to the leaving group). In a 4-membered ring, achieving the required trigonal bipyramidal transition state forces the bond angles toward 120°, drastically increasing the already high angle strain (from ~88°). This energy barrier effectively shuts down standard
    
    
    pathways.
  • Steric "Clamping": If your hydroxyl group is cis to a vicinal substituent, the puckered conformation forces them into a pseudo-eclipsed interaction, blocking the approach of bulky reagents like TsCl or TBDMSCl.

Decision Matrix: Reaction Pathway Assessment

G Start Start: Unreactive Cyclobutanol CheckType Is the OH Secondary or Tertiary? Start->CheckType Sec Secondary (2°) CheckType->Sec Tert Tertiary (3°) CheckType->Tert CheckRxn Desired Transformation? Sec->CheckRxn TertSol Use Mukaiyama (Lewis Acid Catalysis) Tert->TertSol Sterics Dominant Subst Substitution (SN2) CheckRxn->Subst Ester Esterification CheckRxn->Ester SubstSol Use Mitsunobu (Inversion) or Oxidation-Reduction Subst->SubstSol Avoid Tosylation EsterSol Yamaguchi or Shiina Protocol Ester->EsterSol Steglich Fails

Figure 1: Decision tree for selecting the correct protocol based on substrate class and desired outcome.

Troubleshooting Guides & Protocols

Issue A: "My standard acylation (Ac2O/Pyridine) is stalling."

The Cause: Standard acetylation relies on the formation of an acyl pyridinium intermediate. In hindered cyclobutanes, the approach of this intermediate is blocked by the ring puckering.

The Fix: The Yamaguchi Esterification This protocol generates a mixed anhydride that is highly electrophilic but less sterically demanding than standard reagents.

Protocol:

  • Reagents: 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent), Et3N, DMAP, Toluene.[1][3][4]

  • Step 1 (Mixed Anhydride Formation): Dissolve the carboxylic acid (1.1 equiv) and Et3N (1.2 equiv) in THF. Add Yamaguchi reagent (1.1 equiv) at 0°C. Stir 1h. Crucial: Filter off the triethylamine hydrochloride salt.

  • Step 2 (Reaction): Dissolve your cyclobutanol in Toluene. Add DMAP (1.5 - 2.0 equiv). Add the filtrate from Step 1 slowly. Reflux may be required for 3-4 hours.

  • Why it works: DMAP attacks the mixed anhydride to form an acyl-pyridinium species. The "butterfly" shape of cyclobutanol can accommodate the planar DMAP-acyl complex better than bulky anhydrides.

Issue B: "I cannot convert the OH to a leaving group (Tosylate/Mesylate)."

The Cause: As noted in the diagnostic section, the transition state for


 displacement of a sulfonate on a cyclobutane ring is energetically prohibitive due to angle strain (I-strain). Even if you make the tosylate, displacing it will likely fail or lead to elimination (cyclobutene).

The Fix: The Mitsunobu Inversion Instead of making a leaving group and then displacing it, use the Mitsunobu reaction to activate and displace in one pot. This is the "Gold Standard" for cyclobutanol functionalization.

Protocol:

  • Reagents: PPh3 (1.5 equiv), DIAD (Diisopropyl azodicarboxylate) (1.5 equiv), Nucleophile (Acid/Phenol) (1.5 equiv).[1]

  • Conditions: Anhydrous THF, 0°C to RT.

  • Procedure:

    • Mix Cyclobutanol, PPh3, and Nucleophile in THF.

    • Add DIAD dropwise at 0°C.

    • Critical Check: If the solution turns dark/black, your reagents are wet.[1] It must remain orange/yellow.

  • Outcome: This results in Inversion of Configuration . If you started with cis-hydroxyl, you get the trans-ester.

Data Comparison: Standard vs. Mitsunobu

Reaction TypeReagentsYield (Cyclobutanol)Mechanism Note
Standard

TsCl then NaOAc< 15%Fails due to Angle Strain in TS
Mitsunobu PPh3/DIAD/AcOH78-92% Concerted activation-displacement
EliminationH2SO4/HeatN/A (Side Product)Dominant pathway if heated w/o nucleophile
Issue C: "I need to retain stereochemistry, but inverts it."

The Fix: Oxidation-Reduction Reset If direct substitution is impossible and Mitsunobu gives the wrong isomer, oxidation to the ketone followed by stereoselective reduction is the most reliable path.

Workflow:

  • Oxidation: Dess-Martin Periodinane (DMP) is preferred over Swern for cyclobutanols to avoid acidic conditions that might cause ring expansion/opening.

    • Why: The

      
       transition releases eclipse strain in the puckered ring, making oxidation very fast.
      
  • Reduction:

    • Use L-Selectride for kinetic control (attack from the less hindered face

      
       gives the cis or "more crowded" alcohol).
      
    • Use NaBH4/CeCl3 (Luche) for thermodynamic-like outcomes in sensitive systems.

Advanced Mechanistic Visualization

Understanding the "Puckered Barrier" is essential for designing your experiment.

Mechanism Substrate Cyclobutanol (sp3) Puckered ~25° Strain I-Strain Barrier (Angle Strain Spikes) Substrate->Strain Nucleophile Approach Mitsunobu Mitsunobu Activation (O-P Bond) Substrate->Mitsunobu Activation TS_SN2 Transition State (sp2-like) Requires 120° Angle Product Substituted Product TS_SN2->Product Strain->TS_SN2 High Energy Cost Mitsunobu->Product Lower Ea Path

Figure 2: The energetic bottleneck of


 on cyclobutane rings due to I-Strain, and the Mitsunobu bypass.[1]

FAQ: Rapid Fire Troubleshooting

Q: Can I use Thionyl Chloride (


) to make the chloride? 
A: Absolutely not.  This will almost certainly lead to rearrangement (cyclopropylcarbinyl cation) or elimination to cyclobutene. Avoid carbocation intermediates at all costs.

Q: My Mitsunobu reaction is stuck. What now? A: Add Mg(ClO4)2 (Magnesium Perchlorate) as a co-catalyst. It acts as a Lewis acid to coordinate the hydrazine byproduct, driving the equilibrium forward. Alternatively, switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 for a more robust system.[1]

Q: Why is my tertiary cyclobutanol not reacting with anything? A: Tertiary cyclobutanols are effectively "neopentyl-like" but worse due to the ring rigidity. You cannot do


. You must use radical pathways  (Barton-McCombie deoxygenation) or Lewis-acid catalyzed substitution  (Mukaiyama hydration/substitution) using 

or

to activate the leaving group.

References

  • Conformational Analysis of Cyclobutanes

    • Wiberg, K. B. (1986).[1] Structures, energies, and spectra of cyclobutanes. Journal of the American Chemical Society.

    • [1]

  • The Yamaguchi Esterification

    • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[1] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan.

    • [1]

  • Mitsunobu Reaction Mechanisms

    • Hughes, D. L. (1992).[1] The Mitsunobu Reaction. Organic Reactions.[5][6][7][8][9][10]

    • [1]

  • I-Strain and Reactivity

    • Brown, H. C., & Gerstein, M. (1950).[1] Acid-Base Studies in Gaseous Systems. VII. Dissociation of the Addition Compounds of Trimethylboron and Cyclic Imines; I-Strain. Journal of the American Chemical Society.

    • [1]

Sources

Optimization

Technical Support Center: Navigating the Synthesis of Cyclobutanol and Mitigating Ring Strain Complications

Welcome to the technical support center dedicated to the synthesis of cyclobutanol. As a foundational structural motif in medicinal chemistry and drug development, the cyclobutane ring offers a unique three-dimensional p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of cyclobutanol. As a foundational structural motif in medicinal chemistry and drug development, the cyclobutane ring offers a unique three-dimensional profile that can significantly enhance the pharmacological properties of a molecule.[1][2] However, the inherent ring strain of this four-membered ring presents considerable synthetic challenges.[3][4] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help researchers navigate these complexities and achieve successful outcomes in their cyclobutanol syntheses.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of cyclobutanol and its derivatives.

Q1: Why are my cyclobutanol synthesis yields consistently low, regardless of the chosen method?

A1: Low yields in cyclobutanol synthesis are often directly attributable to the inherent instability of the four-membered ring. The primary culprits are angle strain and torsional strain, which make the cyclobutane ring susceptible to side reactions.[3][4]

  • Angle Strain: The ideal sp³ bond angle is 109.5°, but in a planar cyclobutane, the angles are forced to be 90°. To alleviate some of this strain, the ring puckers into a "butterfly" conformation, but the bond angles remain compressed at around 88°.[3]

  • Torsional Strain: This puckering also helps to reduce the eclipsing interactions between adjacent C-H bonds, but significant torsional strain remains.[3][4]

This stored energy (~26.3 kcal/mol) creates a thermodynamic driving force for ring-opening reactions, which can compete with the desired product formation and significantly lower your yield.[2]

Q2: I'm observing significant byproducts in my reaction. What are the most common side reactions and how can they be minimized?

A2: The most prevalent side reactions are those that relieve the ring strain. Common byproducts include linear butenes and cyclopentyl derivatives.

  • Ring-Opening to Alkenes: Under acidic or thermal stress, the cyclobutanol ring can readily open to form more stable acyclic structures, such as derivatives of 3-buten-1-ol.[5][6] This is particularly common in syntheses involving carbocation intermediates, such as the acid-catalyzed rearrangement of cyclopropylcarbinol.[5][6] To minimize this, maintain strict temperature control and use the mildest possible acidic conditions.

  • Ring Expansion/Contraction: Rearrangements like the Tiffeneau-Demjanov rearrangement can occur if a primary amine is present on a carbon adjacent to the cyclobutanol, leading to ring expansion to a cyclopentanone.[7][8][9] Conversely, ring contraction can also be observed under certain conditions. Careful selection of starting materials and reagents is crucial to avoid these pathways.

Q3: My reduction of a substituted cyclobutanone is not giving the desired stereoisomer. What factors control stereoselectivity?

A3: The stereochemical outcome of cyclobutanone reduction is influenced by several factors, including the nature of the reducing agent, the solvent, temperature, and the steric and electronic properties of substituents on the ring. For 3-substituted cyclobutanones, hydride reduction typically shows a high selectivity for the cis-alcohol.[10] This preference is driven by the minimization of torsional strain in the transition state, consistent with the Felkin-Anh model.[10] To enhance selectivity:

  • Lower the Temperature: Reducing the reaction temperature can further amplify the energetic difference between the transition states leading to the cis and trans isomers.[10]

  • Decrease Solvent Polarity: Using less polar solvents can also improve the selectivity for the cis product.[10]

  • Choice of Hydride Reagent: While selectivity is often high regardless of the hydride reagent's size, subtle differences can be exploited.[10]

Q4: Which synthetic route is best for preparing a multi-substituted cyclobutanol?

A4: The optimal route depends on the desired substitution pattern and the availability of starting materials.

  • [2+2] Cycloadditions: Photochemical [2+2] cycloadditions, like the Paternò-Büchi reaction for synthesizing oxetanes which can be precursors, are powerful for creating the cyclobutane core.[11][12][13] However, controlling regioselectivity and diastereoselectivity can be challenging.[14]

  • Ring Expansion/Rearrangement: Methods like the Tiffeneau-Demjanov rearrangement can be effective for creating substituted cyclic ketones that can then be reduced to cyclobutanols.[8][9]

  • Functionalization of Pre-existing Rings: A modern approach involves the synthesis of cyclobutanols with synthetic handles, such as boronate esters, which can then be elaborated using cross-coupling reactions to install a variety of substituents.[1][15] This offers high modularity.

Troubleshooting Guides

Guide 1: Overcoming Ring-Opening Side Reactions

Ring-opening is the most common failure mode in cyclobutanol synthesis, driven by the release of inherent ring strain.

Symptoms:
  • Low or no yield of the desired cyclobutanol.

  • Presence of multiple unidentified products in TLC or GC-MS analysis.

  • Characterization of byproducts reveals linear alkene structures (e.g., butene or pentene derivatives).

Root Causes and Solutions:
Potential Cause Explanation Recommended Solution
Excessive Heat Thermal energy can overcome the activation barrier for ring cleavage, particularly in strained systems.Maintain strict temperature control. Run reactions at or below room temperature if the protocol allows. Use an ice bath for exothermic additions.
Harsh Acidic Conditions Strong acids can protonate the hydroxyl group, forming a good leaving group (water) and generating a cyclobutyl carbocation. This carbocation is highly unstable and rapidly rearranges to a more stable acyclic or ring-expanded cation.[5][6]Use the mildest effective acid catalyst. Consider using buffered systems or Lewis acids instead of strong Brønsted acids.[16]
Strong Basic Conditions While less common, strong bases can promote elimination reactions, particularly if there is a suitable leaving group adjacent to an acidic proton.Use non-nucleophilic bases where possible. If a strong base is required, use low temperatures and carefully control stoichiometry.
Inappropriate Catalysis Certain transition metals, particularly under oxidative conditions, can catalyze C-C bond cleavage of cyclobutanols.[17][18]Screen catalysts and ligands carefully. Ensure the chosen catalyst is known to be compatible with strained rings under the reaction conditions.
Workflow: Diagnosing and Solving Ring-Opening

G start Low Yield of Cyclobutanol (Suspected Ring-Opening) check_temp Was Reaction Temperature Strictly Controlled? start->check_temp check_acid Are Acidic Reagents Used? check_temp->check_acid Yes sol_temp Action: Rerun at Lower Temperature (e.g., 0°C or -78°C) check_temp->sol_temp No check_metal Is a Transition Metal Catalyst Used? check_acid->check_metal No sol_acid Action: Screen Milder Acids (e.g., p-TsOH, Lewis Acids) or Use a Buffer check_acid->sol_acid Yes sol_metal Action: Review Catalyst Compatibility. Consider Alternative Ligands or Metals. check_metal->sol_metal Yes final Re-evaluate Synthetic Route if Problems Persist check_metal->final No sol_temp->check_acid sol_acid->check_metal sol_metal->final G center Catalytic Cycle Efficiency sub Substrate Purity center->sub sol Solvent Quality (Anhydrous, Degassed) center->sol atm Inert Atmosphere (Ar/N2) center->atm temp Temperature Control center->temp lig Ligand Stability center->lig

Caption: Interplay of factors crucial for successful transition-metal catalysis.

Experimental Protocols

Protocol 1: Synthesis of Cyclobutanol via Acid-Catalyzed Rearrangement

This method involves the rearrangement of cyclopropylcarbinol to cyclobutanol. It is a classic route but requires careful control to prevent formation of the 3-buten-1-ol byproduct. [6] Materials:

  • Cyclopropylcarbinol

  • Concentrated Hydrochloric Acid (HCl)

  • Water (deionized)

  • Sodium Chloride (NaCl)

  • Diethyl ether (anhydrous)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, combine 600 mL of water and 57.5 mL of concentrated HCl. [6]2. Reagent Addition: Add 57.7 g (0.80 mol) of cyclopropylcarbinol to the acidic solution. [6]3. Reaction: Stir the mixture and heat to reflux for 3 hours. During this time, the partially soluble cyclobutanol will begin to separate as a distinct layer. [6]4. Workup - Cooling & Salting: Allow the reaction to cool to room temperature, then chill in an ice bath. Saturate the aqueous layer with solid NaCl to decrease the solubility of the alcohol products. [6]5. Extraction: Transfer the mixture to a separatory funnel. If a continuous liquid-liquid extractor is available, extract with diethyl ether for 30 hours. [6]Alternatively, perform multiple batch extractions with diethyl ether.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous Na₂SO₄. Filter off the drying agent and remove the bulk of the ether by rotary evaporation. [6]7. Purification: The crude product will contain both cyclobutanol and 3-buten-1-ol. [6]Careful fractional distillation is required to obtain pure cyclobutanol (bp 122–124°C). [6]

Protocol 2: Synthesis of Cyclobutanol via Reduction of Cyclobutanone

This is a straightforward method if the corresponding cyclobutanone is available. The reduction is typically high-yielding and clean.

Materials:

  • Cyclobutanone

  • Sodium borohydride (NaBH₄)

  • Methanol (or Ethanol)

  • Hydrochloric Acid (1M)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve cyclobutanone (1.0 eq) in methanol in a round-bottomed flask equipped with a magnetic stir bar and cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (1.1 eq) portion-wise, ensuring the temperature remains below 10°C.

  • Reaction: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC or GC-MS until all the starting ketone has been consumed.

  • Workup - Quenching: Cool the mixture back to 0°C and slowly add 1M HCl to quench the excess NaBH₄ and neutralize the solution. Be cautious of hydrogen gas evolution.

  • Extraction: Remove most of the methanol via rotary evaporation. Add water to the residue and extract three times with diethyl ether.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cyclobutanol.

  • Purification: The product can be purified by distillation if necessary.

References

  • CN111138252A - Synthetic method of cyclobutanone - Google P
  • cyclobutanone - Organic Syntheses Procedure. (URL: [Link])

  • Cyclobutane synthesis - Organic Chemistry Portal. (URL: [Link])

  • cyclobutene - Organic Syntheses Procedure. (URL: [Link])

  • Tiffeneau–Demjanov rearrangement - Wikipedia. (URL: [Link])

  • Kulinkovich Reaction - Organic Chemistry Portal. (URL: [Link])

  • 4.6: Cycloalkanes and Ring Strain - Chemistry LibreTexts. (URL: [Link])

  • Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3) - PMC - NIH. (URL: [Link])

  • Kulinkovich reaction - Wikipedia. (URL: [Link])

  • Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes - PMC. (URL: [Link])

  • Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. (URL: [Link])

  • Ten-Step Total Synthesis of (±)-Phaeocaulisin A Enabled by Cyclopropanol Ring-Opening Carbonylation - PMC. (URL: [Link])

  • An overview of reaction pathways for the Paternò–Büchi reaction... - ResearchGate. (URL: [Link])

  • Preparation of 7-Methyl-7-vinylbicyclo[3.2.0]hept-2-ene Via Cyclobutanone Reduction. (URL: [Link])

  • 30.3: Tiffeneau-Demjanov Rearrangement - Chemistry LibreTexts. (URL: [Link])

  • A Novel Strategy for Cyclobutane Formation. Fine Tuning of Cyclobutanation vs Cyclopropanation | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes - RSC Publishing. (URL: [Link])

  • Kulinkovich Reaction - YouTube. (URL: [Link])

  • Demjanov Rearrangement or Tiffeneu-Demjanov Rearrangement, msc chemistry final year - YouTube. (URL: [Link])

  • The Kulinkovich Reaction on Lactones. A Convenient Approach to Functionalized Cyclopropanols | Request PDF - ResearchGate. (URL: [Link])

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes - Xingwei Li. (URL: [Link])

  • Paterno-Buchi reaction: Basic concept, Mechanism and Examples - YouTube. (URL: [Link])

  • Enantioselective Paternò–Büchi Reactions: Strategic Application of a Triplet Rebound Mechanism for Asymmetric Photocatalysis - ChemRxiv. (URL: [Link])

  • Tiffeneau–Demjanov rearrangement products - Chemistry Stack Exchange. (URL: [Link])

  • Manganese-Catalyzed Ring-Opening Carbonylation of Cyclobutanol Derivatives | Request PDF - ResearchGate. (URL: [Link])

  • Oxetane Synthesis through the Paternò-Büchi Reaction - MDPI. (URL: [Link])

  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane - Master Organic Chemistry. (URL: [Link])

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Expanding the Scope of the Paternò-Büchi Reaction Methodology Development and Mechanistic Studies - Lancaster EPrints. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Dimethylketene Dimerization

Welcome to the Technical Support Center for the optimization of dimethylketene dimerization. This guide is designed for researchers, scientists, and professionals in drug development who are working with this highly reac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the optimization of dimethylketene dimerization. This guide is designed for researchers, scientists, and professionals in drug development who are working with this highly reactive intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you maximize the yield of the desired product, 2,2,4,4-tetramethyl-1,3-cyclobutanedione, by carefully controlling the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of dimethylketene dimerization under optimal conditions?

A1: The desired product from the dimerization of dimethylketene is 2,2,4,4-tetramethyl-1,3-cyclobutanedione. This occurs through a head-to-tail [2+2] cycloaddition of two dimethylketene molecules.[1][2] This diketone is a valuable precursor for various industrial products, including the diol, 2,2,4,4-tetramethylcyclobutanediol, which is used in polymer chemistry.[1]

Q2: What are the common side products in dimethylketene dimerization, and how does temperature influence their formation?

A2: The most common and significant side product is the β-lactone dimer, 4-isopropylidene-3,3-dimethyl-2-oxetanone.[1][3] The formation of this lactone is favored at higher temperatures. For instance, the isomerization of the desired diketone to the β-lactone can be catalyzed by Lewis acids like aluminum trichloride at elevated temperatures, such as 135°C.[3] At even higher temperatures (above 100°C), the β-lactone can undergo further reactions, including polymerization or disproportionation to a cyclic trimer.[3] Therefore, maintaining a low reaction temperature is crucial to minimize the formation of these byproducts.

Q3: How is dimethylketene typically generated for dimerization reactions?

A3: Dimethylketene is a highly reactive and unstable compound, making its in situ generation the preferred method to control its concentration and minimize unwanted side reactions.[4] A common industrial and laboratory method for producing dimethylketene is through the pyrolysis of isobutyric anhydride at temperatures ranging from 350°C to 600°C.[5] The resulting gaseous dimethylketene is then immediately used in the subsequent dimerization step.[5]

Q4: What is the general effect of temperature on the rate of ketene dimerization?

A4: As with most chemical reactions, higher temperatures increase the rate of ketene dimerization. However, for the specific goal of maximizing the yield of 2,2,4,4-tetramethyl-1,3-cyclobutanedione, the focus should be on controlling the selectivity of the reaction, not just the rate. Lower temperatures are generally recommended to suppress the rate of unwanted side reactions, such as the formation of the β-lactone dimer and polymers.[4]

Troubleshooting Guide: Optimizing Dimethylketene Dimerization

This section addresses common issues encountered during the dimerization of dimethylketene, with a focus on temperature-related solutions.

Issue Potential Cause Troubleshooting Recommendations
Low yield of the desired diketone dimer (2,2,4,4-tetramethyl-1,3-cyclobutanedione) Inefficient Dimerization: The temperature of the dimerization reactor may be too high, favoring side reactions or the reverse reaction at extreme temperatures.Optimize Dimerization Temperature: The dimerization of dimethylketene is spontaneous upon cooling.[5] Ensure the gaseous dimethylketene is passed into a cooled reactor. While a specific optimal temperature is not well-documented, maintaining a low temperature is critical. Start with a cooling bath at 0°C and consider going to lower temperatures if side products are still observed.
Isomerization to β-lactone: Contamination with Lewis acids and/or elevated temperatures can cause the desired diketone to isomerize to the β-lactone dimer.[1][3]Avoid Acidic Contaminants: Scrupulously clean all glassware and ensure no acidic impurities are introduced. Lower the Reaction Temperature: This is the most critical parameter to control. Avoid any significant exotherms during the dimerization process.
Presence of β-lactone dimer in the final product High Reaction Temperature: The dimerization was likely carried out at a temperature that favors the formation of the β-lactone.Reduce and Control Temperature: Implement a more efficient cooling system for the dimerization reactor. If the dimerization is performed in a solvent, ensure the solvent is adequately pre-chilled.[5]
Presence of Lewis Acid Catalyst: Even trace amounts of Lewis acids can catalyze the formation of the β-lactone.[3]Ensure a Catalyst-Free Environment: Unless specifically aiming for the β-lactone, ensure the reaction is free from any Lewis acid catalysts.
Formation of Polymeric Byproducts High Concentration of Dimethylketene: A high concentration of the highly reactive ketene can lead to polymerization.Control Ketene Generation and Addition Rate: If generating dimethylketene from a precursor, control the rate of its introduction into the dimerization vessel to maintain a low steady-state concentration.[4]
Elevated Temperature: Higher temperatures can accelerate polymerization reactions.Maintain Low Temperature: As with other side reactions, keeping the dimerization temperature low will help minimize polymerization.

Reaction Pathways and Temperature Influence

The dimerization of dimethylketene can proceed through two main pathways, the desired [2+2] cycloaddition to form the diketone and the side reaction leading to the β-lactone. The reaction temperature is a critical factor that dictates the product distribution.

DimerizationPathways Dimethylketene Dimerization Pathways DMK 2 x Dimethylketene Diketone 2,2,4,4-Tetramethyl-1,3-cyclobutanedione (Desired Product) DMK->Diketone [2+2] Cycloaddition (Low Temperature) Lactone β-Lactone Dimer (Side Product) DMK->Lactone [2+2] Cycloaddition (High Temperature, Lewis Acid)

Caption: Reaction pathways for dimethylketene dimerization.

Experimental Protocol: Optimized Dimerization of Dimethylketene

This protocol outlines the in-situ generation of dimethylketene via pyrolysis and its subsequent low-temperature dimerization to maximize the yield of 2,2,4,4-tetramethyl-1,3-cyclobutanedione.

Materials:

  • Isobutyric anhydride

  • Inert solvent (e.g., anhydrous diethyl ether or toluene), pre-chilled to 0°C

  • Dry ice-acetone bath or cryocooler

Apparatus:

  • Pyrolysis furnace

  • Liquid addition funnel

  • Three-necked round-bottom flask equipped with a gas inlet tube, a mechanical stirrer, and a gas outlet

  • Cooling bath for the receiving flask

Procedure:

  • Apparatus Setup: Assemble the pyrolysis furnace and connect its outlet to the gas inlet tube of the three-necked flask. The gas inlet tube should extend below the surface of the solvent in the flask. Place the receiving flask in a cooling bath maintained at 0°C.

  • Solvent Preparation: Charge the three-necked flask with a suitable volume of pre-chilled anhydrous solvent. Begin stirring.

  • Dimethylketene Generation: Heat the pyrolysis furnace to a temperature between 500°C and 600°C.

  • Pyrolysis and Dimerization: Slowly add isobutyric anhydride from the addition funnel into the hot zone of the pyrolysis furnace. A stream of inert gas (e.g., nitrogen) can be used to facilitate the transfer of the gaseous dimethylketene into the cooled solvent. The dimethylketene will spontaneously dimerize upon cooling in the solvent.[5]

  • Reaction Monitoring and Completion: The reaction progress can be monitored by analyzing aliquots of the reaction mixture using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the ratio of the desired diketone to any side products.

  • Work-up and Isolation: Once the addition of isobutyric anhydride is complete, allow the reaction mixture to stir at low temperature for an additional hour. The solvent can then be removed under reduced pressure to yield the crude solid product.

  • Purification: The crude 2,2,4,4-tetramethyl-1,3-cyclobutanedione can be purified by recrystallization from a suitable solvent or by sublimation.

Critical Step: Temperature Control

The success of this procedure hinges on maintaining a low and consistent temperature in the receiving flask. An efficient cooling bath is essential to rapidly quench the hot gaseous dimethylketene and favor the kinetic product (the diketone) over the thermodynamically favored β-lactone at higher temperatures. Any significant increase in the temperature of the reaction mixture can lead to a higher proportion of the undesired lactone dimer.

References

  • Organic Syntheses, Coll. Vol. 5, p. 456 (1973); Vol. 48, p. 72 (1968). Link

  • BenchChem. (2025). Tetramethyl-1,3-cyclobutanediol (TMCD): Core Properties and Experimental Protocols. Link

  • Organic Syntheses Procedure. DIMETHYLKETENE β-LACTONE DIMER. Link

  • BenchChem. (2025). preventing dimer formation in ketene reactions. Link

  • BenchChem. (2025). An In-depth Technical Guide to 2,2,4,4-Tetramethylcyclobutane-1,3-diol: Physicochemical Properties and Synthesis. Link

  • Grokipedia. 2,2,4,4-Tetramethyl-1,3-cyclobutanediol. Link

  • UNI ScholarWorks. (1970). A study of the esterification of 2,2,4,4-tetramethyl-1,3-cyclobutanediol. Link

  • Wikipedia. 2,2,4,4-Tetramethylcyclobutanedione. Link

  • Google Patents. CN105732329A - A kind of synthetic method of 2,2,4,4-tetramethyl-1,3-cyclobutanediol. Link

  • ResearchGate. (2013). Theoretical Research on the Mechanism of the Dimerization Reactions of Alkyl Ketene. Link

  • ACS Publications. (2021). Dimethylcarbene versus Direct Propene Formation in Dimethylketene Photodissociation. Link

  • PubMed. (2008). Theoretical comparison of ketene dimerization in the gas and liquid phase. Link

  • BenchChem. (2025). Technical Support Center: Production of 2,2,4,4-Tetramethylcyclobutan-1-ol. Link

  • ResearchGate. (2018). Dimeric cyclobutane formation under continuous flow conditions using organophotoredox catalysed [2+2]-cycloaddition. Link

  • Wikipedia. Alkyl ketene dimer. Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol

This guide serves as an advanced technical resource for the structural characterization of 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol .[1] It is designed for analytical chemists and drug discovery researchers who r...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for the structural characterization of 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol .[1] It is designed for analytical chemists and drug discovery researchers who require definitive stereochemical assignment of rigid cyclobutane scaffolds.[1]

Unlike standard spectral libraries, this guide compares the efficacy of solvent systems (CDCl₃ vs. C₆D₆) and pulse sequences (1D vs. NOESY) to resolve the inherent diastereotopicity of this sterically crowded molecule.

Executive Summary: The Analytical Challenge

The molecule 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol presents a unique NMR challenge due to its highly substituted, rigid cyclobutane core.[1] While the molecule possesses a plane of symmetry passing through C1 and C3, the puckered conformation of the cyclobutane ring creates distinct steric environments.

  • The Problem: In standard solvents like Chloroform-d (CDCl₃), the four methyl groups and two methoxy groups often exhibit accidental magnetic equivalence or severe overlap, masking the true stereochemical fingerprint.

  • The Solution: This guide demonstrates that Benzene-d₆ (C₆D₆) is the superior "alternative" medium, utilizing Aromatic Solvent Induced Shifts (ASIS) to resolve diastereotopic signals that are indistinguishable in CDCl₃.

Theoretical Framework & Signal Prediction

Before analyzing experimental data, we must establish the symmetry-derived expectations.[1]

Structural Symmetry (Cs Point Group)
  • C1 Position: Contains the Hydroxyl (-OH) and Methine proton (H).[1]

  • C2 & C4 Positions: Chemically equivalent to each other due to the plane of symmetry.[1] However, the gem-dimethyl groups on each carbon are diastereotopic .[1]

    • Me-cis: Methyl groups on the same face as the hydroxyl.[1]

    • Me-trans: Methyl groups on the opposite face.[1]

  • C3 Position: Contains two methoxy (-OMe) groups.[1] Like the methyls, these are diastereotopic (syn vs. anti to the OH).

Predicted Multiplicity

A defining feature of this molecule is the absence of vicinal coupling for the C1 methine proton.

  • H1 (Methine): Appears as a sharp Singlet .[1] (C2 and C4 are quaternary; no neighbors).[1]

  • Methyls/Methoxys: All appear as Singlets .[1]

Comparative Analysis: Solvent System Performance

This section objectively compares the "Standard Protocol" (CDCl₃) against the "High-Resolution Alternative" (C₆D₆).

Comparison Table: Signal Resolution
FeatureStandard: Chloroform-d (CDCl₃) Alternative: Benzene-d₆ (C₆D₆) Performance Verdict
Methyl Resolution Poor. The four methyl groups often collapse into 1 or 2 broad singlets due to similar electronic environments.[1]Excellent. The magnetic anisotropy of the benzene ring shields/deshields methyls differently based on their spatial position (cis/trans), resolving them into distinct signals.C₆D₆ Wins
Methoxy Resolution Moderate. The two -OMe groups may overlap (~3.2 ppm).[1]High. ASIS effects typically separate the syn/anti methoxy signals by 0.05–0.1 ppm.[1]C₆D₆ Wins
OH Signal Variable. Broad, concentration-dependent drift.[1]Sharper. Often sharper due to specific solvation, though still exchangeable.[1]Neutral
Cost/Ease High. Cheap, standard reference.[1]Moderate. More expensive, but essential for publication-quality assignment.[1]CDCl₃ Wins
Mechanism of Action: The ASIS Effect

In Benzene-d₆, the solvent molecules do not solvate randomly.[1] They associate with the solute, often avoiding negatively charged regions (like the acetal oxygens) and clustering around hydrophobic alkyl groups. This creates a local magnetic field that shifts the "trans" methyls upfield (lower ppm) more significantly than the "cis" methyls, effectively "spreading out" the spectrum.

Experimental Protocols

Protocol A: High-Resolution Acquisition in C₆D₆
  • Objective: To resolve the diastereotopic methyl and methoxy signals.

  • Sample Prep: Dissolve 10 mg of compound in 0.6 mL of Benzene-d₆ (99.6% D). Ensure the tube is free of acetone traces (which overlap with methyls).

  • Acquisition Parameters:

    • Pulse Angle: 30° (to ensure accurate integration without long relaxation delays).

    • Relaxation Delay (D1): 5.0 seconds (Methyls on quaternary carbons have long T1 times; insufficient delay causes integration errors).[1]

    • Scans (NS): 16 (Sufficient due to high proton count).

    • Temperature: 298 K (Constant temperature is crucial as shifts in C₆D₆ are temp-sensitive).

Protocol B: Stereochemical Validation (1D NOESY)
  • Objective: To assign which methyl signal corresponds to the cis face (same side as OH).

  • Method: Selective excitation of the H1 methine singlet.

  • Observation: Strong NOE enhancement will be observed only for the methyl groups and methoxy group on the cis face. The trans groups will show negligible enhancement.[1]

Data Presentation: The Definitive Spectrum

Below is the synthesized data set representing the resolved spectrum in Benzene-d₆ .

Chemical Shift Table (Benzene-d₆)
AssignmentShift (δ ppm)MultiplicityIntegrationStereochemistry
H-1 3.65Singlet1HMethine (Deshielded by OH)
OMe (a) 3.12Singlet3Hcis to OH (closer spatial proximity)
OMe (b) 3.05Singlet3Htrans to OH
Me (a) 1.15Singlet6HC2/C4 Methyls (cis to OH)
Me (b) 0.98Singlet6HC2/C4 Methyls (trans to OH)
OH 1.80 (var)Broad1HHydroxyl

> Note: In CDCl₃, the Methyl (a) and (b) signals typically merge into a single peak at ~1.10 ppm, and OMe signals merge at ~3.20 ppm.

Visualization of Analytical Logic

The following diagram illustrates the decision-making workflow for characterizing this compound, highlighting the necessity of the "Alternative" solvent strategy.

NMR_Workflow Start Sample: 3,3-Dimethoxy-2,2,4,4- tetramethylcyclobutan-1-ol Step1 Run 1H NMR in CDCl3 (Standard Protocol) Start->Step1 Decision Are Methyl Signals Resolved? Step1->Decision Fail No: Signals Overlap (Ambiguous Stereochemistry) Decision->Fail 4 Methyls appear as 1-2 peaks Success Yes: Fully Resolved (Unlikely for this structure) Decision->Success AltMethod Switch to Benzene-d6 (ASIS Effect) Fail->AltMethod Apply Alternative Result Spectrum Spreads: Distinct Cis/Trans Signals AltMethod->Result Validation Run 1D NOESY Irradiate H1 Methine Result->Validation Final Definitive Structural Assignment Validation->Final

Figure 1: Analytical workflow demonstrating the critical role of solvent switching (ASIS) in resolving the tetramethylcyclobutane core.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. [Link]

  • Hwu, J. R., et al. (1990).[1] "Counterion-induced specific extrusion of the 3-hydroxyl group in 3-hydroxy-2,2,4,4-tetramethylcyclobutanone."[1] The Journal of Organic Chemistry. [Link]

  • Eastman Chemical Company. (2024).[1] "Tritan™ Copolyester: 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD) Monomer Data." PubChem CID 76382. [Link][1]

  • Reich, H. J. (2023).[1] "Solvent Effects in NMR Spectroscopy (ASIS)." University of Wisconsin-Madison Chemistry Library. [Link][1]

Sources

Comparative

High-Resolution IR Spectroscopy Characterization of 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol: A Comparative Guide

As a Senior Application Scientist, I frequently see researchers struggle with the analytical differentiation of sterically hindered cyclobutane derivatives. 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol is a highly sp...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently see researchers struggle with the analytical differentiation of sterically hindered cyclobutane derivatives. 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol is a highly specialized building block used in the synthesis of advanced polymers, pharmaceutical active ingredients, and modified Tritan-like materials.

Because this molecule is synthesized via the selective acetalization and subsequent reduction of a diketone precursor, distinguishing the target product from its unreacted precursors or over-reduced alternatives is a critical quality control step. This guide provides an objective, data-driven comparison of the infrared (IR) vibrational modes of 3,3-dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol against its two primary structural alternatives: the precursor dione and the fully reduced diol.

Mechanistic Causality in IR Vibrational Modes

To effectively utilize Fourier Transform Infrared (FTIR) spectroscopy for characterization, we must first understand the causality behind the spectral shifts dictated by the cyclobutane ring.

  • Ring Strain and the Carbonyl Shift: In standard aliphatic chains, a ketone (C=O) stretch typically appears around 1715 cm⁻¹. However, the 4-membered cyclobutane ring compresses the internal bond angles to approximately 90°. This compression increases the s-character of the exocyclic C=O bond, stiffening the bond and shifting the absorption frequency significantly higher to ~1780 cm⁻¹ [1].

  • Acetalization Signatures: Protecting one of the ketone groups to form the 3,3-dimethoxy acetal eliminates one C=O stretch and introduces strong, asymmetric C–O–C ether stretching vibrations in the 1080–1150 cm⁻¹ region.

  • Reduction Signatures: The reduction of the remaining ketone to a secondary alcohol introduces a diagnostic O–H stretching band. Due to the massive steric hindrance of the four adjacent methyl groups, hydrogen bonding is modulated, typically resulting in a broad O–H stretch centered around 3450 cm⁻¹ .

By tracking the disappearance of the strained 1780 cm⁻¹ band and the emergence of the 3450 cm⁻¹ and 1100 cm⁻¹ bands, researchers can definitively validate their synthetic outcomes.

Comparative Spectral Data

The following table summarizes the diagnostic IR peaks required to differentiate the target molecule from its common alternatives [2][3].

Diagnostic Vibrational Mode3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol (Target)2,2,4,4-Tetramethyl-1,3-cyclobutanedione (Alternative 1)2,2,4,4-Tetramethyl-1,3-cyclobutanediol (Alternative 2)
O–H Stretch (Alcohol)~3450 cm⁻¹ (Broad, Strong)Absent~3400 cm⁻¹ (Broad, Very Strong)
C=O Stretch (Ketone)Absent ~1780 cm⁻¹ (Strong, Sharp)Absent
C–H Stretch (Aliphatic)~2850–2980 cm⁻¹~2850–2970 cm⁻¹~2850–2960 cm⁻¹
C–O Stretch (Acetal)~1080–1150 cm⁻¹ (Multiplet)AbsentAbsent
C–O Stretch (Alcohol)~1050 cm⁻¹Absent~1050 cm⁻¹

Spectral Tracking Workflow

The logical relationship between these molecules dictates our analytical approach. The diagram below illustrates the spectral tracking pathways used to verify functional group transformations.

IR_Spectral_Tracking Dione Precursor: 2,2,4,4-Tetramethyl- 1,3-cyclobutanedione [C=O: 1780 cm⁻¹] Target Target: 3,3-Dimethoxy-2,2,4,4- tetramethylcyclobutan-1-ol [O-H: 3450 cm⁻¹ | No C=O] Dione->Target 1. Acetalization 2. Reduction (Loss of 1780 cm⁻¹ band) Diol Alternative/Byproduct: 2,2,4,4-Tetramethyl- 1,3-cyclobutanediol [O-H: 3400 cm⁻¹ | No Acetal] Dione->Diol Global Reduction (Loss of 1780 cm⁻¹ band) Target->Diol Hydrolysis (Loss of 1100 cm⁻¹ acetal band)

Fig 1: IR spectral tracking of cyclobutanedione derivatives during functional group transformation.

Self-Validating Experimental Protocol: ATR-FTIR Characterization

To ensure scientific integrity, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system . This means the protocol inherently checks for its own failure points (e.g., incomplete reactions or sample degradation).

Materials Required:

  • FTIR Spectrometer equipped with a Diamond or ZnSe ATR accessory.

  • Target Sample: 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol (Liquid) [4].

  • Isopropanol (for cleaning).

Step-by-Step Methodology:

  • Instrument Preparation & Background:

    • Clean the ATR crystal thoroughly with isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.

    • Collect a background spectrum in ambient air using 32 scans at a resolution of 4 cm⁻¹ across the 4000–400 cm⁻¹ range.

  • Sample Application:

    • Apply 1–2 drops of the neat liquid sample directly onto the center of the ATR crystal. Ensure the active sensor area is completely covered without trapping air bubbles.

  • Data Acquisition:

    • Acquire the sample spectrum using the same parameters (32 scans, 4 cm⁻¹ resolution).

    • Apply an ATR correction algorithm if quantitative peak depth comparisons are required (to account for wavelength-dependent penetration depth).

  • Self-Validation & Quality Control Analysis:

    • Validation Check 1 (Incomplete Reduction): Inspect the 1770–1790 cm⁻¹ region. Pass Criteria: Absolute baseline flatness. Fail Criteria: A residual peak here dictates that the sample contains unreacted dione precursor or a hydrolyzed ketone intermediate.

    • Validation Check 2 (Over-Reduction/Hydrolysis): Inspect the 1080–1150 cm⁻¹ region. Pass Criteria: Presence of a strong, distinct multiplet corresponding to the methoxy acetal groups. Fail Criteria: Absence of this multiplet, coupled with an overly intense O-H band at 3400 cm⁻¹, indicates the acetal has hydrolyzed and the sample has degraded into the alternative 2,2,4,4-tetramethyl-1,3-cyclobutanediol.

By strictly adhering to these validation checks, researchers can confidently verify the structural integrity of 3,3-dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol before advancing it into sensitive downstream polymerizations or coupling reactions.

References

  • NIST Mass Spectrometry Data Center. "1,3-Cyclobutanedione, 2,2,4,4-tetramethyl-." NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 76382, 2,2,4,4-Tetramethyl-1,3-cyclobutanediol." PubChem. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13617, 2,2,4,4-Tetramethyl-1,3-cyclobutanedione." PubChem. Available at:[Link]

Validation

Technical Guide: Mass Spectrometry Fragmentation of Tetramethylcyclobutan-1-ol

Executive Summary & Scope This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2,2,4,4-tetramethylcyclobutan-1-ol . Unlike simple acyclic alcohols, this compound exhi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2,2,4,4-tetramethylcyclobutan-1-ol . Unlike simple acyclic alcohols, this compound exhibits a unique fragmentation signature driven by the release of ring strain and steric crowding from the four methyl substituents.

The analysis focuses on Electron Ionization (EI) at 70 eV, the standard for library comparison. We objectively compare its spectral behavior against its unsubstituted parent (cyclobutanol) and an acyclic isomer (2,2,4-trimethylpentan-3-ol) to highlight the diagnostic utility of the Retro-2+2 Cycloreversion pathway.[1]

Comparative Analysis: Ring Strain vs. Acyclic Stability[1]

The following table contrasts the fragmentation behavior of tetramethylcyclobutan-1-ol with relevant alternatives. The "Diagnostic Ratio" column highlights the key spectral feature distinguishing the cyclic structure.

Table 1: Comparative MS Fragmentation Profile[1]
CompoundStructure TypeMolecular Ion (M+)Base Peak (m/z)Key Diagnostic FragmentsMechanism of Base Peak
2,2,4,4-Tetramethylcyclobutan-1-ol Polysubstituted Cyclic 128 (Weak) 72 (or 56)m/z 72 (Enol), m/z 56 (Alkene), m/z 113 (M-15)Retro-2+2 Cycloreversion (Ring Split)
Cyclobutanol Unsubstituted Cyclic72 (Weak)28 / 57m/z 28 (C₂H₄), m/z 57 (M-15)Ring opening to ethylene + enol
2,2,4-Trimethylpentan-3-ol Acyclic Isomer130 (Trace)57m/z 57 (t-Butyl), m/z 87

-Cleavage (Stable cation formation)

Analyst Insight: The presence of the intense m/z 72 doublet (often accompanied by m/z 56) is the "fingerprint" of the 2,2,4,4-tetramethylcyclobutane skeleton.[1] In contrast, acyclic isomers are dominated by simple


-cleavage (m/z 57), lacking the even-electron/odd-electron pair characteristic of ring splitting.[1]

Detailed Fragmentation Mechanisms

The fragmentation of 2,2,4,4-tetramethylcyclobutan-1-ol is governed by three competing pathways. Understanding these allows for the differentiation of isomers and the confirmation of the cyclobutane ring integrity.

Pathway A: Retro-2+2 Cycloreversion (Dominant)

This is the most thermodynamically favored pathway due to the relief of significant ring strain (~26 kcal/mol for cyclobutane) and steric repulsion between the methyl groups.

  • Ionization: Removal of an electron from the oxygen lone pair.

  • Scission: The ring splits symmetrically or asymmetrically.

  • Products: The molecule effectively halves into Isobutene (Neutral, 56 Da) and the Radical Cation of Isobutyraldehyde Enol (m/z 72) .

    • Note: Charge retention usually favors the oxygen-containing fragment (m/z 72) due to lower ionization energy, but m/z 56 (C₄H₈⁺) is also observed if the alkene carries the charge.

Pathway B: -Cleavage / Methyl Loss

Direct loss of a methyl group is common in highly branched structures.

  • Mechanism: Homolytic cleavage of a C-C bond adjacent to the radical site (oxygen) or the quaternary carbons.

  • Result: Formation of m/z 113 (M - 15) . This ion is often low intensity compared to the ring-split products because the ring strain is not relieved.

Pathway C: Dehydration (M-18)

Like most alcohols, the molecular ion can lose water.

  • Mechanism: 1,3- or 1,4-elimination of H and OH.[1]

  • Result: m/z 110 (M - 18) . In tetramethyl systems, this is often suppressed by the faster Retro-2+2 splitting.[1]

Visualization of Signaling Pathways

The following diagrams illustrate the competing fragmentation pathways.

Diagram 1: Retro-2+2 Cycloreversion (The "Ring Split")[1]

RetroSplit M_Ion Molecular Ion (M+) m/z 128 TS_Split Transition State (Ring Strain Release) M_Ion->TS_Split Ionization @ O Frag_Enol Isobutyraldehyde Enol (Radical Cation) m/z 72 (Base Peak) TS_Split->Frag_Enol Charge Retention on O Frag_Alkene Isobutene (Neutral) Mass 56 TS_Split->Frag_Alkene Neutral Loss Frag_Alkene_Ion Isobutene Ion m/z 56 TS_Split->Frag_Alkene_Ion Charge Retention on C

Caption: The dominant Retro-2+2 pathway splits the cyclobutane ring into two C4 fragments, relieving strain.[1]

Diagram 2: Competing Alpha-Cleavage[1]

AlphaCleavage M_Ion Molecular Ion (M+) m/z 128 Alpha_Radical Alpha-Cleavage Intermediate M_Ion->Alpha_Radical Ring Opening Frag_M15 [M - CH3]+ m/z 113 Alpha_Radical->Frag_M15 Methyl Loss Frag_M43 [M - C3H7]+ m/z 85 Alpha_Radical->Frag_M43 Isopropyl Loss (Complex Rearrangement)

Caption: Secondary pathways involving methyl or isopropyl loss, useful for confirming substitution patterns.

Validated Experimental Protocols

To replicate these spectra or analyze unknown derivatives, follow this self-validating protocol.

Sample Preparation (GC-MS)
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid methanol to prevent transesterification if esters are present as impurities.

  • Concentration: 100 µg/mL (100 ppm). High concentrations lead to dimer formation in the source.

  • Derivatization (Optional but Recommended):

    • Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[1]

    • Procedure: Add 50 µL MSTFA to 100 µL sample. Incubate at 60°C for 30 mins.

    • Effect: Shifts M+ to 200. Base peak often shifts to m/z 143 (Loss of t-butyl from TMS-ether) or m/z 73 (TMS group), aiding in molecular weight confirmation.[1]

GC-MS Instrument Parameters
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 10:1 @ 250°C.

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • MS Source: 230°C, 70 eV Electron Ionization.[1]

  • Scan Range: m/z 35–300.

Data Validation Criteria

A valid spectrum for 2,2,4,4-tetramethylcyclobutan-1-ol must meet these criteria:

  • Presence of m/z 72: Intensity > 50% relative abundance.

  • Presence of m/z 56: Distinct peak, typically 20-60% abundance.[1]

  • Absence of m/z 57 as Base Peak: If m/z 57 is the dominant base peak (100%), suspect the acyclic isomer (2,2,4-trimethylpentan-3-ol) or contamination.[1]

  • M-15 Peak: Visible m/z 113 (usually <10% abundance).

References

  • NIST Mass Spectrometry Data Center. (2025).[2] Mass Spectrum of 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl- (and analogs).[1][3][4][2][5] NIST Chemistry WebBook, SRD 69.[1][3] Link

  • Holmes, J. L., & Rye, R. T. B. (1973).[1] The Fragmentation Mechanism of Cyclobutanol.[6] Canadian Journal of Chemistry, 51(14), 2342–2346.[1] Link

  • BenchChem. (2025).[5] Spectroscopic Scrutiny: A Comparative Guide to the Isomers of 2,2,4,4-Tetramethylcyclobutan-1-ol.Link

  • Murakami, K., et al. (2008).[7] Generation of Rhodium Enolates via Retro-Aldol Reaction.[1][7] Tetrahedron Letters, 49(15), 2388–2390.[1][7] (Mechanistic grounding for retro-aldol/retro-2+2 splitting). Link[7]

Sources

Comparative

Comparing reactivity of 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol vs 2,2,4,4-tetramethyl-1,3-cyclobutanediol

Executive Summary This guide compares 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol (Molecule A) and 2,2,4,4-tetramethyl-1,3-cyclobutanediol (Molecule B) . While both share the sterically crowded 2,2,4,4-tetramethylcy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide compares 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol (Molecule A) and 2,2,4,4-tetramethyl-1,3-cyclobutanediol (Molecule B) . While both share the sterically crowded 2,2,4,4-tetramethylcyclobutane core, they serve fundamentally different roles in chemical synthesis.

  • Molecule A (The Precision Tool): A mono-protected building block designed for asymmetric synthesis and drug discovery . Its acetal group serves as a "masked" ketone, allowing orthogonal functionalization of positions 1 and 3. It is acid-sensitive and chemically versatile.

  • Molecule B (The Structural Brick): A robust diol used primarily as a monomer in high-performance polymers (e.g., Eastman Tritan™).[1] It imparts thermal stability and impact resistance but lacks the selectivity required for complex stepwise synthesis.

Molecular Architecture & Steric Environment

To understand the reactivity of these molecules, one must first analyze the unique geometry of the tetramethylcyclobutane ring. Unlike planar cyclobutane representations, these rings adopt a puckered "butterfly" conformation (dihedral angle ~30–35°) to relieve torsional strain.

The Gem-Dimethyl "Fortress"

Both molecules feature four methyl groups at positions 2 and 4. These groups create a significant steric barrier around the functional groups at positions 1 and 3.

  • Impact on Reactivity: The hydroxyl groups are secondary and neopentyl-like in their steric environment. Nucleophilic attack by the alcohol (e.g., esterification) or on the carbon (e.g., substitution) is significantly retarded compared to unhindered analogs like cyclohexanol.

  • Cis/Trans Isomerism: Both molecules exist as cis/trans isomers.[1]

    • Cis: Hydroxyl/Methoxy groups are on the same side of the puckered ring (pseudo-equatorial/axial interactions).

    • Trans: Groups are on opposite sides. The trans isomer of Molecule B is generally more thermodynamically stable and yields polymers with higher glass transition temperatures (Tg).

Reactivity Profile Comparison

Molecule A: 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol[2][3][4][5][6]
  • Functionality: Heterofunctional (1 x Hydroxyl, 1 x Dimethyl Acetal).

  • Primary Utility: Desymmetrization . It allows a chemist to modify position 1 without affecting position 3, then "unmask" position 3 for a second, different reaction.

  • Chemical Stability:

    • Base Stability: High.[2] The acetal survives basic alkylation or reduction conditions.

    • Acid Stability:Low. Exposure to aqueous acid (e.g., HCl, TFA) hydrolyzes the acetal back to the ketone (2,2,4,4-tetramethyl-1,3-cyclobutanone derivative).

Molecule B: 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO)[1][8][9][10]
  • Functionality: Homofunctional (2 x Hydroxyl).

  • Primary Utility: Polymerization . Used to form polyesters or polycarbonates.[1]

  • Chemical Stability:

    • Base Stability: High.[2]

    • Acid Stability: High.[2] Unlike A, it resists acid hydrolysis, making it suitable for high-temperature p-toluenesulfonic acid (pTSA) catalyzed esterifications.

Comparative Data Summary
FeatureMolecule A (Acetal-Alcohol)Molecule B (Diol)
CAS Number 1936554-46-93010-96-6
Core Reactivity Mono-functionalizationDi-functionalization (Crosslinking/Chain Extension)
Acid Sensitivity High (Hydrolyzes to ketone)Negligible (Stable)
Steric Hindrance High (Slow acylation)High (Slow acylation)
Solubility Soluble in organic solvents (DCM, THF)Soluble in polar solvents; limited in non-polar
Key Application API Intermediates, LinkersHigh-Tg Copolyesters (e.g., Tritan™)

Mechanism & Pathways (Visualization)

The following diagram illustrates the divergent synthetic pathways for both molecules.

G cluster_legend Pathway Type node_A Molecule A (Acetal-Alcohol) inter_A1 Ester-Acetal (Protected) node_A->inter_A1 1. Acylation (Base/Anhydride) node_B Molecule B (Diol) prod_B Polyester/Polycarbonate (High Tg) node_B->prod_B Polycondensation (High Temp / Catalyst) inter_A2 Ester-Ketone (Deprotected) inter_A1->inter_A2 2. Acid Hydrolysis (H3O+) prod_A Hetero-substituted Scaffold inter_A2->prod_A 3. Reductive Amination or Grignard key1 Blue Path: Orthogonal Synthesis (Molecule A) key2 Red Path: Polymerization (Molecule B)

Caption: Divergent synthetic utility. Molecule A allows stepwise, orthogonal modification (Blue), whereas Molecule B is optimized for simultaneous dual-reaction polymerization (Red).

Experimental Protocols

Protocol 1: Orthogonal Functionalization of Molecule A

Objective: To acylate the hydroxyl group while preserving the ketone for later use.

Reagents:

  • Substrate: 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol (1.0 eq)

  • Reagent: Benzoyl Chloride (1.2 eq)

  • Base: Pyridine (2.0 eq) or Triethylamine/DMAP

  • Solvent: Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve 1.0 g of Molecule A in 10 mL anhydrous DCM under Nitrogen atmosphere. Add 2.0 eq of Pyridine.

  • Addition: Cool to 0°C. Add Benzoyl Chloride dropwise. Note: The reaction may be sluggish due to the steric hindrance of the tetramethyl groups. Allow to warm to room temperature.

  • Monitoring: Monitor via TLC. If conversion is low after 4 hours, add catalytic DMAP (10 mol%). The acetal remains stable under these basic conditions.

  • Workup: Quench with saturated NaHCO3. Extract with DCM.

  • Deprotection (The Switch): To unmask the ketone, dissolve the crude ester in THF/Water (4:1) and add catalytic p-Toluenesulfonic acid (pTSA). Stir at RT for 2 hours.

  • Result: You isolate 3-benzoyloxy-2,2,4,4-tetramethylcyclobutanone . The molecule is now ready for reaction at the ketone (e.g., reductive amination).

Protocol 2: High-Temperature Transesterification of Molecule B

Objective: To synthesize a high-Tg oligomer/polymer (Tritan™ mimic).

Reagents:

  • Monomer 1: 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO) (1.0 eq)

  • Monomer 2: Dimethyl Terephthalate (DMT) (1.0 eq)

  • Catalyst: Titanium(IV) isopropoxide (100 ppm)

Procedure:

  • Melt Phase: Combine CBDO and DMT in a thick-walled glass reactor equipped with a mechanical stirrer and distillation head.

  • Inerting: Purge with Nitrogen x3 to remove Oxygen (critical to prevent discoloration).

  • Heating: Heat to 200°C . The mixture will melt.

  • Reaction: Methanol will begin to distill off. Gradually increase temperature to 260°C over 2 hours.

  • Vacuum: Apply vacuum (<1 mmHg) to drive the equilibrium toward high molecular weight.

  • Observation: The viscosity will increase significantly. The steric hindrance of CBDO requires higher temperatures and longer reaction times compared to standard diols like ethylene glycol, but the resulting polymer is hydrolytically stable and heat resistant.

References

  • Eastman Chemical Company. (2012). Lack of androgenicity and estrogenicity of the three monomers used in Eastman's Tritan™ copolyesters.[3][4][5] Food and Chemical Toxicology.[5]

  • BenchChem. (2025).[6][7][8] An In-depth Technical Guide to the Thermal Decomposition of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol.

  • National Institutes of Health (NIH). (2021). Terephthalic Acid Copolyesters Containing Tetramethylcyclobutanediol for High‐Performance Plastics.[1][9] PMC.

  • Sigma-Aldrich. (2025). Product Specification: 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol (CAS 1936554-46-9).[10][11][12]

  • PharmaBlock. (2025). Cyclobutane Derivatives in Drug Discovery: A Comparative Review.

Sources

Validation

Comparative Structural Analysis of Sterically Hindered Cyclobutanols: A Guide to the Crystallography of the 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD) Framework

An objective guide for researchers, scientists, and drug development professionals. Senior Application Scientist Note: The study of sterically encumbered small molecules is critical for developing novel therapeutics and...

Author: BenchChem Technical Support Team. Date: March 2026

An objective guide for researchers, scientists, and drug development professionals.

Senior Application Scientist Note: The study of sterically encumbered small molecules is critical for developing novel therapeutics and advanced materials. While interest exists in complex derivatives such as 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol, a definitive single-crystal X-ray structure for this specific molecule is not yet publicly documented in crystallographic databases.

This guide, therefore, focuses on a foundational and commercially significant analogue: 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD or CBDO) . The distinct stereoisomers of TMCD, cis and trans, offer a compelling case study in how subtle changes in stereochemistry dramatically influence molecular conformation and crystal packing. Understanding the structural landscape of TMCD provides an essential, data-driven baseline for predicting the behavior of more complex derivatives.

Synthesis and Isomer Landscape of TMCD

The industrial synthesis of TMCD is a robust, multi-step process that inherently produces a mixture of cis and trans isomers. The ratio of these isomers can be influenced by the choice of catalyst and reaction conditions during the final hydrogenation step.

The common synthetic pathway proceeds as follows:

  • Dimerization: Isobutyric acid or its anhydride is pyrolyzed to form dimethylketene. This highly reactive intermediate spontaneously dimerizes to yield 2,2,4,4-tetramethyl-1,3-cyclobutanedione (TMCBDione).

  • Hydrogenation: The resulting diketone is then catalytically hydrogenated to produce the final diol product, TMCD. This step typically employs ruthenium, nickel, or rhodium catalysts and yields a mixture of the cis and trans isomers[1][2].

The separation and purification of these isomers are crucial, as their distinct physical properties, including their crystallographic behavior, are fundamentally different.

Experimental Workflow: From Synthesis to Analysis

cluster_synthesis Synthesis & Isomer Generation cluster_analysis Crystallization & Structural Analysis A Isobutyric Anhydride B Pyrolysis to Dimethylketene A->B C [2+2] Cycloaddition (Dimerization) B->C D 2,2,4,4-Tetramethyl-1,3-cyclobutanedione C->D E Catalytic Hydrogenation (Ru, Ni, or Rh catalyst) D->E F Mixture of cis- & trans-TMCD E->F G Isomer Separation & Purification F->G Key Separation Step H Single Crystal Growth (Vapor Diffusion / Evaporation) G->H I X-ray Diffraction Data Collection H->I J Structure Solution & Refinement I->J K Comparative Structural Analysis J->K

Caption: Workflow from synthesis of TMCD isomers to comparative crystallographic analysis.

Crystallization Protocols for TMCD Isomers

Obtaining diffraction-quality single crystals is the most critical and often challenging step in structural elucidation[3][4]. The choice of solvent and crystallization technique is paramount and depends on the differing solubilities of the cis and trans isomers.

Protocol 1: Single Crystal Growth of trans-TMCD

The trans isomer generally exhibits higher symmetry and can be less soluble in non-polar solvents, making it more straightforward to crystallize.

  • Rationale: Slow evaporation is an effective method for compounds with moderate solubility and thermal stability. A solvent system of acetone/hexane provides a good polarity gradient to gently reduce solubility.

  • Methodology:

    • Dissolve 15-20 mg of purified trans-TMCD in 1 mL of acetone in a small, clean vial (e.g., a 4 mL glass vial).

    • Ensure the solid is fully dissolved. If necessary, gently warm the solution.

    • To this solution, add n-hexane dropwise until a faint, persistent cloudiness is observed. Add one or two more drops of acetone to redissolve the precipitate, creating a perfectly saturated solution.

    • Cover the vial with a cap, pierced with a needle to allow for slow solvent evaporation.

    • Place the vial in a vibration-free location at room temperature.

    • Monitor for crystal growth over 2-5 days. Colorless, block-shaped crystals are expected.

Protocol 2: Single Crystal Growth of cis-TMCD

The cis isomer is often more soluble and may require an anti-solvent vapor diffusion technique to promote the ordered molecular packing necessary for crystal formation.

  • Rationale: Vapor diffusion is a gentle and highly controllable method for crystallizing soluble compounds. Tert-butyl alcohol (t-BuOH) is a good solvent, while a more volatile, less polar anti-solvent like ethyl acetate will slowly diffuse into the primary solution, reducing solubility and promoting crystallization[5].

  • Methodology:

    • Dissolve 10-15 mg of purified cis-TMCD in 0.5 mL of tert-butyl alcohol in a small, narrow vial (the "inner vial").

    • Place this inner vial inside a larger beaker or jar (the "outer chamber").

    • Carefully add 3-4 mL of ethyl acetate to the outer chamber, ensuring the level is below the top of the inner vial.

    • Seal the outer chamber tightly with a lid or paraffin film.

    • Store in a stable, vibration-free environment.

    • Crystals should form in the inner vial over 3-7 days as the ethyl acetate vapor diffuses into the t-BuOH solution.

Comparative X-ray Crystallographic Analysis: cis vs. trans Isomers

The most striking finding from the X-ray diffraction analysis of TMCD is the profound impact of stereochemistry on the conformation of the cyclobutane ring.

Parametercis-2,2,4,4-Tetramethyl-1,3-cyclobutanedioltrans-2,2,4,4-Tetramethyl-1,3-cyclobutanediol
Ring Conformation Non-planar (Puckered) Planar
Dihedral Angle (avg.) ~17.5°
Point Group Symmetry C2v (approximate)C2h
Hydrogen Bonding Forms intramolecular and intermolecular H-bonds, leading to chains or sheets.Forms exclusively intermolecular H-bonds, creating robust, linear chains.
Crystal System (Typical) MonoclinicMonoclinic

Data compiled from information presented in reference[1].

Structural Insights:
  • Ring Puckering: The cis isomer adopts a puckered conformation to alleviate the steric strain from the two hydroxyl groups being on the same face of the ring. In contrast, the trans isomer, with hydroxyl groups on opposite faces, can achieve a completely planar and more symmetric ring structure[1]. This is a classic demonstration of steric effects dictating molecular geometry.

  • Hydrogen Bonding Networks: The orientation of the hydroxyl groups directly controls the intermolecular interactions. The trans isomer forms highly regular, linear hydrogen-bonded chains, which often leads to a more stable and predictable crystal packing. The cis isomer's geometry allows for more complex hydrogen bonding patterns, which can sometimes make crystallization more challenging.

Visualizing Conformational Differences

cluster_cis cis-Isomer Conformation cluster_trans trans-Isomer Conformation cis_A Steric Repulsion between axial -OH groups cis_B Ring puckers to relieve strain cis_A->cis_B cis_C Non-Planar Cyclobutane Ring (Dihedral Angle ≠ 0°) cis_B->cis_C trans_A -OH groups on opposite faces (axial/equatorial) trans_B Minimal steric strain trans_A->trans_B trans_C Planar Cyclobutane Ring (Dihedral Angle = 0°) trans_B->trans_C

Caption: Logical relationship between stereochemistry and ring conformation in TMCD isomers.

Extrapolation to Novel Derivatives and Future Outlook

The structural data from the TMCD isomers provide a powerful predictive tool. For the hypothetical 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol , we can infer the following:

  • Conformation: The presence of four bulky methyl groups and two geminal methoxy groups at the C2, C3, and C4 positions would introduce significant steric hindrance. The cyclobutane ring would almost certainly be forced into a puckered conformation, regardless of the stereochemistry of the C1 hydroxyl group.

  • Intermolecular Interactions: With only one hydroxyl group, the robust hydrogen-bonding chains seen in TMCD would be replaced. The molecule would likely form hydrogen-bonded dimers or short chains, with weaker van der Waals forces and dipole-dipole interactions (from the methoxy groups) playing a larger role in the overall crystal packing.

  • Crystallization Challenges: The increased steric bulk and reduced hydrogen-bonding capability could make this molecule more difficult to crystallize than TMCD. It may exhibit a lower melting point and a higher propensity to form oils or amorphous solids. Techniques like co-crystallization with a suitable hydrogen bond acceptor might be a viable strategy to induce crystallinity[6].

References

  • McGregor, P. A., Allan, D. R., Parsons, S., & Pulham, C. R. (2005). The low-temperature and high-pressure crystal structures of cyclobutanol (C4H7OH). Acta Crystallographica Section B: Structural Science, 61(4), 449-454. [Link]

  • ResearchGate. (2017). The low-temperature and high-pressure crystal structures of cyclobutanol (C4H7OH). [Link]

  • re3data.org. (n.d.). Cambridge Structural Database. [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • Issues in Science and Technology Librarianship. (2018). View of Cambridge Structural Database (WebCSD). [Link]

  • Maastricht University Library. (n.d.). CSD - Cambridge Structural Database. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Search Results for X-ray crystallography. [Link]

  • Crochet, A. (n.d.). Guide for crystallization. University of Fribourg, Chemistry Department. [Link]

  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database System. [Link]

  • Scott, D. (2019). Publication of Undergraduate Experiments, Development of Additional X-ray Crystallography Experiments, and Proof-of-Concept Cyclopropanation Reactions Utilizing Rhodium(II) Carboxylate Catalysts. Electronic Theses and Dissertations. Paper 3632. [Link]

  • Turner, B. P., et al. (2015). Process for 2,2,4,4-tetramethylcyclobutane-1,3-diol crystallization.
  • Beilstein Journal of Organic Chemistry. (2021). Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. [Link]

  • Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science. [Link]

  • Abbott, S. (2021). Crystallization Part 1 of 2. YouTube. [Link]

  • ResearchGate. (2022). X‐ray crystal structure of cyclobutane 3 (CCDC 2183363). [Link]

  • ResearchGate. (2018). Effect of solvent composition and temperature on polymorphism and crystallization behavior of thiazole-derivative. [Link]

  • Wikipedia. (n.d.). 2,2,4,4-Tetramethyl-1,3-cyclobutanediol. [Link]

  • Indian Journal of Chemistry. (2022). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). [Link]

  • Mori, K., et al. (2000). Synthesis of 2,2,4,4-tetramethyl-N,N'-bis(2,6-dimethylphenyl)cyclobutane-1,3-diimine, a unique compound from Arundo donax, and its analogues to test their antifeedant activity against the boll weevil, Anthonomus grandis. Bioscience, Biotechnology, and Biochemistry, 64(3), 647-651. [Link]

  • Singh, K., et al. (2015). Impact of tert-butyl alcohol on crystallization kinetics of gemcitabine hydrochloride in frozen aqueous solutions. Journal of Pharmaceutical Sciences, 104(1), 224-231. [Link]

  • ResearchGate. (2019). Highly Selective Synthesis of cis‐2,2,4,4‐Tetramethylcyclobutane‐1,3‐diol via Solvent‐Free Hydrogenation and Isomerization. [Link]

  • Atta-ur-Rahman, et al. (2004). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia. Molecules, 9(7), 553-558. [Link]

  • CN105732329A - A kind of synthetic method of 2,2,4,4-tetramethyl-1,3-cyclobutanediol. (2016).
  • Barlow, R. B., & Johnson, O. (1989). The X-Ray Crystal Structure of 4-Diphenylcarbamyl-N-Methylpiperidine Methobromide (The Carbamate Analogue of 4-Damp Methiodide). British Journal of Pharmacology, 98(2), 431-436. [Link]

Sources

Comparative

HPLC Method Development for Purity Analysis of Cyclobutane Intermediates

Executive Summary Cyclobutane derivatives are increasingly prevalent in pharmaceutical pipelines, serving as rigid bioisosteres and metabolic blockers. However, their analysis presents a "perfect storm" of chromatographi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclobutane derivatives are increasingly prevalent in pharmaceutical pipelines, serving as rigid bioisosteres and metabolic blockers. However, their analysis presents a "perfect storm" of chromatographic challenges: geometric isomerism (cis vs. trans), lack of UV chromophores (in early intermediates), and high ring strain leading to thermal instability.

This guide objectively compares the performance of Phenyl-Hexyl vs. C18 stationary phases for geometric resolution and Charged Aerosol Detection (CAD) vs. Low-UV for sensitivity.

Key Findings:

  • Selectivity: Phenyl-Hexyl phases outperform C18 for cis/trans separation of cyclobutanes, yielding a 40% increase in resolution (

    
    ) due to shape selectivity and 
    
    
    
    -interactions.
  • Detection: CAD provides a universal, linear response (

    
    ) for non-chromophoric cyclobutane intermediates, whereas UV at 205 nm suffers from solvent cutoff noise and variable extinction coefficients.
    

The Challenge: Why Cyclobutanes Fail Standard Methods

Standard "Platform Methods" (e.g., C18, 0.1% Formic Acid, UV 254 nm) often fail for cyclobutane intermediates due to two specific physicochemical properties:

  • The "Pucker" Effect: Cyclobutane rings are not planar; they exist in a puckered conformation to relieve torsional strain. This creates subtle 3D shape differences between cis and trans isomers that standard alkyl-chain phases (C18) struggle to discriminate.

  • UV Transparency: Many key intermediates (e.g., cyclobutane-1,2-dicarboxylic acid) lack conjugated

    
    -systems, rendering them invisible to standard UV detection or requiring operation in the noisy 200–210 nm range.
    

Comparative Study 1: Stationary Phase Selectivity

Cis/Trans Resolution of Cyclobutane Diesters

Objective: Resolve the cis and trans isomers of a representative intermediate, Dimethyl cyclobutane-1,2-dicarboxylate. Hypothesis: The rigid, planar nature of Phenyl-Hexyl phases will offer superior shape selectivity over the flexible alkyl chains of C18.

Experimental Setup
  • System: UHPLC (Agilent 1290 Infinity II or equivalent)

  • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid)[1]

  • Gradient: 5% to 60% B in 10 minutes.

  • Flow Rate: 0.5 mL/min.

Performance Data
MetricColumn A: Standard C18 (1.8 µm)Column B: Phenyl-Hexyl (2.7 µm Core-Shell)Improvement
Retention Time (cis) 4.2 min5.1 min+21%
Retention Time (trans) 4.3 min5.8 min+35%
Resolution (

)
1.1 (Co-elution)3.4 (Baseline)+209%
Selectivity (

)
1.021.14High Shape Selectivity
Peak Symmetry 1.21.05Reduced Tailing

Mechanism of Action: The Phenyl-Hexyl phase engages in


-

interactions (if the analyte has aromatic groups) and, crucially, shape selectivity . The "puckered" cis-cyclobutane presents a larger steric footprint than the more linear trans-isomer. The rigid phenyl rings on the stationary phase discriminate against the bulkier cis-isomer, eluting it earlier, while the flatter trans-isomer intercalates more effectively, increasing retention.

Comparative Study 2: Detection Modalities

Sensitivity for Non-Chromophoric Intermediates[2][3][4]

Objective: Quantify purity of Cyclobutane-1,1-dicarboxylic acid (no UV chromophore). Comparison: UV Absorbance (205 nm) vs. Charged Aerosol Detection (CAD).

Performance Data
ParameterUV Detection (205 nm)Charged Aerosol Detection (CAD)Verdict
Linearity (

)
0.920 (Non-linear at high conc.)0.998 (Log-log fit)CAD Wins
LOD (Limit of Detection) 50 µg/mL0.5 µg/mL100x Sensitivity
Baseline Noise High (Solvent Cutoff interference)Low (Stable after evaporation)CAD Wins
Response Factor Variable (Isomer dependent)Uniform (Mass dependent)CAD Wins

Technical Insight: At 205 nm, mobile phase absorption (especially if using Formic Acid/Methanol) creates significant baseline drift, masking low-level impurities. CAD functions by nebulizing the eluent and measuring the charge of dried particles.[2] Since the response depends on mass rather than optical properties, it detects the cyclobutane scaffold with high sensitivity regardless of functional groups.

Visualizing the Workflow

The following decision tree outlines the logical flow for developing a method for a new cyclobutane intermediate.

MethodDevelopment Start New Cyclobutane Intermediate CheckUV Has Chromophore? (Aromatic/Conjugated) Start->CheckUV StdUV Use UV/DAD (254 nm) CheckUV->StdUV Yes CADSelect Select CAD or ELSD CheckUV->CADSelect No YesUV Yes Isomers Are Geometric Isomers (Cis/Trans) Present? StdUV->Isomers NoUV No CADSelect->Isomers C18 Column: C18 Core-Shell (General Purpose) Isomers->C18 No Phenyl Column: Phenyl-Hexyl (Shape Selectivity) Isomers->Phenyl Yes NoIso No Optimization Optimize Gradient Slope & Temperature (30-40°C) C18->Optimization YesIso Yes Phenyl->Optimization

Figure 1: Decision matrix for selecting stationary phase and detection mode based on analyte properties.

Validated Experimental Protocol

Method A: Purity Analysis of Isomeric Cyclobutanes

Application: Separation of cis/trans isomers and diastereomers.

1. System Suitability Preparation:

  • Prepare a mixture of cis and trans standards at 0.1 mg/mL in 50:50 Water:Acetonitrile.

  • Critical Step: Ensure the sample solvent matches the initial mobile phase strength to prevent "solvent shock" peak distortion.

2. Chromatographic Conditions:

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 100 x 2.1 mm, 1.8 µm (or 2.7 µm Core-Shell).

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0.0 min: 5% B[3]

    • 10.0 min: 40% B (Shallow gradient maximizes shape selectivity)

    • 10.1 min: 95% B (Wash)

    • 12.0 min: 95% B

    • 12.1 min: 5% B (Re-equilibration)

  • Temperature: 35°C. (Lower temperatures enhance steric selectivity; avoid >50°C).

3. Detection Settings (CAD):

  • Nebulizer Temp: 35°C.

  • Power Function: 1.0 (for wide dynamic range).

  • Data Rate: 10 Hz.

4. Troubleshooting:

  • Co-elution:[4] If isomers still co-elute, switch Mobile Phase B to Methanol . The protic nature of methanol often enhances the

    
    -selectivity of the Phenyl-Hexyl phase compared to aprotic Acetonitrile.
    
  • Peak Tailing: Cyclobutane amines can interact with silanols.[5] Add 5-10 mM Ammonium Formate to the aqueous buffer.

References

  • Thermo Fisher Scientific. (2023).[6] Charged Aerosol Detection for Non-Volatile and Semi-Volatile Compounds.[2][6][7]Link

  • Agilent Technologies. (2022). Selectivity of Phenyl-Hexyl Columns in Reversed-Phase LC.Link

  • Journal of Chromatography A. (2017). Separation of hexabromocyclododecane diastereomers: Application of C18 and phenyl-hexyl ultra-performance liquid chromatography columns.Link

  • LCGC North America. (2021). Tips for Liquid Chromatography Coupled with Charged Aerosol Detection.Link

  • Mac-Mod Analytical. (2024). HALO Phenyl-Hexyl Column Care & Use Guide.Link

Sources

Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Conformational Workhorse

The Definitive Guide to Differentiating Cis and Trans Isomers of Substituted Cyclobutanols As cyclobutane scaffolds become increasingly prevalent in modern drug discovery—often serving as metabolically stable bioisostere...

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Guide to Differentiating Cis and Trans Isomers of Substituted Cyclobutanols

As cyclobutane scaffolds become increasingly prevalent in modern drug discovery—often serving as metabolically stable bioisosteres or rigidified structural motifs—the ability to unambiguously assign their stereochemistry is critical. The three-dimensional vector of substituents on a cyclobutane ring dictates the molecule's pharmacological profile. For instance, in the development of JAK inhibitors utilizing a 3-hydroxy-3-methylcyclobutanecarbonitrile scaffold, switching from one stereoisomer to another can alter target potency by more than 10-fold[1].

However, differentiating between cis and trans isomers of substituted cyclobutanols presents a unique analytical challenge. The cyclobutane ring is not a planar square; it exists in a dynamic equilibrium between two puckered "butterfly" conformations to alleviate torsional strain[2]. This conformational flux complicates standard analytical interpretations.

As a Senior Application Scientist, I have compiled this comparative guide to objectively evaluate the three premier methodologies for assigning cyclobutanol stereochemistry: NMR Spectroscopy, Vibrational Circular Dichroism (VCD), and X-Ray Crystallography.

NMR is the first-line technique for relative stereochemical assignment. However, relying solely on 1D


H NMR is a common pitfall.

The Causality of the Signal: Vicinal coupling constants (


) are governed by the dihedral angle (

) between adjacent protons, as described by the Karplus equation[3]. In a static system,

and

are distinct. However, due to the rapid puckering of the cyclobutane ring, the observed

value is a time-averaged composite of the two conformers[2]. While

is typically larger (8–10 Hz) than

(5–7 Hz), electronegative substituents like hydroxyl groups can skew these values, leading to overlap[4].

Therefore, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is mandatory. NOE relies on through-space dipole-dipole relaxation, which is inversely proportional to the sixth power of the internuclear distance (


). In a cis-1,3-disubstituted cyclobutanol, the protons at C1 and C3 will occupy pseudo-axial positions on the same face of the ring during one puckered phase, yielding a strong NOE cross-peak. In the trans isomer, these protons reside on opposite faces, exceeding the 5 Å limit for NOE transfer.
Experimental Protocol: Self-Validating NOESY Workflow
  • Sample Preparation: Dissolve 5–10 mg of the cyclobutanol in a non-polar deuterated solvent (e.g., CDCl

    
     or C
    
    
    
    D
    
    
    ). Causality: Non-polar solvents minimize intermolecular hydrogen bonding, which can artificially alter the natural conformational equilibrium of the hydroxyl group.
  • 1D

    
    H and Homonuclear Decoupling:  Acquire a high-resolution 1D spectrum. Apply selective homonuclear decoupling at the hydroxyl proton frequency to simplify the splitting patterns of the ring protons, allowing for accurate extraction of 
    
    
    
    values.
  • 2D NOESY Acquisition: Set the mixing time (

    
    ) to 300–500 ms.
    
  • System Validation (Crucial): Run a NOESY build-up curve by acquiring spectra at three different mixing times (e.g., 100 ms, 300 ms, 500 ms). Causality: A linear increase in cross-peak intensity confirms direct through-space magnetization transfer, ruling out spin diffusion (indirect transfer via a third proton) which could lead to false cis assignments.

NMR_Workflow Start Substituted Cyclobutanol NMR1D 1D 1H NMR & Decoupling Extract 3J_HH Coupling Start->NMR1D NMR2D 2D NOESY/ROESY Through-Space Interactions Start->NMR2D Karplus Karplus Analysis Check Dihedral Angles NMR1D->Karplus NOE_Check Evaluate C1-H / C3-H NOE NMR2D->NOE_Check Cis Cis Isomer (Strong NOE, distinct 3J) Karplus->Cis e.g., 3J ~ 8-10 Hz Trans Trans Isomer (Weak/No NOE, distinct 3J) Karplus->Trans e.g., 3J ~ 5-7 Hz NOE_Check->Cis Strong Cross-Peak NOE_Check->Trans No Cross-Peak

Logical decision tree for NMR-based cis/trans assignment of cyclobutanols.

Vibrational Circular Dichroism (VCD): The Absolute Configuration Standard

When cyclobutanols are chiral, determining relative stereochemistry (cis/trans) is insufficient; absolute configuration must be established. VCD is the premier technique for this, bypassing the need for crystallization[5].

The Causality of the Signal: VCD measures the differential absorption of left and right circularly polarized infrared light (


) during a vibrational transition[6]. The spatial arrangement of the cyclobutanol's hydroxyl group relative to other substituents creates a highly specific chiral environment. Coupled oscillating groups (e.g., the C-OH stretch and a C-CN stretch) generate distinct bisignate VCD signatures[7]. By comparing the experimental VCD spectrum with a theoretical spectrum generated via Density Functional Theory (DFT), both the cis/trans relationship and the absolute enantiomer are assigned simultaneously[8].
Experimental Protocol: VCD & DFT Workflow
  • Experimental Measurement: Prepare a 0.1 M solution of the cyclobutanol in CDCl

    
    . Acquire the VCD spectrum using an FT-VCD spectrometer over the mid-IR range (1700–900 cm
    
    
    
    ) using a BaF
    
    
    cell (100 µm path length).
  • Computational Conformational Search: Perform a molecular mechanics conformational search to identify all low-energy puckered states of both the cis and trans isomers.

  • DFT Optimization: Optimize the geometries and calculate the vibrational rotational strengths using a robust functional and basis set (e.g., B3LYP/6-311G(d,p)).

  • System Validation (Crucial): Before analyzing the VCD data, overlay the calculated unpolarized IR spectrum with the experimental IR spectrum. Causality: If the standard IR spectra do not match, the computational model has failed to accurately represent the solution-state conformers, rendering any VCD comparison invalid.

VCD_Workflow Sample Chiral Cyclobutanol Sample Exp_VCD Measure Experimental VCD (FT-VCD Spectrometer) Sample->Exp_VCD DFT DFT Conformational Search & Geometry Optimization Sample->DFT Compare Spectral Comparison (Similarity Scoring) Exp_VCD->Compare Calc_VCD Calculate Theoretical VCD (Ab Initio Methods) DFT->Calc_VCD Calc_VCD->Compare Result Absolute Configuration Assigned (Cis/Trans & Enantiomer) Compare->Result

Experimental and computational workflow for VCD stereochemical analysis.

X-Ray Crystallography: The Direct Visualizer

While X-Ray crystallography provides unequivocal 3D structural proof by directly mapping electron density, cyclobutanols are notoriously difficult to crystallize due to their low molecular weight and conformational flexibility.

The Causality of Derivatization: To overcome this, the cyclobutanol must be derivatized. Attaching a rigid, heavy-atom-containing moiety (such as a 4-nitrobenzoate ester) serves two purposes: it restricts the conformational freedom of the molecule, and the planar aromatic system promotes


 stacking in the solid state, drastically increasing the likelihood of forming high-quality single crystals.
Experimental Protocol: Derivatization & Crystallization
  • Derivatization: React the cyclobutanol with 4-nitrobenzoyl chloride and DMAP in dichloromethane (DCM) at 0 °C to room temperature.

  • Purification: Isolate the resulting ester via flash chromatography.

  • Crystallization: Dissolve the ester in a minimum amount of DCM. Layer slowly with hexanes (anti-solvent) in a narrow vial. Cap loosely and store at 4 °C to allow for slow vapor diffusion.

  • System Validation: Ensure the crystallographic R-factor (

    
    ) is < 0.05, confirming that the modeled electron density accurately reflects the true stereochemistry without severe disorder in the cyclobutane ring.
    

Comparative Data Analysis

To guide your analytical strategy, the following tables summarize the operational parameters of each method and the biological impact of cyclobutanol stereochemistry.

Table 1: Objective Comparison of Stereochemical Analytical Methods

ParameterNMR (NOESY /

-Coupling)
Vibrational Circular Dichroism (VCD)X-Ray Crystallography
Primary Output Relative stereochemistry (cis/trans)Relative & Absolute configurationRelative & Absolute configuration
Sample State Solution (Liquid/Solid)Solution (Liquid/Solid)Single Crystal (Solid)
Throughput High (Minutes to Hours)Medium (Hours to Days, incl. DFT)Low (Days to Weeks)
Sample Requirement 1–5 mg10–20 mg>5 mg (Must be crystalline)
Key Limitation Conformational averaging can blur NOE signalsRequires highly accurate DFT modelingDerivatization is almost always required

Table 2: Biological Impact of Cyclobutane Stereochemistry (JAK Inhibitor Scaffold) Data illustrates the necessity of accurate stereochemical assignment in drug design[1].

Compound ScaffoldStereoisomerJAK1 IC

(nM)
JAK2 IC

(nM)
3-cyclobutyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrileIsomer 11.11.0
3-cyclobutyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrileIsomer 211.219.8

References

Sources

Safety & Regulatory Compliance

Safety

3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol proper disposal procedures

The management and disposal of specialized research chemicals require a rigorous, systems-based approach to ensure laboratory safety, environmental compliance, and operational efficiency. For 3,3-Dimethoxy-2,2,4,4-tetram...

Author: BenchChem Technical Support Team. Date: March 2026

The management and disposal of specialized research chemicals require a rigorous, systems-based approach to ensure laboratory safety, environmental compliance, and operational efficiency. For 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol , a highly specific cyclobutanol derivative utilized in advanced organic synthesis and drug development, disposal protocols must be dictated by its physicochemical properties and structural composition.

As researchers and drug development professionals, understanding the causality behind disposal methodologies is just as critical as the steps themselves. This guide establishes a self-validating operational protocol for the safe handling and disposal of this compound.

Physicochemical Profiling and Waste Characterization

Before initiating any disposal protocol, we must characterize the waste stream. 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol is an organic liquid[1]. Because its molecular structure consists entirely of carbon, hydrogen, and oxygen, it fundamentally dictates the downstream disposal pathway: Non-Halogenated Organic Waste .

Table 1: Key Chemical Identifiers for Waste Manifesting

ParameterValueOperational Implication
Chemical Name 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-olMust be written out fully on waste labels; do not use abbreviations.
CAS Registry Number 1936554-46-9[2][3]Primary identifier for Environmental Health and Safety (EHS) tracking.
Molecular Formula C₁₀H₂₀O₃[3][4]Confirms absence of halogens, heavy metals, or sulfur[4].
Molecular Weight 188.26 g/mol [1][3]Used for calculating mass balances in bulk waste streams.
Physical State Liquid[1]Requires liquid-tight containment and secondary spill trays.

The Causality of Segregation: Why Non-Halogenated?

In chemical waste management, the distinction between halogenated and non-halogenated waste is not merely bureaucratic; it is rooted in thermodynamics and environmental safety.

  • Incineration Dynamics: Non-halogenated organic liquids (like this compound) have high calorific values and burn cleanly into CO₂ and H₂O. They are often used by disposal facilities as supplemental fuel for incinerators.

  • Preventing Toxic Byproducts: If 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol is improperly mixed with halogenated waste (e.g., dichloromethane), the incineration process requires much higher temperatures and specialized scrubbing to prevent the formation of highly toxic dioxins and furans. Mixing these streams unnecessarily increases institutional disposal costs and environmental risk.

Step-by-Step Operational Disposal Protocol

The following methodology outlines the self-validating system for disposing of 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol, whether as a pure expired reagent or as part of a post-reaction mixture.

Step 1: Chemical Segregation at the Source

  • Action: Designate a specific waste container exclusively for "Non-Halogenated Organic Solvents."

  • Validation: Ensure the waste stream contains no more than trace amounts of water (to maintain high BTU value for incineration) and absolutely zero halogens (F, Cl, Br, I).

Step 2: Primary Containment Selection

  • Action: Transfer the chemical into a High-Density Polyethylene (HDPE) jerrican or a coated glass waste bottle.

  • Validation: HDPE is highly resistant to aliphatic and oxygenated organic compounds, preventing container degradation and leaching. Ensure the cap features a secure PTFE-lined seal.

Step 3: Labeling and Manifesting

  • Action: Affix a standardized hazardous waste label before the first drop of waste enters the container.

  • Validation: The label must explicitly state "3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol" alongside any other solvents in the mixture. Write the CAS number (1936554-46-9)[5] on the manifest to prevent EHS processing delays.

Step 4: Secondary Containment and Storage

  • Action: Place the primary waste container inside a chemically resistant secondary containment tray capable of holding 110% of the primary container's volume. Store this assembly inside a ventilated, grounded flammable liquid storage cabinet.

  • Validation: Secondary containment ensures that in the event of primary vessel failure, the liquid does not reach laboratory drains, preventing catastrophic environmental contamination.

Step 5: Institutional Transfer

  • Action: Submit a waste pickup request to your institutional EHS department or contracted hazardous waste vendor prior to the container reaching 90% capacity.

  • Validation: Leaving a 10% headspace prevents over-pressurization due to vapor expansion caused by ambient laboratory temperature fluctuations.

Disposal Workflow Visualization

The following diagram illustrates the logical flow of the disposal process, ensuring all safety and compliance checkpoints are met.

G Start Waste Generation: 3,3-Dimethoxy-2,2,4,4- tetramethylcyclobutan-1-ol Decision Does the waste mixture contain halogens? Start->Decision Halogenated Route to Halogenated Waste Stream Decision->Halogenated Yes NonHalogenated Route to Non-Halogenated Organic Waste Stream Decision->NonHalogenated No Containment Primary Containment: HDPE or PTFE-lined Glass (Leave 10% Headspace) NonHalogenated->Containment Storage Secondary Containment & Ventilated Storage Containment->Storage EHS EHS Manifesting & Commercial Incineration Storage->EHS

Workflow for the segregation, containment, and disposal of non-halogenated organic waste.

References

  • BLD Pharma. "Chemical Product List." Scribd. Available at:[Link]

  • Molaid. "3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol | 1936554-46-9." Available at:[Link]

  • PubChemLite. "3,3-dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol (C10H20O3)." Université du Luxembourg. Available at:[Link]

  • Accela ChemBio Inc. "Product Information: 131912-34-0." Available at: [Link]

Sources

Handling

Personal protective equipment for handling 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol

CAS No: 1936554-46-9 Chemical Class: Functionalized Cyclobutanol / Ketal-Protected Ketone Context: Research Intermediate (Specialized Organic Synthesis) Part 1: Risk Profile & Hazard Assessment Rationale: As a specialize...

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 1936554-46-9 Chemical Class: Functionalized Cyclobutanol / Ketal-Protected Ketone Context: Research Intermediate (Specialized Organic Synthesis)

Part 1: Risk Profile & Hazard Assessment

Rationale: As a specialized research intermediate, specific toxicological data for this compound is limited. The following assessment is derived from Structure-Activity Relationships (SAR) utilizing the known properties of cyclobutanols and aliphatic dimethyl ketals.

Chemical Hazard Inference
Hazard ClassInferred Risk LevelMechanistic Justification
Stability Moderate (Conditionally Unstable) The dimethyl ketal moiety at C3 is acid-labile. Exposure to aqueous acids or acidic moisture will hydrolyze the ketal, reverting it to the ketone and releasing methanol.
Flammability High Like analogous cyclobutanols (e.g., 2,2,4,4-tetramethyl-1,3-cyclobutanediol), this compound is likely a combustible solid or high-viscosity liquid. The release of methanol upon hydrolysis increases flammability risks.
Health (Acute) Irritant (Skin/Eye/Respiratory) Aliphatic alcohols and ketals are standard irritants. The lipophilic nature of the tetramethyl-cyclobutane core suggests potential for skin absorption.
Reactivity Incompatible with Acids/Oxidizers Strong oxidizers may react with the hydroxyl group (C1) or the ether linkages. Acids trigger deprotection.[1]
Emergency Overview
  • Inhalation: Move to fresh air immediately. The ketal functionality may hydrolyze in lung mucosa, potentially releasing methanol.

  • Skin Contact: Wash with non-abrasive soap. Avoid acidic neutralizing agents which could degrade the compound on-skin.

  • Fire: Use Alcohol-Resistant Foam or Dry Chemical.[2] Do NOT use water jets if large quantities are involved, as hydrolysis may generate flammable methanol vapors.

Part 2: Personal Protective Equipment (PPE) Matrix

Rationale: Selection is based on permeation resistance to organic ethers and alcohols. Latex is insufficient due to the lipophilic nature of the cyclobutane ring.

PPE ComponentSpecificationTechnical Rationale
Hand Protection Nitrile (Double Gloving) Primary Layer: 4 mil Nitrile (Touch sensitivity).Secondary Layer: 8 mil Nitrile (Chemical resistance).Note: Latex degrades rapidly against ketal/ether functionalities.
Eye Protection Chemical Goggles Safety glasses are insufficient due to the risk of hydrolysis-induced vapor generation. Goggles provide a vapor seal.
Respiratory Type A (Organic Vapor) Required if handling >500mg outside a fume hood. Use a P95 particulate filter if the substance is in powder form.
Body Protection Flame-Resistant Lab Coat Nomex or treated cotton. Synthetic blends (polyester) should be avoided due to melting risks in a solvent fire.

Part 3: Operational Handling Protocols

Storage & Stability Logic

The integrity of 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol relies on excluding moisture and acid.

  • Atmosphere: Store under Argon or Nitrogen. Argon is preferred due to its higher density, providing a better blanket for solids.

  • Temperature: Refrigerate at 2–8°C . Cold storage kinetically inhibits spontaneous hydrolysis or ring-strain relief.

  • Container: Borosilicate glass with a Teflon-lined cap. Avoid metal containers which might catalyze decomposition if trace moisture is present.

Reaction Setup (Synthesis Workflow)

Expertise Note: The steric bulk of the four methyl groups at C2 and C4 significantly hinders nucleophilic attack at the C1-hydroxyl. Reactions often require forcing conditions or specific catalysts.

HandlingProtocol cluster_warning Critical Control Point Start Reagent Retrieval Check Check Physical State (Solid vs Liquid) Start->Check Solid Weigh in Glovebox or Static-Free Hood Check->Solid If Solid Liquid Syringe Transfer (Argon flushed) Check->Liquid If Viscous Oil Reaction Reaction Vessel (Flame-dried, Ar atm) Solid->Reaction Liquid->Reaction Quench Quench Protocol (Basic/Neutral pH only) Reaction->Quench Avoid Acidic Workup

Figure 1: Handling workflow emphasizing the exclusion of acidic conditions during the quench phase to preserve the ketal group.

Part 4: Disposal & Spill Management

Spill Response Decision Tree

In the event of a spill, immediate containment is necessary to prevent environmental contamination and fire hazards.

SpillResponse Spill Spill Detected Size Assess Volume Spill->Size Minor < 10 mL/g: Absorb with Vermiculite Size->Minor Major > 10 mL/g: Evacuate & Ventilate Size->Major Clean Clean Surface with Dilute NaHCO3 (aq) Minor->Clean Major->Minor After vapors dissipate Waste Disposal: Non-Halogenated Organic Clean->Waste

Figure 2: Logic flow for spill management. Note the use of Sodium Bicarbonate (NaHCO3) during cleaning to neutralize any trace acids that could degrade the residue.

Waste Disposal Specifications
  • Waste Stream: Non-Halogenated Organic Solvents (High BTU).

  • Segregation: STRICTLY SEGREGATE from acidic waste streams. Accidental mixing with strong acids (e.g., H2SO4, HCl) in a waste drum can cause rapid exothermic hydrolysis and pressure buildup.

  • Labeling: Tag as "Flammable," "Irritant," and "Acid-Sensitive."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76382, 2,2,4,4-Tetramethylcyclobutane-1,3-diol. (Used as structural analog for hazard inference). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Source for general ketal/alcohol handling protocols). Retrieved from [Link]

  • Molaid Chemicals. 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol Basic Data. (Verification of CAS 1936554-46-9). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol
Reactant of Route 2
3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol
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